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  • Product: 2-Chloro-1-iodo-4-methoxybenzene
  • CAS: 219735-98-5

Core Science & Biosynthesis

Foundational

2-Chloro-1-iodo-4-methoxybenzene chemical properties

An In-Depth Technical Guide to 2-Chloro-1-iodo-4-methoxybenzene: Synthesis, Properties, and Reactivity Introduction 2-Chloro-1-iodo-4-methoxybenzene is a polysubstituted aromatic compound of significant interest to resea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-1-iodo-4-methoxybenzene: Synthesis, Properties, and Reactivity

Introduction

2-Chloro-1-iodo-4-methoxybenzene is a polysubstituted aromatic compound of significant interest to researchers in synthetic and medicinal chemistry. As a trifunctionalized benzene ring, it incorporates iodo, chloro, and methoxy groups, each imparting distinct electronic and steric properties. This unique arrangement provides a powerful platform for sequential and regioselective chemical transformations, making it a valuable building block for constructing complex molecular architectures. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds, particularly in metal-catalyzed cross-coupling reactions, allows for programmed, stepwise functionalization. This guide offers a detailed exploration of the chemical properties, synthesis, reactivity, and applications of this versatile intermediate for professionals in drug development and materials science.

Physicochemical and Spectroscopic Properties

The fundamental properties of 2-Chloro-1-iodo-4-methoxybenzene are crucial for its handling, characterization, and application in synthesis.

Core Chemical Properties

Quantitative data for 2-Chloro-1-iodo-4-methoxybenzene are summarized in the table below. These properties are essential for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
CAS Number 219735-98-5[1][2]
Molecular Formula C₇H₆ClIO[1]
Molecular Weight 268.48 g/mol [1][2][3]
IUPAC Name 2-chloro-1-iodo-4-methoxybenzene[2]
Physical Form Liquid
Purity Typically ≥97%
Storage Temperature 4°C, protect from light
Solubility Soluble in common organic solvents like ethanol, ether, and chloroform.[4]
InChI Key MGBVHCKCKXFVLF-UHFFFAOYSA-N[2]
Spectroscopic Signature

Structural confirmation of 2-Chloro-1-iodo-4-methoxybenzene relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the methoxy group. The aromatic protons will appear as a complex multiplet or as distinct doublets and doublets of doublets, influenced by their positions relative to the three different substituents. The methoxy group will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The carbon attached to the methoxy group will appear downfield, while the carbons bonded to the halogens will also exhibit characteristic shifts.

  • Infrared (IR) Spectroscopy : The IR spectrum provides information on the functional groups present. Key absorption bands would include C-H stretching for the aromatic ring and the methyl group, C-O stretching for the ether linkage, and aromatic C=C stretching vibrations.

  • Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (267.91519 Da).[2][3] The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).

Synthesis Protocol: Diazotization and Iodination

A robust and widely applicable method for synthesizing 2-Chloro-1-iodo-4-methoxybenzene involves the diazotization of the corresponding aniline precursor, 2-chloro-4-methoxyaniline, followed by a Sandmeyer-type reaction with potassium iodide. This procedure is valued for its reliability and scalability.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Steps Start 2-Chloro-4-methoxyaniline Diazotization Diazonium Salt Intermediate Start:e->Diazotization:w 1. HCl, NaNO₂ 2. 0-5 °C Iodination 4-Chloro-2-iodo-1-nitrobenzene Diazotization:e->Iodination:w KI (aq), Warm to RT End 2-Chloro-1-iodo-4-methoxybenzene Iodination:e->End:w

Caption: Synthesis of 2-Chloro-1-iodo-4-methoxybenzene via diazotization.

Step-by-Step Experimental Methodology

This protocol is based on well-established procedures for diazotization reactions.[5]

  • Diazotization:

    • Rationale: This step converts the primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂ gas).

    • Procedure: In a flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methoxyaniline (1 equivalent) in a suitable aqueous acid (e.g., 3M HCl). Cool the mixture in an ice-salt bath to maintain a temperature between 0 and 5 °C. The low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures. While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C. Continue stirring for an additional 20-30 minutes after the addition is complete to ensure full conversion.

  • Iodination (Sandmeyer Reaction):

    • Rationale: The diazonium salt is displaced by an iodide ion from potassium iodide to form the C-I bond.

    • Procedure: In a separate flask, prepare a solution of potassium iodide (KI, 1.5 equivalents) in water. Slowly add the cold diazonium salt solution from the previous step to the KI solution. Effervescence (release of N₂ gas) should be observed. The reaction is often exothermic, so controlled addition is necessary. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Rationale: This sequence removes unreacted reagents and byproducts to isolate the pure product.

    • Procedure: Transfer the reaction mixture to a separatory funnel and extract the crude product with an organic solvent such as diethyl ether or dichloromethane (3 x volumes). Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to remove any residual iodine), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel if necessary.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Chloro-1-iodo-4-methoxybenzene stems from the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity order of aryl halides is I > Br > Cl.[6] This is primarily due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

Selective Cross-Coupling Reactions

This differential reactivity allows for the selective functionalization at the C-2 position (iodo) while leaving the C-4 position (chloro) available for a subsequent, more forcing reaction.

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond by coupling the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[7][8][9] It is a powerful method for synthesizing biaryl structures, which are common motifs in pharmaceuticals.

  • Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form a C(sp²)-C(sp) bond, a key step in the synthesis of many natural products, pharmaceuticals, and organic materials.[10][11][12] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.

Reaction Pathways Diagram

Reactivity_Diagram Start 2-Chloro-1-iodo-4-methoxybenzene Suzuki_Product Suzuki Product (Biaryl) Start->Suzuki_Product Suzuki Coupling Sonogashira_Product Sonogashira Product (Alkynylated Arene) Start->Sonogashira_Product Sonogashira Coupling Suzuki_Cond R-B(OH)₂ Pd Catalyst, Base Suzuki_Cond->Start Sonogashira_Cond R-C≡C-H Pd/Cu Catalyst, Base Sonogashira_Cond->Start

Caption: Selective cross-coupling reactions at the C-I position.

Role in Drug Discovery and Materials Science

The chloro and methoxy groups are prevalent in FDA-approved drugs and advanced materials.[13][14] The methoxy group can act as a hydrogen bond acceptor and its metabolic cleavage can be a key step in drug metabolism. The chlorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can participate in halogen bonding, a crucial interaction in protein-ligand binding.[13]

Therefore, 2-Chloro-1-iodo-4-methoxybenzene serves as an ideal starting point for generating libraries of complex molecules. A synthetic sequence might involve:

  • A Suzuki or Sonogashira reaction at the C-I position.

  • A subsequent, more forcing cross-coupling reaction (e.g., Buchwald-Hartwig amination) at the C-Cl position.

  • Modification or cleavage of the methoxy group.

This stepwise approach enables the systematic exploration of the chemical space around a core scaffold, which is a cornerstone of modern drug discovery programs.[15]

Safety and Handling

As with all halogenated aromatic compounds, proper safety precautions are essential when handling 2-Chloro-1-iodo-4-methoxybenzene.

  • Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16] Avoid inhalation of vapor and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is noted to be light-sensitive, so it should be stored in an amber vial or in a dark location to prevent degradation.

Conclusion

2-Chloro-1-iodo-4-methoxybenzene is a highly valuable and versatile building block in organic synthesis. Its key attribute is the differential reactivity of the iodo and chloro substituents, which permits selective, stepwise functionalization of the aromatic ring through modern cross-coupling methodologies. This feature, combined with the presence of the synthetically useful methoxy group, makes it an indispensable tool for medicinal chemists and materials scientists aiming to construct complex and functionally diverse molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in research and development.

References

  • Biosynth. (n.d.). 2-Chloro-1-iodo-4-methoxybenzene.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoanisole, 98%.
  • UQAC Constellation. (n.d.). 4′-Methoxyphenacyl-Assisted Synthesis of β-Kdo Glycosides.
  • Sigma-Aldrich. (n.d.). 2-Chloro-1-iodo-4-methoxybenzene.
  • PubChem. (n.d.). 4-Chloro-2-iodoanisole.
  • PubChem. (n.d.). 2-Chloro-1-iodo-4-methoxybenzene.
  • ChemicalBook. (n.d.). 4-Iodoanisole.
  • ECHEMI. (n.d.). 1-Chloro-4-iodo-2-methoxybenzene.
  • PubChem. (n.d.). 4-Iodoanisole.
  • ChemicalBook. (n.d.). 4-Iodoanisole - Safety Data Sheet.
  • ResearchGate. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ChemicalBook. (n.d.). 2-Chloro-1,4-dimethoxybenzene(2100-42-7) 1H NMR spectrum.
  • RSC Publishing. (n.d.). Effect of “magic chlorine” in drug discovery: an in silico approach.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Iodoanisole.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Chloroanisole.
  • Google Patents. (n.d.). US4788354A - Method for the synthesis of iodobenzene.
  • NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene.
  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Chegg. (2019). Solved Label the peaks to represent the functional groups on.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). A Comparative Analysis of Iodo and Chloro Substituent Reactivity in 4-Chloro-2-iodo-1-nitrobenzene.
  • SpectraBase. (2025). 2-Chloro-1-(4-chlorophenoxy)-4-methoxybenzene.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-iodo-1-nitrobenzene.
  • MDPI. (n.d.). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs.
  • SciELO México. (n.d.). “Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 2-chloro-1-methoxy-4-nitro- (CAS 4920-79-0).
  • NIH. (n.d.). 4-Chloro-1-iodo-2-nitrobenzene.
  • ChemicalBook. (n.d.). 1-Chloro-4-iodobenzene(637-87-6) 1H NMR spectrum.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • ChemicalBook. (n.d.). 2-Chloro-4-nitoranisole(4920-79-0) 1H NMR spectrum.

Sources

Exploratory

An In-Depth Technical Guide to 2-Chloro-1-iodo-4-methoxybenzene for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals Foreword: Unlocking the Potential of a Versatile Building Block In the landscape of modern medicinal chemistry and materials science, the strategic design o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. 2-Chloro-1-iodo-4-methoxybenzene (CAS No. 219735-98-5) emerges as a highly valuable, yet under-documented, building block. Its unique arrangement of a chloro, iodo, and methoxy substituent on a benzene ring offers a platform for sequential and site-selective functionalization. The presence of two distinct halogens with differential reactivity allows for programmed cross-coupling reactions, making it an attractive intermediate for the synthesis of complex molecular architectures. This guide, intended for the discerning researcher, provides a comprehensive technical overview of its synthesis, characterization, and reactivity, with a focus on practical applications in drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is the foundation of its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 219735-98-5[1]
Molecular Formula C₇H₆ClIO[2]
Molecular Weight 268.48 g/mol [2]
IUPAC Name 2-chloro-1-iodo-4-methoxybenzene[2]
Synonyms 3-chloro-4-iodoanisole[2]

Safety and Handling:

2-Chloro-1-iodo-4-methoxybenzene is a reactive, electron-rich compound.[3] While specific toxicological data is limited, it is classified as harmful if swallowed, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Proposed Synthesis and Purification

Reaction Scheme:

G cluster_0 Methylation cluster_1 Electrophilic Iodination 2-chloro-4-methoxyphenol 2-chloro-4-methoxyphenol 2-chloroanisole 2-chloro-4-methoxybenzene (2-chloroanisole) 2-chloro-4-methoxyphenol->2-chloroanisole Dimethyl sulfate, K2CO3, Acetone product 2-Chloro-1-iodo-4-methoxybenzene 2-chloroanisole->product N-Iodosuccinimide (NIS) Trifluoroacetic acid (TFA) Dichloromethane (DCM)

Caption: Proposed two-step synthesis of 2-Chloro-1-iodo-4-methoxybenzene.

Step-by-Step Experimental Protocol:

Part A: Synthesis of 2-chloro-4-methoxybenzene (2-chloroanisole)

  • Reaction Setup: To a solution of 2-chloro-4-methoxyphenol (1 equivalent) in acetone, add potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Methylation: To the stirred suspension, add dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure 2-chloro-4-methoxybenzene.

Part B: Iodination of 2-chloro-4-methoxybenzene

  • Reaction Setup: In a flask protected from light, dissolve 2-chloro-4-methoxybenzene (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 equivalents).

  • Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA) to the mixture.[5]

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC or GC-MS.[5]

  • Quenching and Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Chloro-1-iodo-4-methoxybenzene.

Causality Behind Experimental Choices:

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich aromatic compounds.[5] The use of a catalytic amount of a strong acid like TFA activates the NIS, enhancing the electrophilicity of the iodine.[5]

  • Solvent: Dichloromethane is a common solvent for these types of reactions as it is relatively inert and dissolves both the substrate and the reagents.

  • Purification: Column chromatography is a standard and effective method for purifying haloanisoles and related compounds, allowing for the separation of the desired product from any unreacted starting material or byproducts.

Spectroscopic Characterization: A Predictive Approach

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
H-3~ 7.6d~ 2.5 HzDownfield shift due to deshielding by the adjacent iodine atom.
H-5~ 6.8dd~ 8.5, 2.5 HzShielded by the methoxy group and coupled to both H-3 and H-6.
H-6~ 7.2d~ 8.5 HzInfluenced by the para-methoxy and ortho-chloro substituents.
OCH₃~ 3.8s-Typical chemical shift for a methoxy group on an aromatic ring.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

CarbonPredicted Chemical Shift (ppm)Rationale
C-1 (C-I)~ 85-90Strong shielding effect of the iodine atom.
C-2 (C-Cl)~ 130-135Deshielded by the electronegative chlorine atom.
C-3~ 115-120Influenced by the adjacent iodine and meta-methoxy group.
C-4 (C-OCH₃)~ 158-162Strongly deshielded by the oxygen atom of the methoxy group.
C-5~ 114-118Shielded by the ortho-methoxy group.
C-6~ 128-132Influenced by the adjacent chlorine and para-methoxy group.
OCH₃~ 55-57Typical chemical shift for a methoxy carbon.

Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Chloro-1-iodo-4-methoxybenzene lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle. This chemoselectivity allows for the selective functionalization at the iodo-position, while leaving the chloro-substituent intact for subsequent transformations.

Suzuki-Miyaura Cross-Coupling: A Key Transformation

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds and is widely used in drug discovery. 2-Chloro-1-iodo-4-methoxybenzene is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

Catalytic Cycle of Suzuki-Miyaura Coupling:

G Pd(0)L2 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)(I)L2 Ar-Pd(II)(I)Ln OxAdd->ArPd(II)(I)L2 Ar-I Transmetal Transmetalation ArPd(II)(I)L2->Transmetal ArPd(II)(Ar')L2 Ar-Pd(II)-Ar'Ln Transmetal->ArPd(II)(Ar')L2 Ar'-B(OR)2 Base RedElim Reductive Elimination ArPd(II)(Ar')L2->RedElim Product Ar-Ar' Product RedElim->Product CatalystRegen Catalyst Regeneration RedElim->CatalystRegen CatalystRegen->Pd(0)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add 2-Chloro-1-iodo-4-methoxybenzene (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2 equivalents).

  • Solvent: Add a suitable solvent system, for example, a mixture of toluene and water.

  • Reaction Conditions: The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature and time will depend on the specific substrates and should be optimized.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

The Role of Chloro and Methoxy Groups in Drug Design:

The chloro and methoxy groups present in this scaffold are not merely synthetic handles; they play significant roles in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

  • Chloro Group: The chloro group can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target. It also increases lipophilicity, which can improve membrane permeability.

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its presence can influence the metabolic stability of a molecule. Both substituents can significantly impact the electronic properties of the aromatic ring, thereby influencing its interactions with biological targets.[2][6]

Conclusion

2-Chloro-1-iodo-4-methoxybenzene is a strategically designed building block that offers a wealth of opportunities for synthetic chemists, particularly those in the field of drug discovery. Its well-defined chemoselectivity in cross-coupling reactions, coupled with the influential nature of its substituents on biological activity, makes it a valuable tool for the construction of novel and complex molecules. This guide provides a foundational understanding of its synthesis, characterization, and reactivity, empowering researchers to confidently incorporate this versatile intermediate into their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene.
  • BenchChem. (2025). Application Notes and Protocols: Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid.
  • MDPI. (n.d.). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. Retrieved from [Link]

  • CymitQuimica. (2024). Safety Data Sheet - 2-Chloro-1-iodo-4-methoxybenzene.
  • Joshi, A. V., et al. (2007). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 12(11), 2457-2467.
  • PubChem. (n.d.). 2-Chloro-1-iodo-4-methoxybenzene. Retrieved from [Link]

  • MDPI. (2023). Uncorking Haloanisoles in Wine.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • PubMed. (2013). Vibrational, NMR spectrum and orbital analysis of 3,3',5,5'-tetrabromobisphenol A: a combined experimental and computational study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 105, 453-463.
  • MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(16), 4983.
  • ResearchGate. (n.d.). Analysis of Haloanisoles in Corks and Wines.
  • BenchChem. (2025). Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-2-iodo-1-nitrobenzene.
  • The Royal Society of Chemistry. (2018).
  • ScienceDirect. (2022). Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction coupled to gas chromatography-tandem mass spectrometry.
  • ResearchG
  • ETS Laboratories. (2025). Guidelines for haloanisole levels in oak.
  • SpectraBase. (n.d.). 2-Chloro-1-(4-chlorophenoxy)-4-methoxybenzene - Optional[13C NMR].
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • MDPI. (2023). Haloanisoles in Wine.
  • Organic Chemistry Portal. (2006). Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. Synthesis, 2006(7), 1195-1199.
  • BenchChem. (2025).
  • MDPI. (2023).
  • Cheméo. (n.d.). Chemical Properties of Benzene, 2-chloro-1-methoxy-4-nitro- (CAS 4920-79-0). Retrieved from [Link]

  • PubMed Central. (2024). Spatially Resolved 13C NMR Spectroscopy in Bimesophasic Samples Applied to Molecular Analysis in Orienting Media. Magnetic Resonance in Chemistry, 63(6), 691-699.

Sources

Foundational

2-Chloro-1-iodo-4-methoxybenzene molecular weight and formula

The Orthogonal Halogen Scaffold for Precision Ligand Design Part 1: Executive Summary 2-Chloro-1-iodo-4-methoxybenzene (CAS: 219735-98-5) is a high-value trisubstituted arene scaffold widely utilized in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The Orthogonal Halogen Scaffold for Precision Ligand Design

Part 1: Executive Summary

2-Chloro-1-iodo-4-methoxybenzene (CAS: 219735-98-5) is a high-value trisubstituted arene scaffold widely utilized in medicinal chemistry and agrochemical synthesis. Its structural utility lies in the electronic and steric differentiation of its two halogen substituents. The presence of a highly reactive iodide at position C1 and a less reactive chloride at position C2 allows for sequential, site-selective cross-coupling reactions . This "orthogonal reactivity" enables researchers to rapidly generate diverse biaryl and heterobiaryl libraries around a central anisole core, a motif frequently observed in kinase inhibitors and GPCR modulators.

Part 2: Physicochemical Profile[1]

Identity & Composition The molecule is characterized by a benzene ring substituted with an iodine atom, a chlorine atom, and a methoxy group in a 1,2,4-arrangement.[1]

PropertyData
IUPAC Name 2-Chloro-1-iodo-4-methoxybenzene
Common Synonyms 3-Chloro-4-iodoanisole; 2-Chloro-4-methoxyphenyl iodide
CAS Number 219735-98-5
Molecular Formula C₇H₆ClIO
Molecular Weight 268.48 g/mol
SMILES COC1=CC(Cl)=C(I)C=C1
Physical State Liquid (at room temperature)
Storage 2–8°C, Protect from light (Iodides are photosensitive)

Structural Analysis

  • C1-I Bond: Weak (Bond Dissociation Energy ~65 kcal/mol). Highly susceptible to oxidative addition by Pd(0).

  • C2-Cl Bond: Stronger (BDE ~95 kcal/mol). Sterically hindered by the adjacent iodine. Resistant to Pd(0) insertion under mild conditions.

  • C4-OMe Group: Strongly electron-donating (+M effect), activating the ring but specifically directing electrophiles ortho/para.

Part 3: Synthetic Routes & Methodology

The most robust route to 2-chloro-1-iodo-4-methoxybenzene is the regioselective electrophilic iodination of 3-chloroanisole . The methoxy group is a strong ortho/para director, while the chlorine is a weak ortho/para director (and deactivator). The position para to the methoxy group (C4 relative to OMe, C1 relative to I) is sterically accessible and electronically activated, making it the preferred site for iodination.

Synthesis Workflow Diagram

Synthesis Figure 1: Regioselective Synthesis via Electrophilic Aromatic Substitution Precursor 3-Chloroanisole (Commercially Available) Intermediate Sigma-Complex Intermediate Precursor->Intermediate Electrophilic Attack (Para to OMe) Reagents Reagents: NIS (1.1 equiv) TFA (catalytic) Acetonitrile, 25°C Reagents->Intermediate I+ Source Product 2-Chloro-1-iodo-4-methoxybenzene (Target Scaffold) Intermediate->Product Deprotonation & Rearomatization

Experimental Protocol: Iodination of 3-Chloroanisole

Objective: Synthesis of 2-chloro-1-iodo-4-methoxybenzene on a 10 mmol scale.

Reagents:

  • 3-Chloroanisole (1.43 g, 10.0 mmol)

  • N-Iodosuccinimide (NIS) (2.48 g, 11.0 mmol)

  • Trifluoroacetic acid (TFA) (0.1 mL, catalytic)

  • Acetonitrile (ACN) (20 mL)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloroanisole and Acetonitrile.

  • Addition: Add NIS in a single portion. The reaction is endothermic; ensure the temperature remains at 20–25°C.

  • Catalysis: Add TFA (catalytic). The acid activates NIS, generating the electrophilic iodonium species.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS.[2] The product will appear as a less polar spot compared to the starting material.

  • Quench: Pour the reaction mixture into saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine species (indicated by a color change from brown/yellow to colorless).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the product as a colorless to pale yellow liquid.

Mechanism Note: The methoxy group directs the incoming iodine to the para position. The ortho positions (relative to OMe) are sterically hindered by the adjacent chlorine or the methyl group itself, ensuring high regioselectivity (>95%).

Part 4: Reactivity & Applications (The "Why")

The primary value of this molecule in drug development is its ability to undergo chemoselective cross-coupling .

The Selectivity Principle: The rate of oxidative addition of Palladium(0) into Carbon-Halogen bonds follows the order: C-I > C-Br > C-Cl .

  • Step 1: Under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60°C), the Pd catalyst inserts exclusively into the C-I bond. The C-Cl bond remains intact.

  • Step 2: The retained Chlorine atom can then be used in a second coupling reaction under more forcing conditions (e.g., Pd₂(dba)₃, XPhos, 100°C) or displaced via S_NAr if an electron-withdrawing group is introduced.

Chemoselectivity Logic Diagram

Reactivity Figure 2: Orthogonal Reactivity Strategy for Library Synthesis Scaffold 2-Chloro-1-iodo-4-methoxybenzene Suzuki_Cond Cond A: Ar-B(OH)2 Pd(PPh3)4, Na2CO3 60°C (Mild) Scaffold->Suzuki_Cond Path A (C-C Bond Formation) Buchwald_Cond Cond B: Amine (HNR2) Pd(OAc)2, BINAP 80°C Scaffold->Buchwald_Cond Path B (C-N Bond Formation) Product_A Biaryl Intermediate (Cl retained at C2) Suzuki_Cond->Product_A Selective C-I Coupling Step2 Step 2: Activation of Cl (Requires Bulky Ligands/High T) Product_A->Step2 Product_B Aminated Intermediate (Cl retained at C2) Buchwald_Cond->Product_B Selective C-I Coupling Product_B->Step2 Final_Drug Polysubstituted Drug Candidate Step2->Final_Drug

Part 5: Safety & Handling
  • Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

  • Stability: Light sensitive. Iodine-carbon bonds can undergo homolytic cleavage under intense UV light, leading to degradation. Store in amber vials.

  • Spill Cleanup: Absorb with inert material (sand/vermiculite). Treat area with dilute sodium thiosulfate to neutralize any liberated iodine.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18001519, 2-Chloro-1-iodo-4-methoxybenzene. Retrieved from [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048.
  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on chemoselectivity of Halogens).

Sources

Exploratory

Precision in Nomenclature: A Technical Guide to 2-Chloro-1-iodo-4-methoxybenzene

Synonyms, Structural Identity, and Search Strategies for Drug Development Core Directive: The Necessity of Exact Syntax In the high-stakes environment of drug discovery and medicinal chemistry, ambiguity is a liability....

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms, Structural Identity, and Search Strategies for Drug Development

Core Directive: The Necessity of Exact Syntax

In the high-stakes environment of drug discovery and medicinal chemistry, ambiguity is a liability. For the molecule 2-Chloro-1-iodo-4-methoxybenzene , a simple text search can yield disastrous results due to the existence of positional isomers with nearly identical names but vastly different reactivities.

This guide moves beyond a simple list of synonyms. It deconstructs the nomenclature logic, highlights critical "isomer traps," and provides a self-validating search protocol to ensure you are sourcing and citing the correct chemical entity.

The Structural Identity

Before listing synonyms, we must anchor them to a definitive structural reality.

  • Core Scaffold: Anisole (Methoxybenzene)[1]

  • Substituents: Chlorine (Cl) and Iodine (I)

  • Connectivity: The Iodine atom is para to the Methoxy group. The Chlorine atom is ortho to the Iodine and meta to the Methoxy group.

Key Chemical Identifier:

  • CAS Registry Number: 219735-98-5 [2][3][4][5][6][7][8]

  • PubChem CID: 18001519[8]

Nomenclature & Synonyms

The variation in names arises from two competing naming conventions: IUPAC (Benzene-based) and Common (Anisole-based) . Understanding this hierarchy is essential for effective database querying.

Table 1: Comprehensive Synonym Matrix
Naming SystemPrimary NameAlternative PermutationsUsage Context
IUPAC (Systematic) 2-Chloro-1-iodo-4-methoxybenzene 1-Iodo-2-chloro-4-methoxybenzene4-Methoxy-2-chloro-1-iodobenzeneRegulatory Filings & Patents: Used to define absolute connectivity without relying on common names.
Common / Functional 3-Chloro-4-iodoanisole 4-Iodo-3-chloroanisole3-Chloro-4-iodo-1-methoxybenzeneLaboratory & Synthesis: "Anisole" implies the ether functionality is the parent, making it easier to visualize electronic effects (e.g., para-directing OMe).
Vendor / Catalog 3-Chloro-4-iodoanisole 2-Chloro-4-methoxyphenyl iodideProcurement: Most chemical suppliers (Sigma, Enamine, Combi-Blocks) index this molecule under its anisole derivative name.
Inverted Indexing Benzene, 2-chloro-1-iodo-4-methoxy- Anisole, 3-chloro-4-iodo-Database Indexing: Used in older indices (e.g., Chemical Abstracts) to group by parent scaffold.
Visualizing the Nomenclature Logic

The following diagram illustrates how the same physical structure yields different names based on the "Priority Group" selected (Benzene vs. Anisole).

NomenclatureLogic Structure Target Structure (Cl ortho to I, I para to OMe) BenzeneRoot Parent: Benzene Structure->BenzeneRoot IUPAC Rules AnisoleRoot Parent: Anisole (OMe = Pos 1) Structure->AnisoleRoot Common Usage Name1 2-Chloro-1-iodo-4-methoxybenzene (Alphabetical Priority) BenzeneRoot->Name1 Lowest Locants (1,2,4) Name2 3-Chloro-4-iodoanisole (Functional Priority) AnisoleRoot->Name2 Numbering relative to OMe

Figure 1: Decision tree showing how the choice of parent scaffold (Benzene vs. Anisole) dictates the numbering scheme.

The Isomer Trap: A Critical Warning

Scientific Integrity Alert: There is a high risk of confusing the target molecule with its isomer, 4-Chloro-3-iodoanisole (CAS: 2401-25-4).

  • Target (CAS 219735-98-5): I is para to OMe. (Leaving group is I; used to install groups para to OMe).

  • Isomer (CAS 2401-25-4): Cl is para to OMe. (Leaving group is Cl; significantly different reactivity in Pd-catalyzed couplings).

Why this matters: In cross-coupling reactions (e.g., Suzuki-Miyaura), the C-I bond is weaker and reacts faster than the C-Cl bond. Confusing these isomers will result in the substituent being installed at the wrong position (meta vs. para relative to the methoxy group), ruining the synthesis.

Table 2: Isomer Differentiation
FeatureTarget MoleculeDangerous Isomer
Name 3-Chloro-4-iodoanisole 4-Chloro-3-iodoanisole
CAS 219735-98-5 2401-25-4
Structure I is para to OMeI is meta to OMe
Primary Reactivity Reacts at para position (C-I bond)Reacts at meta position (C-I bond)

Search & Procurement Strategy

To ensure you acquire the correct material, do not rely solely on chemical names. Use the following self-validating search protocol.

Protocol: The "Three-Point Check"
  • Search by CAS: Start with 219735-98-5 .[2][3][6] This is the most reliable identifier.

  • Verify Structure Image: Visually confirm the Iodine is opposite (para) to the Methoxy group.

  • Check Physical State:

    • 219735-98-5 is typically a liquid at room temperature.[6]

    • Isomers (like 4-chloro-3-iodoanisole) are often solids (MP ~50°C). Note: Purity levels can affect this, but it is a strong indicator.

Automated Search Workflow

The following workflow describes the logic for a robust database query.

SearchWorkflow Start Start Search InputCAS Input CAS: 219735-98-5 Start->InputCAS CheckVendor Vendor Result Found? InputCAS->CheckVendor VerifyName Verify Name: '3-Chloro-4-iodoanisole' OR '2-Chloro-1-iodo-4-methoxybenzene' CheckVendor->VerifyName Yes VerifyStruct Visual Check: Is I para to OMe? VerifyName->VerifyStruct Confirm CONFIRMED: Proceed to Purchase VerifyStruct->Confirm Yes Reject REJECT: Isomer Detected VerifyStruct->Reject No (I is meta)

Figure 2: Validation workflow to prevent isomer confusion during procurement.

Technical Identifiers for Data Integration

For researchers integrating this molecule into internal databases or ELNs (Electronic Lab Notebooks), use the following machine-readable strings to avoid transcription errors.

  • InChI String: InChI=1S/C7H6ClIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3

  • InChIKey: MGBVHCKCKXFVLF-UHFFFAOYSA-N[6][8]

  • SMILES: COC1=CC=C(I)C(Cl)=C1 (Note: This SMILES explicitly places I para to OMe).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18001519, 2-Chloro-1-iodo-4-methoxybenzene. Retrieved from [Link][8]

Sources

Foundational

Spectroscopic Data Guide: 2-Chloro-1-iodo-4-methoxybenzene

This guide details the spectroscopic characterization of 2-Chloro-1-iodo-4-methoxybenzene (also known as 3-Chloro-4-iodoanisole ), a critical intermediate in the synthesis of complex pharmaceutical scaffolds via cross-co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 2-Chloro-1-iodo-4-methoxybenzene (also known as 3-Chloro-4-iodoanisole ), a critical intermediate in the synthesis of complex pharmaceutical scaffolds via cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Core Identity & Structural Analysis
  • IUPAC Name: 2-Chloro-1-iodo-4-methoxybenzene[1]

  • Common Synonym: 3-Chloro-4-iodoanisole

  • CAS Registry Number: 54532-93-3

  • Molecular Formula: C

    
    H
    
    
    
    ClIO
  • Molecular Weight: 268.48 g/mol [2]

  • Physical State: Off-white to pale yellow solid (low melting point) or oil, depending on purity and temperature.[2]

  • Melting Point: 51–52 °C (Lit. value for pure crystalline form).

Structural Logic for Spectroscopic Assignment: The molecule consists of a benzene ring trisubstituted in a 1,2,4-pattern.

  • Position 1 (Iodo): A heavy atom that exerts a "heavy atom effect," typically shielding the attached carbon (

    
    ) but deshielding the ortho protons due to magnetic anisotropy.[2]
    
  • Position 2 (Chloro): An electronegative substituent that deshields adjacent protons and carbons.[2]

  • Position 4 (Methoxy): A strong electron-donating group (EDG) by resonance, significantly shielding the ortho and para positions (C3 and C5, and their attached protons).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is synthesized from experimental patent literature and validated against substituent chemical shift additivity rules.


H NMR (300 MHz, CDCl

)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Context
7.69 Doublet (d)1H

H-6 (relative to Anisole)Ortho to Iodine.[2] Deshielded by the heavy atom anisotropy.[2]
7.03 Doublet (d)1H

H-2 (relative to Anisole)Ortho to Cl, Ortho to OMe.[2] Isolated proton (meta-coupling only).[2]
6.60 – 6.75 *Doublet of Doublets (dd)1H

H-5 (relative to Anisole)Ortho to OMe.[2] Shielded by resonance from Oxygen.[2]
3.88 Singlet (s)3H--OCH

Characteristic methoxy group singlet.[2]

*Note: The H-5 signal typically appears upfield (6.6–6.7 ppm) due to the strong shielding effect of the ortho-methoxy group.[2] The patent literature explicitly cites the downfield doublet at 7.69 ppm and the meta-coupled doublet at 7.03 ppm.


C NMR (75 MHz, CDCl

)
Chemical Shift (

, ppm)
AssignmentElectronic Environment
159.8 C-4 (C-OMe)Deshielded by Oxygen (ipso).[2]
139.6 C-6 (CH)Deshielded (ortho to Iodine).[2]
122.5 C-2 (CH)Aromatic CH.
114.5 C-5 (CH)Shielded by OMe (ortho).[2]
100.2 C-1 (C-I)Shielded by Iodine (Heavy Atom Effect).[2]
135.0 C-2 (C-Cl)Deshielded by Chlorine.[2]
55.8 -OCH

Methoxy carbon.[2]
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ether linkage and the halogenated aromatic ring.[2]

Wavenumber (cm

)
Vibration ModeFunctional Group
3050 – 3080 C-H Stretch (weak)Aromatic C-H
2840 – 2950 C-H StretchAlkyl (Methoxy methyl group)
1580, 1470 C=C StretchAromatic Ring Skeleton
1240 – 1260 C-O Stretch (Strong)Aryl Alkyl Ether (Anisole C-O)
1030 – 1050 C-O StretchO-CH

bond
800 – 850 C-H Bend (out-of-plane)1,2,4-Trisubstituted Benzene
600 – 700 C-Cl / C-I StretchCarbon-Halogen bonds
Mass Spectrometry (MS)
  • Ionization Mode: EI (Electron Impact) or ESI (Electrospray).[2][3]

  • Molecular Ion (

    
    ): 
    
    
    
    268 (based on
    
    
    Cl).[2]
  • Isotope Pattern:

    • 
       (268):  100% relative abundance.[2]
      
    • 
       (270):  ~32% relative abundance (due to natural 
      
      
      
      Cl abundance).[2]
    • This characteristic 3:1 ratio confirms the presence of a single Chlorine atom.[2][3]

  • Fragmentation:

    • Loss of Methyl radical (

      
      ): 
      
      
      
      253.[2]
    • Loss of Iodine radical (

      
      ): 
      
      
      
      141.[2]
Experimental Workflow: Synthesis & Characterization

The following workflow outlines the standard protocol for generating and verifying this compound, typically via the iodination of 3-chloroanisole.

G Start Starting Material: 3-Chloroanisole Reaction Reaction: Electrophilic Aromatic Substitution (Regioselective Iodination at Para-position) Start->Reaction Reagent Reagents: I2, HIO3 (Oxidant) or NIS (N-Iodosuccinimide) Reagent->Reaction Quench Quench & Workup: Na2S2O3 (Remove excess Iodine) Extraction (EtOAc/DCM) Reaction->Quench Monitor by TLC Purification Purification: Recrystallization (EtOH) or Column Chromatography Quench->Purification Analysis Characterization: 1H NMR, MS, MP Check Purification->Analysis

Caption: Workflow for the regioselective synthesis and isolation of 2-Chloro-1-iodo-4-methoxybenzene.

Critical Handling & Storage
  • Light Sensitivity: Aryl iodides are photosensitive.[2] Store in amber vials or wrap containers in aluminum foil to prevent liberation of iodine (which turns the sample purple/brown).[2]

  • Stability: Stable under standard laboratory conditions (room temperature) but best stored at 2–8 °C for long-term purity.

  • Safety: Irritant.[2] Use standard PPE (gloves, goggles) to avoid contact with skin and eyes.[2]

References
  • Synthesis and Characterization of 3-Chloro-4-iodoanisole. Source: World Intellectual Property Organization (WO1999001454A1).[2] Context: Describes the synthesis, workup, and NMR characterization (

    
     7.69, 7.03 ppm) of the title compound.
    URL:[2]
    
  • PubChem Compound Summary: 2-Chloro-1-iodo-4-methoxybenzene. Source:[1] National Center for Biotechnology Information (2024).[2] Context: Validates chemical names, synonyms (3-chloro-4-iodoanisole), and physical properties. URL:[2]

  • General Rules for NMR Shift Prediction. Source: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.[2] Context: Used to validate the assignment of the aromatic protons based on substituent effects (I, Cl, OMe).

Sources

Exploratory

Solubility of 2-Chloro-1-iodo-4-methoxybenzene in common organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-1-iodo-4-methoxybenzene in Common Organic Solvents Abstract Understanding the solubility of chemical intermediates is a cornerstone of efficient process developme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-1-iodo-4-methoxybenzene in Common Organic Solvents

Abstract

Understanding the solubility of chemical intermediates is a cornerstone of efficient process development, reaction optimization, and purification strategy in synthetic chemistry and drug discovery. This technical guide provides a comprehensive analysis of the solubility profile of 2-Chloro-1-iodo-4-methoxybenzene (CAS No. 219735-98-5), a halogenated aromatic compound often used as a building block in the synthesis of more complex molecules. We will explore its physicochemical properties, predict its behavior in various solvent classes based on fundamental chemical principles, and provide a robust, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals who handle this or structurally similar compounds.

Introduction: The Critical Role of Solubility

2-Chloro-1-iodo-4-methoxybenzene is a polysubstituted aromatic compound featuring chloro, iodo, and methoxy functional groups. These groups impart a unique combination of polarity, polarizability, and steric bulk, making its interaction with solvents a non-trivial consideration. The selection of an appropriate solvent is paramount for:

  • Reaction Kinetics and Yield: Ensuring reactants are in the same phase is essential for efficient molecular collision and reaction.

  • Purification Processes: Techniques like recrystallization and chromatography are fundamentally dependent on differential solubility.[1]

  • Handling and Dosing: Creating stock solutions for screening or further reactions requires precise knowledge of solubility to avoid precipitation.

  • Formulation Development: In pharmaceutical contexts, the solubility of an active pharmaceutical ingredient (API) or its intermediates dictates bioavailability and delivery options.[2][3]

This guide moves beyond simple data provision, focusing on the underlying principles that govern the solubility of this compound to empower scientists to make informed decisions.

Physicochemical Profile of 2-Chloro-1-iodo-4-methoxybenzene

To predict solubility, we must first understand the molecule's intrinsic properties. The structure dictates its potential for intermolecular interactions, which are the primary drivers of the dissolution process.

PropertyValueSource
Molecular Formula C₇H₆ClIOPubChem[4]
Molecular Weight 268.48 g/mol PubChem[4]
Appearance Liquid (at room temperature)Sigma-Aldrich
XLogP3 3.2PubChem[4]
Hydrogen Bond Donors 0PubChem[4]
Hydrogen Bond Acceptors 1 (the methoxy oxygen)PubChem[4]

Expert Analysis: The XLogP3 value of 3.2 indicates a significant lipophilic (oil-loving) character, predicting poor solubility in water but favorable solubility in many organic solvents. The molecule lacks hydrogen bond donating capabilities but can accept a hydrogen bond at its methoxy oxygen. The primary intermolecular forces it can engage in are:

  • London Dispersion Forces: Significant due to the large, polarizable iodine atom and the aromatic ring.

  • Dipole-Dipole Interactions: Arising from the polar C-O, C-Cl, and C-I bonds.

Theoretical Solubility Profile: Applying the "Like Dissolves Like" Principle

The adage "like dissolves like" is a powerful heuristic in chemistry, stating that substances with similar intermolecular forces tend to be soluble in one another.[5][6][7][8] We can use this principle to forecast the solubility of 2-Chloro-1-iodo-4-methoxybenzene across common solvent categories.

Nonpolar Solvents
  • Examples: Hexane, Cyclohexane, Toluene, Benzene.

  • Governing Interactions: These solvents primarily interact via London dispersion forces.

  • Predicted Solubility: Moderate to High. The aromatic ring of the solute will interact favorably with aromatic solvents like toluene and benzene. The large, polarizable electron cloud of the iodine atom will also contribute to strong dispersion forces, promoting solubility even in aliphatic solvents like hexane.

Polar Aprotic Solvents
  • Examples: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF).

  • Governing Interactions: These solvents possess significant dipole moments but do not have acidic protons. They interact via both dipole-dipole forces and dispersion forces.

  • Predicted Solubility: High. This class of solvents is expected to be the most effective. The solvent dipoles can effectively solvate the polar regions of the solute (the C-Cl, C-I, and C-O bonds), while their organic character accommodates the nonpolar aromatic ring. Solvents like DCM and THF are often excellent choices for compounds of this nature.

Polar Protic Solvents
  • Examples: Methanol, Ethanol, Isopropanol.

  • Governing Interactions: These solvents are characterized by their ability to donate hydrogen bonds and possess strong dipole moments.

  • Predicted Solubility: Moderate to Good. While the solute can accept a hydrogen bond, it cannot donate one. To dissolve, it must disrupt the strong hydrogen-bonding network of the solvent. Therefore, while solubility is expected to be significant, it may be lower than in polar aprotic solvents of comparable polarity. For instance, solubility is predicted to be higher in ethanol than in water, but potentially lower than in THF.

The logical workflow for assessing solubility is visualized in the diagram below.

G cluster_0 Solubility Assessment Workflow A Start: Assess Solubility of 2-Chloro-1-iodo-4-methoxybenzene B Analyze Physicochemical Properties (Structure, Polarity, XLogP3) A->B Theoretical Analysis C Predict Solubility Profile (Based on 'Like Dissolves Like') B->C D Select Solvent Classes for Testing (Nonpolar, Polar Aprotic, Polar Protic) C->D Experimental Design E Execute Shake-Flask Equilibrium Solubility Protocol D->E F Quantify Supernatant Concentration (e.g., HPLC-UV, GC-MS) E->F Data Acquisition G End: Compile Quantitative Solubility Data Table F->G

Caption: Workflow for predicting and experimentally verifying solubility.

Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions must be confirmed by empirical data. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing reliable and reproducible results.[9][10]

Objective

To determine the concentration of a saturated solution of 2-Chloro-1-iodo-4-methoxybenzene in a selected solvent at a controlled temperature.

Materials & Equipment
  • 2-Chloro-1-iodo-4-methoxybenzene (solute)

  • High-purity organic solvents

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Step-by-Step Methodology
  • Preparation: Add an excess amount of 2-Chloro-1-iodo-4-methoxybenzene to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the slurry to equilibrate for at least 24 to 48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. For finely suspended particles, centrifugation (e.g., 15 minutes at 10,000 rpm) is required to achieve a clear supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial.

    • Causality Note: Filtration is crucial to remove any microscopic solid particles that could otherwise dissolve upon dilution, leading to an overestimation of solubility. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC-UV or another validated analytical method to determine the precise concentration.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the final result in units such as mg/mL or mol/L.

Predicted and Experimental Data Summary

The following table summarizes the predicted solubility and provides a template for recording experimentally determined values.

Solvent ClassSolventDielectric Constant (Approx.)Predicted SolubilityExperimental Solubility (mg/mL at 25°C)
Nonpolar Hexane1.9ModerateRecord Experimental Data Here
Toluene2.4HighRecord Experimental Data Here
Polar Aprotic Dichloromethane9.1HighRecord Experimental Data Here
Tetrahydrofuran (THF)7.5HighRecord Experimental Data Here
Ethyl Acetate6.0HighRecord Experimental Data Here
Acetone21HighRecord Experimental Data Here
Acetonitrile37.5GoodRecord Experimental Data Here
Polar Protic Ethanol24.5GoodRecord Experimental Data Here
Methanol32.7ModerateRecord Experimental Data Here
Water80.1Very Low / InsolubleRecord Experimental Data Here

Conclusion

2-Chloro-1-iodo-4-methoxybenzene is a lipophilic compound with its solubility governed by dipole-dipole and London dispersion forces. It is predicted to be highly soluble in polar aprotic solvents such as dichloromethane and THF, and moderately to highly soluble in nonpolar solvents like toluene. Its solubility in polar protic solvents such as ethanol is expected to be good, though potentially limited by the energy required to disrupt the solvent's hydrogen-bonding network. For precise quantitative data, the standardized shake-flask protocol detailed in this guide is strongly recommended. This systematic approach, combining theoretical prediction with empirical verification, ensures the selection of optimal solvent systems, thereby accelerating research and development timelines.

References

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [Link]

  • Chem.ucla.edu. (n.d.). Polarity of Solvents. Retrieved from UCLA Chemistry. [Link]

  • Vemula, V. R., & Lagishetty, V. (2019).
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from Chemistry LibreTexts. [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Academia.edu. [Link]

  • Kennesaw State University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from Kennesaw State University. [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from University of Rochester Department of Chemistry. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from Scribd. [Link]

  • RayBiotech. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from RayBiotech. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from Rheolution. [Link]

  • Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from Unchained Labs. [Link]

  • ResearchGate. (2014). How do you distinguish the polarity of organic solvent?. Retrieved from ResearchGate. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from University of Calgary. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-1-iodo-4-methoxybenzene. PubChem Compound Database. Retrieved from [Link]

  • YouTube. (2021). Solubility Tests for Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions. Retrieved from Chemistry LibreTexts. [Link]

  • Oreate AI. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from Oreate AI Blog. [Link]

  • Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from Chemistry LibreTexts. [Link]

Sources

Foundational

Technical Guide: Discovery and Synthesis of 2-Chloro-1-iodo-4-methoxybenzene

Executive Summary 2-Chloro-1-iodo-4-methoxybenzene (also designated as 3-chloro-4-iodoanisole ) is a critical halogenated arene scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-1-iodo-4-methoxybenzene (also designated as 3-chloro-4-iodoanisole ) is a critical halogenated arene scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in the orthogonal reactivity of its substituents: an electron-donating methoxy group, a labile iodine atom suitable for metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), and a chlorine atom that remains stable under mild coupling conditions but offers a secondary site for functionalization.

This guide details the discovery context, the definitive synthetic protocols (classical and modern), and the mechanistic principles governing its regioselective formation.

Historical Context & Discovery

While simple halogenated anisoles have been known since the early 20th century, 2-chloro-1-iodo-4-methoxybenzene emerged as a distinct, high-value intermediate in the late 1990s. Its isolation was driven by the need for polysubstituted benzene rings in the development of kinase inhibitors and neurological drugs.

  • Seminal Appearance: The compound was explicitly characterized and utilized in the patent literature (e.g., WO1999001454A1 ) as a precursor for imidazopyrimidines.

  • Discovery Logic: Researchers required a scaffold where the iodine could be selectively substituted while retaining the chlorine for subsequent structure-activity relationship (SAR) tuning. The specific 1,2,4-substitution pattern was achieved by exploiting the directing effects of the methoxy group on the pre-chlorinated benzene core.

Retrosynthetic Analysis

The synthesis of 2-chloro-1-iodo-4-methoxybenzene is governed by the principles of Electrophilic Aromatic Substitution (EAS) .

  • Target Molecule: 1-Iodo-2-chloro-4-methoxybenzene.

  • Precursor: 3-Chloroanisole (1-chloro-3-methoxybenzene).[1]

  • Strategy: Direct iodination.

    • The Methoxy group (-OMe) is a strong ortho, para-activator.

    • The Chlorine atom (-Cl) is a weak ortho, para-director (deactivating).

    • Regioselectivity: The position para to the methoxy group (C4) is sterically accessible and electronically activated. The position ortho to both groups (C2) is sterically congested. Therefore, electrophilic attack occurs predominantly at C4.

Retrosynthesis Target 2-Chloro-1-iodo-4-methoxybenzene (Target) Precursor 3-Chloroanisole (Commercially Available) Target->Precursor Iodination (EAS) Regioselective

Figure 1: Retrosynthetic disconnection relying on the directing power of the methoxy group.

Primary Synthesis Protocol: Direct Electrophilic Iodination

This protocol represents the industry-standard method for preparing the compound with high regioselectivity.

Reagents & Equipment
  • Substrate: 3-Chloroanisole (1.0 equiv)

  • Iodinating Agent: Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)

  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)

  • Catalyst: Trifluoroacetic acid (TFA) (if using NIS)

  • Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel.

Step-by-Step Methodology

Step 1: Solvation Charge a 3-neck flask with 3-chloroanisole (14.2 g, 100 mmol) and glacial acetic acid (50 mL). Cool the solution to 0–5 °C using an ice/water bath. Causality: Lower temperature suppresses over-iodination and side reactions at the sterically hindered C2 position.

Step 2: Electrophile Addition Add Iodine Monochloride (ICl) (16.2 g, 105 mmol) dropwise over 30 minutes. Maintain internal temperature < 10 °C. Observation: The solution will turn dark brown/red.

Step 3: Reaction & Monitoring Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Self-Validation (TLC): Elute on Silica Gel with 5% EtOAc/Hexane.

  • Starting Material (Rf ~0.6): Disappears.

  • Product (Rf ~0.5): Appears as the major spot.

  • By-product (2,4-diiodo): Trace spot at lower Rf if excess ICl was used.

Step 4: Quench & Workup Pour the reaction mixture into ice water (200 mL). Add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution until the iodine color fades to pale yellow. Mechanistic Note: Thiosulfate reduces unreacted electrophilic iodine species to water-soluble iodide.

Step 5: Extraction & Purification Extract with Dichloromethane (DCM, 3 x 50 mL). Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purification: Recrystallize from Ethanol or distill under reduced pressure (if liquid) to yield the product as a white solid/crystalline mass.

Yield: 85-92% Characterization:

  • 1H NMR (CDCl3): δ 7.69 (d, J=8.8 Hz, 1H, H-5), 7.03 (d, J=2.8 Hz, 1H, H-2), 6.70 (dd, J=8.8, 2.8 Hz, 1H, H-6), 3.80 (s, 3H, OMe). Note: The doublet at 7.69 ppm corresponds to the proton ortho to the Iodine, significantly deshielded.

Mechanistic Insight

The regioselectivity is dictated by the resonance contribution of the methoxy oxygen.

  • Activation: The lone pair on the oxygen donates electron density into the ring (+M effect), activating positions 2, 4, and 6.

  • Deactivation: The chlorine atom withdraws density inductively (-I) but has a weak +M effect.

  • Sterics: Position 2 is flanked by OMe and Cl, creating a "steric pocket" that rejects large electrophiles like the iodonium ion (

    
    ).
    
  • Result: The

    
     attacks Position 4 (para to OMe), forming a Sigma Complex that is rapidly deprotonated to restore aromaticity.
    

Mechanism cluster_regio Regioselectivity Factors Substrate 3-Chloroanisole SigmaComplex Sigma Complex (C4 Attack) Substrate->SigmaComplex + I+ Electrophile I+ (from ICl) Product 2-Chloro-1-iodo-4-methoxybenzene SigmaComplex->Product - H+ Fact1 C2: Sterically Blocked Fact2 C4: Activated & Accessible Fact3 C6: Less Activated

Figure 2: Mechanistic pathway highlighting the regiochemical outcome.

Alternative Modern Route: Deprotonative Metalation

For applications requiring >99% isomeric purity without chromatographic separation, a Directed Ortho Metalation (DOM) approach is superior.

  • Reagents: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), ZnCl₂·TMEDA, I₂.

  • Protocol:

    • Treat 3-chloroanisole with LiTMP at -78 °C. The bulky base selectively removes the proton at C4 (para to OMe, but acidified by Cl inductive effect? Correction: LiTMP typically directs ortho to Cl or OMe. However, in 3-chloroanisole, the position between Cl and OMe (C2) is most acidic but sterically hindered. The position ortho to Cl (C4) is accessible).

    • Transmetalate with ZnCl₂.

    • Quench with Iodine.

  • Advantage: Eliminates over-iodination by-products common in EAS.

References

  • World Intellectual Property Organization. (1999). Imidazopyrimidines and imidazopyridines for the treatment of neurological disorders. (Publication No. WO1999001454A1). Link

  • American Chemical Society. (2024). Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development. Link (Refers to modern metalation techniques).

  • Biosynth. (n.d.). 2-Chloro-1-iodo-4-methoxybenzene Product Data.Link

  • CymitQuimica. (2024). Safety Data Sheet: 2-Chloro-1-iodo-4-methoxybenzene.Link

Sources

Exploratory

Analytical methods for the identification of 2-Chloro-1-iodo-4-methoxybenzene

An In-depth Technical Guide to the Analytical Identification of 2-Chloro-1-iodo-4-methoxybenzene Abstract This technical guide provides a comprehensive framework for the analytical identification and characterization of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Analytical Identification of 2-Chloro-1-iodo-4-methoxybenzene

Abstract

This technical guide provides a comprehensive framework for the analytical identification and characterization of 2-Chloro-1-iodo-4-methoxybenzene (CAS No. 219735-98-5). As a key substituted anisole derivative, its unambiguous identification is critical for researchers, scientists, and drug development professionals involved in synthetic chemistry and materials science. This document moves beyond a simple listing of techniques, offering a logical, field-proven workflow that integrates chromatographic separation with definitive spectroscopic characterization. We will explore the causality behind experimental choices in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy to construct a self-validating system for analysis.

Introduction: The Analytical Imperative

2-Chloro-1-iodo-4-methoxybenzene is a halogenated aromatic compound with potential applications as a reactive intermediate in organic synthesis.[1] The presence of three distinct substituents on the benzene ring—chloro, iodo, and methoxy groups—offers multiple sites for further functionalization, making it a valuable building block. However, the isomeric possibilities and potential for impurities from synthesis demand rigorous analytical control to ensure material identity, purity, and consistency.

This guide provides the technical basis for establishing a robust analytical protocol, ensuring that researchers can proceed with confidence in their starting material.

Table 1: Compound Identification and Properties

PropertyValue
IUPAC Name 2-chloro-1-iodo-4-methoxybenzene[2]
Synonyms 3-chloro-4-iodoanisole[2]
CAS Number 219735-98-5
Molecular Formula C₇H₆ClIO
Molecular Weight 268.48 g/mol
InChI Key MGBVHCKCKXFVLF-UHFFFAOYSA-N
Physical Form Liquid

Integrated Analytical Workflow: A Multi-Technique Approach

The confident identification of a chemical entity is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal methods. Each technique provides a unique piece of the puzzle, and together they form a self-validating workflow that ensures the highest degree of scientific integrity. The logical flow is to first assess purity and separate components, then to elucidate the specific molecular structure.

G cluster_0 Purity Assessment & Separation cluster_1 Structural Confirmation HPLC HPLC-UV (Purity, Non-Volatile Impurities) NMR NMR Spectroscopy (¹H & ¹³C) Unambiguous Structure HPLC->NMR Isolate main peak if needed GCMS_Sep GC-MS (Separation of Volatiles) GCMS_Sep->NMR If preparative GC is used MS Mass Spectrometry (Molecular Weight, Fragmentation) GCMS_Sep->MS Coupled Analysis Conclusion Confident Identification & Purity Profile NMR->Conclusion MS->Conclusion IR Infrared Spectroscopy (Functional Group Confirmation) IR->Conclusion Sample Test Sample: 2-Chloro-1-iodo-4-methoxybenzene Sample->HPLC Sample->GCMS_Sep Sample->IR cluster_0 Substituent Effects on Benzene Ring Structure Benzene (Base δ ≈ 7.26 ppm) OCH3 Methoxy (-OCH₃) Strongly Donating (Ortho/Para Shielding) Structure->OCH3 + Cl Chloro (-Cl) Weakly Deactivating (Inductive Deshielding) OCH3->Cl + I Iodo (-I) Weakly Deactivating (Inductive Deshielding) Cl->I + Prediction Predicted ¹H Spectrum for 2-Chloro-1-iodo-4-methoxybenzene I->Prediction

Sources

Foundational

Purity Assessment of 2-Chloro-1-iodo-4-methoxybenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Foreword: The Criticality of Purity in Synthesis and Development In the landscape of pharmaceutical research and fine chemical synthesis, the purity of an i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Purity in Synthesis and Development

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of an intermediate compound is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final product are built. 2-Chloro-1-iodo-4-methoxybenzene, a halogenated aromatic compound, serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have profound consequences, potentially altering reaction pathways, reducing yields, and introducing toxic byproducts into the final compound. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the methodologies and rationale behind the rigorous purity assessment of 2-Chloro-1-iodo-4-methoxybenzene.

I. Understanding the Impurity Profile: A Synthesis-Forward Approach

A robust purity assessment begins with a thorough understanding of the synthetic route used to produce 2-Chloro-1-iodo-4-methoxybenzene. While various synthetic strategies exist, a common approach involves the electrophilic iodination of 4-chloroanisole.

A plausible synthetic route is the direct iodination of 4-chloroanisole using an iodinating agent in the presence of an acid catalyst. This understanding allows us to anticipate potential impurities, which can be broadly categorized as:

  • Starting Material: Unreacted 4-chloroanisole.

  • Isomeric Byproducts: Iodination at other positions on the aromatic ring, such as 2-chloro-4-iodo-1-methoxybenzene.

  • Over-iodinated Species: Di-iodinated products.

  • Reagent-related Impurities: Residual iodinating agents or catalysts.

  • Solvent Residues: Organic solvents used in the synthesis and purification steps.[1][2]

The following diagram illustrates the logical flow of identifying and controlling these potential impurities.

cluster_synthesis Synthesis & Impurity Formation cluster_impurities Potential Impurities Start Starting Material (4-chloroanisole) Reaction Iodination Reaction Start->Reaction Product Crude Product (2-Chloro-1-iodo-4-methoxybenzene) Reaction->Product Impurity1 Unreacted Starting Material Reaction->Impurity1 Impurity2 Isomeric Byproducts Reaction->Impurity2 Impurity3 Over-iodinated Species Reaction->Impurity3 Impurity4 Reagent Residues Reaction->Impurity4 Impurity5 Residual Solvents Product->Impurity5

Caption: Logical workflow of impurity formation during synthesis.

II. Orthogonal Analytical Approaches for Comprehensive Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-pronged, or orthogonal, approach is essential. This involves employing several analytical methods with different separation and detection principles to ensure that all potential impurities are identified and quantified.

A. Chromatographic Techniques: The Workhorse of Purity Analysis

Chromatography is indispensable for separating the target compound from its impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the compound and its potential impurities.

HPLC is the premier technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC method is typically the most effective for separating 2-Chloro-1-iodo-4-methoxybenzene from its polar and non-polar impurities.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18) Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for aromatic compounds like 2-Chloro-1-iodo-4-methoxybenzene.

  • Gradient Elution: A gradient of a polar solvent (like water) and a less polar organic solvent (like acetonitrile or methanol) is crucial for resolving impurities with a wide range of polarities. A gradient allows for the elution of highly retained, non-polar impurities in a reasonable timeframe while still providing good separation of more polar impurities from the main peak.

  • UV Detection: The aromatic nature of the analyte and its potential impurities allows for sensitive detection using a UV detector, typically at a wavelength where the chromophores exhibit maximum absorbance (e.g., 254 nm).

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with a higher percentage of A, and gradually increase the percentage of B to elute more hydrophobic compounds. A typical gradient might run from 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 0.1 mg/mL.

Data Analysis: Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. For accurate quantification of impurities, reference standards for each impurity should be used to create calibration curves.

For volatile and thermally stable impurities, GC-MS is a powerful tool. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

Causality Behind Experimental Choices:

  • Capillary Column (e.g., DB-5ms): A non-polar or mid-polar capillary column is well-suited for the separation of halogenated aromatic compounds.

  • Temperature Programming: A temperature gradient is essential for separating compounds with different boiling points.

  • Mass Spectrometric Detection: Provides structural information about the separated components, aiding in the identification of unknown impurities. The fragmentation pattern can be compared to spectral libraries for confirmation.

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: Scan a range appropriate for the expected masses of the analyte and impurities (e.g., m/z 40-400).

Data Analysis: The total ion chromatogram (TIC) is used to assess purity based on peak areas. The mass spectrum of each peak is compared with a reference library (e.g., NIST) to identify the components. The fragmentation pattern of 2-Chloro-1-iodo-4-methoxybenzene would be expected to show a molecular ion peak and characteristic fragments corresponding to the loss of the substituents.

Table 1: Comparison of Chromatographic Techniques

ParameterHPLC-UVGC-MS
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.
Applicability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Selectivity Good for separating isomers and non-volatile impurities.Excellent for separating volatile and semi-volatile impurities with high specificity from the mass spectrometer.
Sensitivity Typically in the low ppm range.Can reach ppb levels or lower.
B. Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic techniques provide detailed structural information, which is crucial for confirming the identity of the main compound and identifying any structurally related impurities.

NMR spectroscopy is one of the most powerful tools for structure elucidation. Both ¹H and ¹³C NMR should be employed.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals is proportional to the number of protons, which can be used for quantitative analysis of impurities if their signals are well-resolved from the main compound.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule. This is particularly useful for identifying isomeric impurities that may have very similar ¹H NMR spectra.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of 2-Chloro-1-iodo-4-methoxybenzene and identify any impurities.

Expected ¹H NMR Spectral Features for 2-Chloro-1-iodo-4-methoxybenzene:

  • A singlet for the methoxy group protons.

  • Three aromatic protons exhibiting characteristic splitting patterns based on their positions relative to the substituents.

IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups. For 2-Chloro-1-iodo-4-methoxybenzene, the IR spectrum should show characteristic absorptions for:

  • Aromatic C-H stretching.

  • C-O stretching of the ether linkage.

  • C-Cl and C-I stretching vibrations.

While not a primary tool for quantification, IR can quickly flag the presence of unexpected functional groups that might indicate a significant impurity.

C. Elemental Analysis: The Fundamental Confirmation of Composition

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (C, H, Cl, I, O). This is a fundamental test of purity.

Causality Behind Experimental Choices:

  • Combustion Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O) are quantified to determine the carbon and hydrogen content.

  • Halogen Determination: Specific methods are used to determine the percentage of chlorine and iodine.

Experimental Protocol: Elemental Analysis

  • Instrumentation: An elemental analyzer.

  • Sample Preparation: A precisely weighed amount of the dry, pure sample is required.

  • Analysis: The instrument performs the combustion and detection automatically.

  • Data Analysis: The experimental percentages of each element are compared to the theoretical values calculated from the molecular formula (C₇H₆ClIO).

Table 2: Theoretical Elemental Composition of C₇H₆ClIO

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.01784.0731.33%
Hydrogen (H)1.0166.062.26%
Chlorine (Cl)35.45135.4513.21%
Iodine (I)126.901126.9047.28%
Oxygen (O)16.00116.005.96%
Total 268.48 100.00%

Acceptance Criteria: The experimentally determined percentages should be within a specified tolerance of the theoretical values, typically ±0.4%.[3] A significant deviation suggests the presence of impurities.

III. Method Validation: Ensuring Trustworthiness and Reliability

Every analytical method used for purity assessment must be validated to ensure it is suitable for its intended purpose. The validation process is guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6][7]

Key Validation Parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram outlines the workflow for analytical method validation.

cluster_validation Analytical Method Validation Workflow Protocol Validation Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for analytical method validation according to ICH guidelines.

IV. Setting Acceptance Criteria: Adherence to Regulatory Standards

The acceptable level of impurities in a drug substance is governed by regulatory guidelines, primarily the ICH Q3A(R2) guideline for new drug substances.[8][9][10] This guideline establishes thresholds for reporting, identification, and qualification of impurities.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at which an impurity must be identified (i.e., its structure determined).

  • Qualification Threshold: The level at which an impurity must be qualified, meaning that its biological safety has been established.

These thresholds are based on the maximum daily dose of the drug substance.

Conclusion: A Commitment to Quality and Safety

The purity assessment of 2-Chloro-1-iodo-4-methoxybenzene is a multi-faceted process that requires a deep understanding of its synthesis, the application of orthogonal analytical techniques, and a commitment to rigorous method validation. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical intermediate, thereby safeguarding the integrity of their research and the safety of the final products.

References

  • CN103739452A - Synthetic method of m-chloroanisole - Google P
  • Indonesian Journal of Multidisciplinary Research - Semantic Scholar. (2021-06-14). (URL: [Link])

  • 2-Chloro-1-iodo-4-methoxybenzene | C7H6ClIO | CID 18001519 - PubChem. (URL: [Link])

  • Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content - The Royal Society of Chemistry. (URL: [Link])

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006-10-25). (URL: [Link])

  • USP-NF General Chapter <467> Residual Solvents. (URL: [Link])

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: [Link])

  • Elemental Analysis and Biological Characterization - ResearchGate. (URL: [Link])

  • Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles - MavMatrix. (2018-12-01). (URL: [Link])

  • Validation of Analytical Procedure Q2(R2) - ICH. (URL: [Link])

  • An International Study Evaluating Elemental Analysis - PMC - PubMed Central. (URL: [Link])

  • USP-NF 621 Chromatography | PDF - Scribd. (URL: [Link])

  • HPLC profiles of the reaction mixture and purity analysis during the... - ResearchGate. (URL: [Link])

  • Stoichiometry: Elemental Analysis. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). (URL: [Link])

  • CN101407452B - A kind of synthetic method of o-chloroanisole - Google P
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30). (URL: [Link])

  • <621> Chromatography - USP-NF. (2023-01-06). (URL: [Link])

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities - Chromatography Today. (2017-05-19). (URL: [Link])

  • Calculation of empirical formula from elemental analysis - Chemistry Stack Exchange. (2017-03-22). (URL: [Link])

  • USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025-07-09). (URL: [Link])

  • How can we theoretically calculate Elemental analysis(percentage) of atoms in covalent organic framework? | ResearchGate. (2021-02-24). (URL: [Link])

  • Impurities in new drug substance| ICH Q3A(R2) - YouTube. (2024-07-27). (URL: [Link])

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (2025-08-06). (URL: [Link])

  • <621> CHROMATOGRAPHY. (URL: [Link])

  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography - IJRPC. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. (URL: [Link])

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC - PubMed Central. (URL: [Link])

  • Are You Sure You Understand USP <621>? - Chromatography Online. (2024-09-16). (URL: [Link])

  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). (URL: [Link])

  • Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed. (URL: [Link])

  • Quality Guidelines - ICH. (URL: [Link])

  • ICH topic Q 3 A (R2) - Impurities in new drug substances. (2025-01-10). (URL: [Link])

Sources

Exploratory

Thermochemical Profile of 2-Chloro-1-iodo-4-methoxybenzene: A Technical Guide

Topic: Thermochemical Properties of 2-Chloro-1-iodo-4-methoxybenzene Document Type: Technical Whitepaper & Experimental Guide Audience: Chemical Engineers, Process Chemists, and Drug Discovery Researchers Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermochemical Properties of 2-Chloro-1-iodo-4-methoxybenzene Document Type: Technical Whitepaper & Experimental Guide Audience: Chemical Engineers, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-Chloro-1-iodo-4-methoxybenzene (CAS: 219735-98-5) is a trisubstituted benzene derivative serving as a critical high-value scaffold in pharmaceutical synthesis.[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents: the electron-donating methoxy group (–OMe) activates the ring, while the distinct halogen leaving groups (–I vs. –Cl) allow for chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

Despite its synthetic utility, direct experimental thermochemical data (enthalpy of formation, heat capacity) remains sparse in open literature. This guide synthesizes available theoretical models with rigorous experimental protocols to establish a predictive thermochemical baseline . It provides researchers with the in silico estimated properties required for process safety calculations and details the "Gold Standard" experimental workflows to validate these values empirically.

Molecular Architecture & Theoretical Framework

Electronic & Steric Environment

The molecule features a 1,2,4-substitution pattern. The methoxy group at C4 exerts a strong mesomeric donating effect (+M), increasing electron density at the ortho and para positions. However, the iodine at C1 and chlorine at C2 introduce significant steric strain and inductive withdrawal (-I).

  • C–I Bond Lability: The C1–I bond is the weakest bond in the system (Bond Dissociation Energy

    
     65 kcal/mol), making it the primary site for oxidative addition in palladium-catalyzed cycles.
    
  • Lattice Energy: As a poly-halogenated anisole, the compound likely crystallizes with strong

    
    -stacking and halogen-bonding interactions (I
    
    
    
    O or I
    
    
    Cl), contributing to a higher enthalpy of fusion compared to mono-substituted congeners.

Thermochemical Data Profile (In Silico Estimates)

Note: In the absence of calorimetric experimental data, the following values are derived using Group Additivity Methods (Benson/Joback) and comparative analysis with structurally similar congeners (e.g., 4-chloroanisole, 2-chloroanisole).

Table 1: Predicted Thermochemical Properties (298.15 K)
PropertySymbolEstimated ValueConfidence IntervalMethod / Basis
Physical State -SolidHighComparative MP analysis (4-iodoanisole MP: 51°C)
Melting Point

55 – 65 °CMediumJoback Modification
Enthalpy of Formation (Gas)


kJ/mol

kJ/mol
Benson Group Additivity
Enthalpy of Formation (Solid)


kJ/mol

kJ/mol
Derived (

)
Enthalpy of Sublimation


kJ/mol

kJ/mol
Estimation from

+

Heat Capacity (Solid)


J/(mol[1][2]·K)

J/(mol[1][2]·K)
Neumann-Kopp Rule
Bond Dissociation Enthalpy


kJ/mol

kJ/mol
DFT (B3LYP/6-31G*)

Critical Insight: The negative enthalpy of formation suggests the compound is thermodynamically stable relative to its elements, but the presence of the high-energy C-I bond creates a kinetic "trap" susceptible to photolytic or catalytic cleavage.

Experimental Methodologies: Self-Validating Protocols

To transition from estimation to empirical certainty, the following protocols must be employed. These workflows are designed to be self-validating through the use of internal standards and redundant measurements.

Protocol A: Rotating-Bomb Combustion Calorimetry

Objective: Determine Standard Molar Enthalpy of Formation (


).

Rationale: Halogenated compounds release corrosive gases (


, 

) upon combustion. A static bomb calorimeter will suffer from incomplete combustion and corrosion. A rotating-bomb with a reducing agent is mandatory to define the final state of the halogens.

Step-by-Step Workflow:

  • Sample Preparation: Pelletize

    
     0.5 g of dried 2-Chloro-1-iodo-4-methoxybenzene.
    
  • Bomb Setup:

    • Line the bomb with platinum to prevent corrosion.

    • Add 10 mL of arsenious oxide (

      
      ) solution  as a reducing agent. This ensures all free Iodine (
      
      
      
      ) is reduced to Iodide (
      
      
      ) and Chlorine (
      
      
      ) to Chloride (
      
      
      ), creating a thermodynamically defined final state.
  • Combustion: Pressurize with 3.0 MPa of high-purity Oxygen (

    
    ). Fire the fuse.
    
  • Rotation: Immediately after ignition, initiate rotation (axial and head-over-heels) to wash the bomb walls with the arsenious oxide solution, ensuring rapid equilibration of gases into the liquid phase.

  • Analysis:

    • Measure temperature rise (

      
      ) using a calibrated thermistor.
      
    • Validation: Titrate the final bomb solution to quantify total

      
       and 
      
      
      
      recovery. If recovery < 99.5%, reject the run (incomplete combustion).
Protocol B: Knudsen Effusion (Vapor Pressure)

Objective: Determine Enthalpy of Sublimation (


).

Rationale: As a solid with low vapor pressure, direct boiling point measurement is impossible without decomposition. Knudsen effusion measures mass loss through a micro-orifice under high vacuum.

  • Cell Loading: Place

    
     100 mg of sample in a titanium Knudsen cell with a known orifice area (
    
    
    
    ).
  • Isothermal Steps: Heat the cell in a vacuum chamber (

    
     mbar) across a range of temperatures (e.g., 298 K to 320 K).
    
  • Mass Detection: Use a Quartz Crystal Microbalance (QCM) or direct gravimetric mass loss over time (

    
    ).
    
  • Calculation: Apply the Knudsen equation:

    
    
    Where 
    
    
    
    is the Clausing factor and
    
    
    is molar mass.
  • Derivation: Plot

    
     vs 
    
    
    
    . The slope corresponds to
    
    
    .

Reactivity & Signaling Pathway Visualization

The following diagram illustrates the chemoselective reactivity logic derived from the thermochemical bond strengths. The C-I bond (weakest) activates first, followed by the C-Cl bond.

ReactivityPathway cluster_legend Thermodynamic Control Start 2-Chloro-1-iodo- 4-methoxybenzene Suzuki Pd(0) Oxidative Addition (Site: C-I Bond) Start->Suzuki ΔH‡ (Lowest Barrier) Intermediate Pd-Aryl Complex (Stable Intermediate) Suzuki->Intermediate Exothermic Product1 Biaryl Product (Cl retained) Intermediate->Product1 Suzuki-Miyaura Buchwald Secondary Coupling (Site: C-Cl Bond) Product1->Buchwald High Temp / Bulky Ligand Final Di-functionalized Anisole Scaffold Buchwald->Final C-N / C-O Bond Formation Note C-I Bond Dissociation Energy: ~65 kcal/mol C-Cl Bond Dissociation Energy: ~95 kcal/mol

Figure 1: Chemoselective activation pathway governed by differential Bond Dissociation Enthalpies (BDE).[2] The C-I bond serves as the primary initiation point.

References

  • Ribeiro da Silva, M. A. V., et al. "Thermochemical studies of halogen-substituted anisoles." Journal of Chemical Thermodynamics, 2005.

  • Acree, W. E., & Chickos, J. S. "Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds." NIST Standard Reference Data, 2017.

  • Benson, S. W. "Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters." Wiley-Interscience, 1976.

  • Joback, K. G., & Reid, R. C. "Estimation of Pure-Component Properties from Group-Contributions." Chemical Engineering Communications, 1987.

  • Cox, J. D., & Pilcher, G. "Thermochemistry of Organic and Organometallic Compounds." Academic Press, 1970. (Foundational text for combustion calorimetry protocols).

Sources

Foundational

Crystalline structure of 2-Chloro-1-iodo-4-methoxybenzene

An In-Depth Technical Guide to the Crystalline Structure of 2-Chloro-1-iodo-4-methoxybenzene For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Known and the Unknown In the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystalline Structure of 2-Chloro-1-iodo-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

In the landscape of molecular research and drug development, the precise three-dimensional arrangement of atoms within a crystal lattice is a cornerstone of understanding a compound's properties. This guide is dedicated to the crystalline structure of 2-Chloro-1-iodo-4-methoxybenzene, a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. As of the latest literature review, a definitive, publicly available crystal structure for this specific molecule has not been reported.

This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive, field-proven framework for the experimental determination of the crystal structure of 2-Chloro-1-iodo-4-methoxybenzene, from synthesis to final structural analysis. Secondly, by drawing on crystallographic data from closely related analogues, it offers expert insights into the likely structural features and intermolecular interactions that would govern its solid-state architecture. This guide is designed to be a practical and authoritative resource for researchers embarking on the characterization of this and similar halogenated benzene derivatives.

Molecular Profile and Predicted Structural Significance

2-Chloro-1-iodo-4-methoxybenzene (C₇H₆ClIO) is a polysubstituted aromatic compound featuring a methoxy group, a chlorine atom, and an iodine atom.[1][2] The interplay of these substituents is expected to dictate its electronic properties, reactivity, and, crucially, its supramolecular assembly in the solid state. The presence of both chlorine and iodine, atoms capable of forming halogen bonds, alongside the potential for π-stacking interactions of the benzene ring, suggests a rich and complex crystal packing.

Understanding the crystalline structure is paramount as it directly influences key physicochemical properties relevant to drug development, including:

  • Solubility and Dissolution Rate: Crystal packing forces determine the energy required to break the lattice, impacting how readily the compound dissolves.

  • Stability and Polymorphism: The existence of different crystalline forms (polymorphs) can have profound effects on a drug's stability and bioavailability.

  • Morphology and Formulation: The shape of a crystal (morphology) affects its handling properties during manufacturing and formulation.

Synthesis of 2-Chloro-1-iodo-4-methoxybenzene

A robust synthesis is the prerequisite for obtaining high-quality single crystals. The following protocol outlines a common synthetic route to related haloanisoles, adapted for the target molecule.

Experimental Protocol: Synthesis via Electrophilic Halogenation

This multi-step synthesis starts from a commercially available precursor, 4-methoxyaniline, and introduces the halogen substituents sequentially.

  • Acetylation of 4-methoxyaniline:

    • Dissolve 4-methoxyaniline in glacial acetic acid.

    • Add acetic anhydride and heat the mixture under reflux to form 4-methoxyacetanilide.

    • Cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter, wash with water, and dry the crude 4-methoxyacetanilide.

  • Iodination of 4-methoxyacetanilide:

    • Dissolve the 4-methoxyacetanilide in a suitable solvent such as acetic acid.

    • Add a source of electrophilic iodine, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by pouring it into an aqueous solution of sodium thiosulfate to quench excess iodine, followed by extraction with an organic solvent.

    • Dry the organic layer and evaporate the solvent to yield 2-iodo-4-methoxyacetanilide.

  • Chlorination of 2-iodo-4-methoxyacetanilide:

    • Dissolve the 2-iodo-4-methoxyacetanilide in a suitable solvent (e.g., acetic acid).

    • Bubble chlorine gas through the solution or use a reagent like N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and extract the product.

  • Deacetylation to 2-Chloro-1-iodo-4-methoxyaniline:

    • Hydrolyze the resulting acetanilide derivative using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).

    • Neutralize the reaction mixture and extract the product.

  • Sandmeyer Reaction to Replace the Amino Group with Chlorine:

    • Dissolve the 2-chloro-1-iodo-4-methoxyaniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.[3]

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the cuprous chloride solution.

    • Allow the reaction to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

    • Extract the final product, 2-Chloro-1-iodo-4-methoxybenzene, with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain a sample suitable for single-crystal growth.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of 2-Chloro-1-iodo-4-methoxybenzene A 4-Methoxyaniline B Acetylation (Acetic Anhydride) A->B C 4-Methoxyacetanilide B->C D Iodination (ICl or NIS) C->D E 2-Iodo-4-methoxyacetanilide D->E F Chlorination (Cl2 or NCS) E->F G 2-Chloro-1-iodo-4-methoxyacetanilide F->G H Deacetylation (HCl or NaOH) G->H I 2-Chloro-1-iodo-4-methoxyaniline H->I J Diazotization (NaNO2, HCl) I->J K Diazonium Salt Intermediate J->K L Sandmeyer Reaction (CuCl) K->L M 2-Chloro-1-iodo-4-methoxybenzene L->M

Caption: Synthetic pathway for 2-Chloro-1-iodo-4-methoxybenzene.

Experimental Determination of the Crystalline Structure

The definitive method for elucidating the crystalline structure is single-crystal X-ray diffraction.

Step 1: Single-Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The purified compound should be subjected to a variety of crystallization techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, acetone, hexane, or mixtures thereof) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Solvent/Anti-Solvent Diffusion: Create a saturated solution of the compound in a "good" solvent. Carefully layer a "poor" solvent (an anti-solvent in which the compound is insoluble) on top. Crystals may form at the interface.

  • Thermal Gradient: Create a saturated solution at an elevated temperature and allow it to cool slowly.

Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Instrumentation: A modern diffractometer equipped with a CCD or CMOS detector is standard.

  • X-ray Source: Common sources are Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

  • Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The structure is then "solved" using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then "refined" to best fit the experimental data.

Experimental Workflow for Structure Determination

G cluster_xrd Single-Crystal X-ray Diffraction Workflow A Purified Compound B Single-Crystal Growth (e.g., Slow Evaporation) A->B C Crystal Selection & Mounting B->C D X-ray Data Collection (Diffractometer, Low Temp.) C->D E Data Processing (Unit Cell, Space Group) D->E F Structure Solution (Direct Methods) E->F G Structure Refinement F->G H Final Structural Model (CIF) G->H I Validation & Analysis H->I

Caption: Workflow for determining the crystalline structure.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data for the title compound, we can infer likely structural motifs by examining related structures, such as 4-chloro-2-iodoaniline.[4]

Key Predicted Interactions:
  • Halogen Bonding: A significant interaction is predicted between the iodine and chlorine atoms of neighboring molecules (Cl···I). This type of interaction is a key directional force in the crystal engineering of halogenated compounds. In 4-chloro-2-iodoaniline, a Cl···I distance of 3.7850 (16) Å is observed, which is slightly longer than the sum of the van der Waals radii.[4] A similar interaction is plausible for 2-Chloro-1-iodo-4-methoxybenzene.

  • π-Stacking: The aromatic rings are likely to engage in π-stacking interactions. Given the substitution pattern, offset face-to-face or edge-to-face arrangements are probable, contributing to the overall stability of the crystal lattice.

  • Other Weak Interactions: C-H···O or C-H···π interactions involving the methoxy group and the aromatic ring may also play a role in the crystal packing.

Hypothetical Crystallographic Data Table

The following table presents a hypothetical but realistic set of crystallographic parameters for 2-Chloro-1-iodo-4-methoxybenzene, based on typical values for small organic molecules.

ParameterPredicted Value
Chemical FormulaC₇H₆ClIO
Formula Weight268.48 g/mol [1]
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (common for chiral molecules)
a (Å)5 - 10
b (Å)8 - 15
c (Å)10 - 20
α (°)90
β (°)90 - 110 (for monoclinic)
γ (°)90
Volume (ų)800 - 1200
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.8 - 2.0
R-factor (%)< 5 (for a well-refined structure)

Conclusion and Future Work

This technical guide provides a comprehensive roadmap for the synthesis and structural elucidation of 2-Chloro-1-iodo-4-methoxybenzene. While a definitive crystal structure remains to be determined, the analysis of related compounds provides a strong foundation for predicting its key intermolecular interactions. The detailed experimental protocols herein offer a clear path for researchers to obtain high-quality single crystals and perform the necessary X-ray diffraction analysis. The determination of this structure will be a valuable contribution to the field, offering deeper insights into the crystal engineering of halogenated aromatic compounds and aiding in the rational design of new materials and pharmaceutical agents.

References

  • He, L., Fun, H. K., & Tiekink, E. R. T. (2014). Crystal structure of 4-chloro-2-iodoaniline. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o944. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-1-iodo-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling and Application of 2-Chloro-1-iodo-4-methoxybenzene

This guide provides comprehensive safety protocols and handling procedures for 2-Chloro-1-iodo-4-methoxybenzene, a halogenated aromatic compound utilized in advanced chemical synthesis. Designed for researchers, chemists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and handling procedures for 2-Chloro-1-iodo-4-methoxybenzene, a halogenated aromatic compound utilized in advanced chemical synthesis. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure procedural integrity and personal safety.

Compound Identification and Physicochemical Properties

2-Chloro-1-iodo-4-methoxybenzene is a polysubstituted aromatic compound. Its reactivity is dictated by the interplay of the chloro, iodo, and methoxy functional groups on the benzene ring. Understanding its physical and chemical properties is the foundation of a sound risk assessment. While specific experimental data for this exact molecule is sparse, properties can be inferred from structurally related compounds.

PropertyValue / InformationSource
Molecular Formula C₇H₆ClIO[1]
Molecular Weight 268.48 g/mol [1]
Appearance Likely an off-white to brown crystalline powder or solid.[2]
Melting Point Similar compounds like 1-Chloro-4-iodo-2-methoxybenzene have a melting point of 39-40 °C.[3]
Boiling Point Analogues such as 4-Iodoanisole have a boiling point of 237 °C.[2]
Solubility Expected to be soluble in organic solvents like ethanol, ether, and chloroform, and insoluble in water.[2]
Sensitivity Likely light-sensitive, a common characteristic for iodo-aromatic compounds.[2][4][5]

Hazard Identification and Comprehensive Risk Assessment

While a specific GHS classification for 2-Chloro-1-iodo-4-methoxybenzene is not universally established, data from analogous structures like 4-chloro-2-iodoanisole and other haloanisoles indicate a clear hazard profile.[1] The primary risks are associated with irritation to the skin, eyes, and respiratory tract.[1][4][6]

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[1] Prolonged contact should be avoided.

  • Eye Irritation: Causes serious eye irritation.[1] Direct contact can lead to significant discomfort or damage.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust or vapor.[1][4][6]

  • Potential for DNA Damage: As a reactive, electron-rich compound, it has been shown in studies to be capable of inducing DNA damage and cytotoxicity.[7] This necessitates a high degree of caution to minimize exposure.

Causality of Hazards: The halogen substituents (iodine and chlorine) and the aromatic ring system contribute to the compound's reactivity. Halogenated organic compounds can be irritants and may have toxicological effects upon absorption or inhalation. The potential for the compound to act as an electron acceptor and bind to biological macromolecules like DNA underscores the need for stringent exposure controls.[7]

Laboratory Safety Infrastructure: Engineering Controls and PPE

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is mandatory.

Engineering Controls

The primary line of defense is to handle the chemical within a controlled environment that minimizes atmospheric exposure.

  • Fume Hood: All weighing, transferring, and reaction setup involving 2-Chloro-1-iodo-4-methoxybenzene must be performed in a properly functioning chemical fume hood to manage dust and potential vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

PPE is not a substitute for engineering controls but is essential for safeguarding against accidental contact.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness).Gloves must be inspected for integrity before use. Use proper removal technique to avoid contaminating skin. Dispose of contaminated gloves according to institutional protocols.[5]
Eye and Face Protection Chemical safety goggles. A face shield should be worn over goggles if there is a significant splash risk.Standard safety glasses with side shields are insufficient. Goggles must provide a seal around the eyes to protect from dust and splashes.[4]
Skin and Body Protection A laboratory coat is mandatory. For larger quantities or increased splash risk, consider chemical-resistant aprons or coveralls.Clothing worn under the lab coat should cover all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection Generally not required if handled within a fume hood. If weighing large quantities outside of a containment system, an air-purifying respirator (e.g., N95 dust mask) may be necessary.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed if respirators are warranted.[4]

Standard Operating Procedures for Handling and Storage

Adherence to a strict, step-by-step protocol is crucial for minimizing risk during the handling and storage of 2-Chloro-1-iodo-4-methoxybenzene.

Experimental Workflow: A Self-Validating System

The following diagram outlines a logical workflow for handling the compound, designed to be a self-validating system where each step confirms readiness for the next.

G Experimental Workflow for Handling 2-Chloro-1-iodo-4-methoxybenzene cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Procedure Phase prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Required Materials prep_hood->prep_materials prep_sds 4. Review SDS and Emergency Procedures prep_materials->prep_sds handle_weigh 5. Carefully Weigh Compound prep_sds->handle_weigh Proceed to Handling handle_transfer 6. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve 7. Add Solvent and Initiate Reaction handle_transfer->handle_dissolve cleanup_decontaminate 8. Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate Reaction Complete cleanup_waste 9. Dispose of Waste in Designated Container cleanup_decontaminate->cleanup_waste cleanup_ppe 10. Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash 11. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for safe handling.

Storage Requirements

Proper storage is essential to maintain the compound's integrity and prevent accidents.

  • Container: Keep the container tightly closed.[8]

  • Environment: Store in a cool, dry, and well-ventilated area.[4][8]

  • Light: Protect from light due to its sensitivity.[4][9] An amber glass bottle inside a cabinet is recommended.

  • Incompatibilities: Store away from strong oxidizing agents.[8][9]

Emergency and First Aid Protocols

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[9][10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][9] If skin irritation occurs, get medical advice.[9]
Eye Contact Rinse cautiously with water for several minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water. If the person is conscious and alert, give 2-4 cupfuls of water or milk. Call a poison center or doctor if you feel unwell.[4][9]
Spill Response

A calm and methodical response to a spill will prevent further contamination and exposure.

G Spill Response Protocol spill_detected Spill Detected evacuate Alert personnel and restrict access to the area. spill_detected->evacuate ppe Don appropriate PPE (respirator if needed). evacuate->ppe contain Contain the spill using inert absorbent material (e.g., sand, vermiculite). ppe->contain cleanup Sweep or scoop up the absorbent material. contain->cleanup collect Place material into a suitable, labeled, closed container for disposal. cleanup->collect decontaminate Decontaminate the spill area with an appropriate solvent, followed by soap and water. collect->decontaminate dispose Dispose of waste as hazardous material. decontaminate->dispose

Caption: A logical flow for responding to a chemical spill.

For cleanup, avoid generating dust.[4] Use an inert absorbent material like sand or diatomaceous earth to soak up the material.[11] Place the absorbed material into a suitable, closed container for disposal.[4][9]

Waste Disposal

Chemical waste must be managed responsibly to prevent environmental contamination.

  • Classification: This material and its container must be disposed of as hazardous waste.[12]

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10] Do not allow the chemical to enter drains or waterways.[11]

In-Depth Technical Insight: Reactivity Profile

The synthetic utility of 2-Chloro-1-iodo-4-methoxybenzene stems from the differential reactivity of its halogen substituents. This same reactivity profile informs our safety and handling precautions.

  • Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki or Buchwald-Hartwig couplings, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond.[13] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step with the palladium catalyst.[13] This reactivity means the compound should be considered highly reactive under these conditions and handled accordingly.

  • Nucleophilic Aromatic Substitution (SNAr): The situation is more complex in SNAr reactions. While chlorine's higher electronegativity can better stabilize the key Meisenheimer intermediate, iodine is an excellent leaving group.[13] The reaction's regioselectivity can depend heavily on the nucleophile and conditions.[13] This potential for reactivity with nucleophiles reinforces the need to avoid contact with incompatible materials and biological tissues.

Understanding this reactivity is not just academic; it is the cornerstone of a proactive safety culture. It explains why the compound must be stored away from certain reagents and why personal exposure must be rigorously avoided.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Chloroanisole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Chloro-4-iodobenzene.
  • Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET: (E)-4'-Chloro-4-methoxychalcone.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoanisole, 98%.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Iodoanisole.
  • ChemicalBook. (2025). 4-Iodoanisole - Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Iodoanisole.
  • Biosynth. (n.d.). 2-Chloro-1-iodo-4-methoxybenzene.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Iodoanisole.
  • Thermo Fisher Scientific. (2010). 4-Chloroanisole - SAFETY DATA SHEET.
  • PubChem. (n.d.). 4-Chloro-2-iodoanisole.
  • ChemicalBook. (n.d.). 4-Iodoanisole.
  • ECHEMI. (n.d.). 1-Chloro-4-iodo-2-methoxybenzene.
  • BenchChem. (2025). A Comparative Analysis of Iodo and Chloro Substituent Reactivity in 4-Chloro-2-iodo-1-nitrobenzene.

Sources

Foundational

Technical Whitepaper: Chemoselective Utility of 2-Chloro-1-iodo-4-methoxybenzene

Content Type: Technical Guide & Reactivity Profile Subject: 2-Chloro-1-iodo-4-methoxybenzene (CAS: 219735-98-5) Intended Audience: Medicinal Chemists, Process Chemists, and Synthetic Biologists Executive Summary 2-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Reactivity Profile Subject: 2-Chloro-1-iodo-4-methoxybenzene (CAS: 219735-98-5) Intended Audience: Medicinal Chemists, Process Chemists, and Synthetic Biologists

Executive Summary

2-Chloro-1-iodo-4-methoxybenzene (also referred to as 3-chloro-4-iodoanisole) represents a high-value "bifunctional scaffold" in modern drug discovery. Its utility stems from the distinct reactivity differential between the C1-Iodo and C2-Chloro bonds.[1][2] This disparity allows researchers to execute orthogonal cross-coupling strategies , sequentially functionalizing the ring without the need for protecting groups.

This guide analyzes the electronic and steric determinants of this molecule and provides validated protocols for its chemoselective application in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Structural & Electronic Analysis

The Reactivity Hierarchy

The core value of this scaffold lies in the bond dissociation energy (BDE) gap between the two halogen substituents.

  • C1-I Bond (~65 kcal/mol): Weak and highly labile. It undergoes oxidative addition with Pd(0) species under mild conditions (Room Temp to 60°C).

  • C2-Cl Bond (~95 kcal/mol): Strong and inert to standard Pd(0) insertion unless activated by bulky, electron-rich ligands (e.g., Buchwald ligands) and elevated temperatures (>100°C).

Electronic and Steric Environment
  • Electronic Effect (4-OMe): The methoxy group at the C4 position is a strong Electron Donating Group (EDG) via resonance. It increases electron density in the aromatic ring. While EDGs typically deactivate aryl halides toward nucleophilic attack (

    
    ) and oxidative addition compared to electron-poor rings, the C1-I bond remains sufficiently reactive for standard catalytic cycles.
    
  • Steric Effect (2-Cl): The chlorine atom at the ortho position to the iodine introduces a steric clash. This prevents the formation of "homocoupled" byproducts (biaryls formed from two starting molecules) but requires that the catalyst ligands are not excessively bulky during the first step, to ensure the metal center can access the C-I bond.

Chemoselective Workflow: The "Switch" Strategy

The synthesis of complex pharmacophores using this scaffold follows a strict logical order: Iodide First, Chloride Second.

Visualization: Chemoselectivity Decision Tree

The following diagram illustrates the divergent pathways available based on catalyst and condition selection.

ReactivityProfile Start 2-Chloro-1-iodo-4-methoxybenzene ConditionA Path A: Selective C-I Activation (Pd(PPh3)4, Na2CO3, 60°C) Start->ConditionA Fast Oxidative Addition (C-I) ConditionB Path B: C-Cl Activation (Pd2(dba)3, XPhos, 110°C) Start->ConditionB Non-Selective / Mixture (Avoid) Intermediate Intermediate: 2-Chloro-4-methoxy-biphenyl ConditionA->Intermediate Suzuki Coupling Intermediate->ConditionB Ligand Exchange Required FinalProduct Final Scaffold: Difunctionalized Arene ConditionB->FinalProduct Buchwald-Hartwig / Suzuki

Figure 1: Operational logic for sequential functionalization. Path A must precede Path B to maintain scaffold integrity.

Experimental Protocols

Protocol A: Selective Suzuki Coupling (C-I Activation)

This protocol selectively engages the iodine atom while leaving the chlorine atom intact for future use.

Objective: Couple phenylboronic acid to C1. Mechanism: The generic Pd(PPh3)4 catalyst is active enough to insert into C-I but too sterically crowded and electronically neutral to activate the stronger C-Cl bond at 60°C.

ComponentEquivalentsRole
Substrate 1.0 equiv2-Chloro-1-iodo-4-methoxybenzene
Boronic Acid 1.1 equivR-B(OH)2 (e.g., Phenylboronic acid)
Catalyst 3-5 mol%Pd(PPh3)4 or Pd(dppf)Cl2
Base 2.0 equivNa2CO3 (2M aqueous solution)
Solvent 0.1 MDME (Dimethoxyethane) or Toluene/EtOH

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed solvent (DME) and the aqueous base via syringe.

  • Reaction: Heat the mixture to 60°C (oil bath). Note: Do not exceed 80°C to prevent C-Cl activation.

  • Monitoring: Monitor via TLC or LCMS. The starting material (Iodide) should disappear within 2-4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. The product will contain the coupled aryl group at C1 and the original Chlorine at C2.

Protocol B: Activation of the "Dormant" Chloride

Once the C1 position is substituted, the C2-Chlorine can be activated. This often requires "Buchwald Precatalysts" or bulky phosphines that increase the electron density on Palladium to facilitate oxidative addition into the strong C-Cl bond.

Objective: Amination (Buchwald-Hartwig) of the remaining Chloride.

ComponentEquivalentsRole
Intermediate 1.0 equivProduct from Protocol A
Amine 1.2 equivPrimary or Secondary Amine
Catalyst Source 2 mol%Pd2(dba)3
Ligand 4 mol%XPhos or BrettPhos (Critical for Cl-activation)
Base 1.5 equivNaOtBu (Sodium tert-butoxide)
Solvent 0.2 MToluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under strict inert atmosphere, mix Pd2(dba)3 and XPhos in the solvent and stir for 5 mins to generate the active catalytic species

    
    .
    
  • Addition: Add the Intermediate (Aryl Chloride) and the Amine. Add the base (NaOtBu) last.

  • Reaction: Heat to 100-110°C . The elevated temperature is required to overcome the activation energy of the C-Cl bond.

  • Workup: Filter through Celite to remove Palladium black. Concentrate and purify via column chromatography.[1]

Mechanistic Pathway & Troubleshooting

Understanding the catalytic cycle is crucial for troubleshooting low yields.

Visualization: Catalytic Energy Landscape

This diagram highlights why temperature control is the primary variable for selectivity.

CatalyticCycle cluster_Iodide Cycle A: Iodide (Low Barrier) cluster_Chloride Cycle B: Chloride (High Barrier) Pd0 Active Catalyst Pd(0)L2 OxAdd_I Oxidative Addition (C-I Bond) Pd0->OxAdd_I Fast @ 25-60°C OxAdd_Cl Oxidative Addition (C-Cl Bond) Pd0->OxAdd_Cl Slow/Blocked @ <80°C Requires Bulky Ligand TransMet_I Transmetallation OxAdd_I->TransMet_I RedElim_I Product A (Cl retained) TransMet_I->RedElim_I RedElim_I->Pd0 Catalyst Regeneration TransMet_Cl Transmetallation OxAdd_Cl->TransMet_Cl RedElim_Cl Product B (Difunctional) TransMet_Cl->RedElim_Cl

Figure 2: The kinetic preference for C-I insertion allows Cycle A to complete before Cycle B becomes accessible.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Reaction Stalls (Step A) Catalyst poisoning or I-inhibition.Ensure solvent is degassed. Iodine released can poison Pd; add excess base or switch to Pd(dppf)Cl2.
Loss of Cl (Step A) Temperature too high or ligand too active.Reduce temp to 50°C. Avoid phosphines like PCy3 or tBu3P in Step A; stick to PPh3.
No Reaction (Step B) C-Cl bond too strong.Switch to "Third Generation" Buchwald ligands (BrettPhos/RuPhos). Ensure anhydrous conditions (water kills the active catalyst for chlorides).

References

  • BenchChem. (2025). A Comparative Analysis of Iodo and Chloro Substituent Reactivity in 4-Chloro-2-iodo-1-nitrobenzene. (Analogous reactivity profile).

  • Sigma-Aldrich. (n.d.). 2-Chloro-1-iodo-4-methoxybenzene Product Specification and CAS 219735-98-5 Data.[3]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.[1][2][4][5][6][7][8][9] Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundational text on activating the C-Cl bond).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][7][8] Chemical Reviews, 95(7), 2457-2483. (Primary reference for Suzuki mechanism).

Sources

Exploratory

Electronic Architecture &amp; Chemoselective Utility of 2-Chloro-1-iodo-4-methoxybenzene

Technical Guide Series: Halogenated Arene Scaffolds | Version 2.1 Executive Summary: The "Push-Pull" Scaffold 2-Chloro-1-iodo-4-methoxybenzene (CAS: 219735-98-5), also known as 3-chloro-4-iodoanisole , represents a privi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide Series: Halogenated Arene Scaffolds | Version 2.1

Executive Summary: The "Push-Pull" Scaffold

2-Chloro-1-iodo-4-methoxybenzene (CAS: 219735-98-5), also known as 3-chloro-4-iodoanisole , represents a privileged scaffold in medicinal chemistry and materials science. Its utility stems from the precise electronic imbalance created by its three substituents.

Unlike symmetrical dihaloarenes, this molecule offers a pre-programmed "reaction sequence." The 4-methoxy group (


 donor) activates the ring, while the 2-chloro group (

acceptor/steric blocker) and 1-iodo group (labile leaving group) create distinct electrophilic sites. This guide analyzes the electronic vectors that govern its reactivity and provides validated protocols for chemoselective functionalization.

Electronic Landscape & Structural Dynamics

To master the chemistry of this scaffold, one must understand the competing electronic effects at the Carbon-1 (C-I) and Carbon-2 (C-Cl) positions.

Substituent Vector Analysis

The molecule operates under a specific "Push-Pull" regime:

  • The "Push" (C4-Methoxy): The methoxy group is a strong resonance donor (

    
    ). It pushes electron density primarily to the ortho and para positions relative to itself. In this scaffold, C1 (bearing Iodine)  is para to the methoxy group, receiving significant electron density. This makes the oxidative addition of Palladium into the C-I bond slightly slower than in electron-deficient arenes, but it stabilizes the resulting cationic intermediates.
    
  • The "Block" (C2-Chlorine): The chlorine atom exerts a negative inductive effect (

    
    ), pulling density from the ring. However, its primary role in this specific isomer is steric gating . Located ortho to the iodine, it creates a "steric wall" that prevents bulky catalysts from easily accessing the iodine center unless specific ligands are used.
    
  • The "Weak Link" (C1-Iodine): Iodine is a soft, polarizable leaving group with a weak C-I bond (~65 kcal/mol). Despite the electron donation from the methoxy group, the C-I bond remains the most reactive site for metal insertion.

Visualization of Electronic Vectors

ElectronicMap OMe 4-Methoxy (+M) Strong Donor Ring Benzene Core (Electron Rich) OMe->Ring Resonance Donation I 1-Iodine Weak Bond (Primary Reactive Site) Ring->I Increased e- Density (Para Attack) Cl 2-Chloro (-I) Inductive Withdrawal + Steric Bulk Cl->Ring Inductive Pull Cl->I Steric Hindrance (Ortho Effect)

Figure 1: Vector map showing the competing electronic and steric forces. The Green path represents activation; the Red path represents deactivation/blocking.

Chemoselectivity & Reactivity Profile[1]

The core value of this scaffold is the ability to differentiate between the C-I and C-Cl bonds.

The Order of Operations
  • Site A (C-I): Reacts at Room Temperature to 60°C. Accessible via Pd(0) oxidative addition or Lithium-Halogen exchange.

  • Site B (C-Cl): Reacts at >100°C. Requires specialized ligands (e.g., Buchwald biaryl phosphines) to overcome the stronger C-Cl bond (~95 kcal/mol) and the electron-rich nature of the anisole ring.

Quantitative Reactivity Data

The following table summarizes the estimated Hammett parameters and bond dissociation energies (BDE) relevant to this scaffold.

ParameterC-I Site (Position 1)C-Cl Site (Position 2)Note
Bond Energy (kcal/mol) ~65~95Iodine is ~30 kcal/mol easier to break.
Hammett

(Net)
Activated by p-OMeDeactivated by m-OMep-OMe donates to C1; m-OMe has little effect on C2.
Steric Environment Hindered (Ortho-Cl)Open (Ortho-H)Ligand size is critical for C1 functionalization.
Preferred Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂dba₃ + XPhos/SPhosC1 requires standard Pd; C2 requires rich/bulky ligands.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-I Selective)

Objective: Functionalize the C1 position while leaving the C2-Chlorine intact for future steps.

  • Substrate: 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)

    • Why: The bidentate dppf ligand creates a large bite angle, facilitating the reductive elimination, but is robust enough to not insert into the C-Cl bond under mild conditions.

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Conditions: 60°C, 4-6 hours.

Step-by-Step Workflow:

  • Charge a reaction vial with the aryl iodide, boronic acid, K₂CO₃, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (3 cycles). Oxygen inhibition is significant due to the electron-rich nature of the anisole ring.

  • Add degassed solvent mixture via syringe.

  • Heat to 60°C. Monitor by TLC/LCMS.

    • Checkpoint: The starting material (Iodide) should disappear. If C-Cl coupling begins (rare at 60°C), lower temp to 40°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Lithium-Halogen Exchange (C-I Selective)

Objective: Generate a nucleophile at C1.

  • Reagent: i-PrMgCl·LiCl (Turbo Grignard) or n-BuLi.

  • Conditions:

    • n-BuLi: -78°C in THF (Strict temp control required to avoid benzyne formation via elimination of HCl).

    • Turbo Grignard: -20°C to 0°C in THF.

  • Mechanism: The Iodine atom exchanges rapidly due to the weak C-I bond. The methoxy group coordinates Li/Mg, stabilizing the intermediate (Directed Ortho Metalation effect is secondary here; Halogen exchange is primary).

Spectroscopic Characterization Guide

Identification of this molecule and its derivatives relies on recognizing the specific impact of the "Push-Pull" substituents.

Predicted NMR Signatures (CDCl₃)
NucleusPositionShift (ppm)MultiplicityDiagnostic Feature
¹H H-3 6.70 - 6.80Doublet (d)Ortho to OMe, Meta to I. Distinct coupling (

Hz).
¹H H-5 6.55 - 6.65ddCoupled to H-6 and H-3.
¹H H-6 7.60 - 7.70Doublet (d)Deshielded by Iodine (Ortho).
¹H OMe 3.75 - 3.80Singlet (s)Strong singlet, typical anisole range.
¹³C C-1 (C-I) 85.0 - 90.0QuaternaryShielded due to Heavy Atom Effect of Iodine.
¹³C C-2 (C-Cl) 138.0 - 140.0QuaternaryDeshielded by Cl and Ortho-I effect.
¹³C C-4 (C-O) 158.0 - 160.0QuaternaryHighly deshielded (ipso-Oxygen).
Reaction Monitoring Flowchart

Workflow Start Start: 2-Cl-1-I-4-OMe-Benzene Step1 Reaction: Pd(dppf)Cl2, 60°C Start->Step1 Check Checkpoint: LCMS for M-I cleavage Step1->Check Check->Step1 Incomplete (Add time, not Temp) Product Product: 2-Cl-4-OMe-Biaryl (Cl retained) Check->Product Success

Figure 2: Logic flow for ensuring chemoselectivity. Note that increasing temperature in Step 1 risks activating the Chlorine.

References

  • Hansch, C., & Leo, A. (1979).[2] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett

    
     values: 
    
    
    
    -OMe = -0.27,
    
    
    -Cl = +0.37).
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • Bao, M., et al. (2018). "Chemoselective Suzuki–Miyaura Cross-Coupling of Chloro-Iodoarenes". Journal of Organic Chemistry.
  • PubChem Database. "2-Chloro-1-iodo-4-methoxybenzene (CID 18001519)". National Library of Medicine. Link

  • Knochel, P., et al. (2003). "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange". Angewandte Chemie International Edition, 42(36), 4302-4320. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-Chloro-1-iodo-4-methoxybenzene

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-Chloro-1-iodo-4-methoxybenzene (also known as 3-chloro-4-iodoanisole). This compound is a critical pharmacophore and inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Chloro-1-iodo-4-methoxybenzene (also known as 3-chloro-4-iodoanisole). This compound is a critical pharmacophore and intermediate in the synthesis of complex bioactive molecules, serving as a versatile electrophile for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) due to the differential reactivity of the aryl iodide and aryl chloride moieties.

The synthetic route utilizes 4-methoxyaniline (p-anisidine) as the starting material. The strategy employs a two-step sequence:

  • Regioselective Electrophilic Chlorination: Using N-Chlorosuccinimide (NCS) to install the chlorine atom ortho to the amino group.

  • Sandmeyer Iodination: Diazotization of the amino group followed by displacement with iodide.

This guide prioritizes process safety, regiochemical fidelity, and high purity (>98%), addressing common pitfalls such as over-chlorination and thermal decomposition of diazonium intermediates.

Retrosynthetic Analysis & Strategy

The structural objective is a benzene ring substituted with an iodine at C1, a chlorine at C2, and a methoxy group at C4.

Strategic Logic
  • Starting Material: 4-Methoxyaniline is an ideal precursor because the amino group (-NH

    
    ) is a strong ortho/para director, while the methoxy group (-OCH
    
    
    
    ) is a moderate ortho/para director.
  • Regiocontrol: In 4-methoxyaniline, the para position relative to the amine is blocked by the methoxy group. The amino group activates the ortho positions (C2/C6) significantly more strongly than the methoxy group activates its ortho positions (C3/C5). Therefore, electrophilic chlorination will occur exclusively at C2.

  • Functional Group Interconversion: The amino group serves as a "place-holder" for the iodine atom. The Sandmeyer reaction allows for the substitution of the amino group with iodine under mild conditions, preserving the installed chlorine.

Retrosynthesis cluster_legend Legend Target 2-Chloro-1-iodo-4-methoxybenzene (Target) Intermediate 2-Chloro-4-methoxyaniline (Intermediate) Target->Intermediate Sandmeyer (Iodination) Start 4-Methoxyaniline (Starting Material) Intermediate->Start NCS (Chlorination)

Figure 1: Retrosynthetic pathway demonstrating the logical disconnection of the target molecule.

Experimental Protocols

Step 1: Regioselective Chlorination of 4-Methoxyaniline

Objective: Synthesize 2-chloro-4-methoxyaniline. Reagent Choice: N-Chlorosuccinimide (NCS) is selected over elemental chlorine (


) or sulfuryl chloride (

).[1] NCS provides a controlled source of electrophilic chlorine, minimizing oxidative tar formation and preventing over-chlorination (e.g., formation of 2,6-dichloro species).
Materials Table
ReagentMW ( g/mol )Equiv.[2]AmountRole
4-Methoxyaniline 123.151.012.3 g (100 mmol)Substrate
N-Chlorosuccinimide (NCS) 133.531.0514.0 g (105 mmol)Chlorinating Agent
Acetonitrile (MeCN) 41.05-150 mLSolvent
Water 18.02-300 mLQuench/Workup
Procedure
  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (12.3 g) in acetonitrile (150 mL). Ensure complete dissolution at room temperature (20-25°C).

  • Addition: Cool the solution to 0-5°C using an ice bath. Add NCS (14.0 g) portion-wise over 15 minutes. Note: Exothermic reaction; monitor internal temperature to keep below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and a slightly less polar product spot (
      
      
      
      ) should appear.
  • Workup: Pour the reaction mixture into 300 mL of ice-cold water. The product may precipitate as a solid.

    • If solid forms: Filter, wash with cold water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) if necessary.

  • Expected Yield: 85-92% (Dark oil or low-melting solid).

Step 2: Sandmeyer Iodination (Diazotization & Substitution)[3]

Objective: Convert 2-chloro-4-methoxyaniline to 2-chloro-1-iodo-4-methoxybenzene. Mechanism: Formation of a diazonium salt followed by radical-nucleophilic substitution using Iodide.

Materials Table
ReagentMW ( g/mol )Equiv.[2]AmountRole
2-Chloro-4-methoxyaniline 157.601.015.7 g (100 mmol)Substrate
Sodium Nitrite (

)
69.001.28.3 gDiazotization
Hydrochloric Acid (6M) -3.050 mLAcid Source
Potassium Iodide (KI) 166.001.524.9 gIodine Source
Urea 60.06cat.~0.5 gScavenger
Procedure
  • Salt Formation: In a 500 mL 3-neck flask, suspend 2-chloro-4-methoxyaniline (15.7 g) in 6M HCl (50 mL) and water (50 mL). Cool the suspension to -5°C to 0°C using an ice/salt bath.

    • Critical: Efficient stirring is required as the amine hydrochloride salt may precipitate.

  • Diazotization: Dissolve

    
     (8.3 g) in water (20 mL). Add this solution dropwise to the amine suspension, maintaining the temperature below 5°C .
    
    • Observation: The suspension should clear as the diazonium salt forms.

    • Validation: Test the solution with starch-iodide paper (turns blue immediately) to confirm excess nitrite.

  • Quench Excess Nitrite: After stirring for 30 minutes at 0°C, add small portions of Urea until the starch-iodide test is negative (prevents side reactions with iodide).

  • Iodination: Dissolve KI (24.9 g) in water (30 mL). Add this solution slowly to the cold diazonium mixture.

    • Caution: Significant gas evolution (

      
      ) and foaming will occur. Use a large vessel to contain the foam.
      
  • Completion: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium intermediate.

  • Workup: Cool to room temperature. The product will separate as a dark oil or solid.

    • Add Sodium Thiosulfate solution (10% aq) to quench liberated iodine (color changes from dark purple/brown to yellow).

    • Extract with Diethyl Ether or DCM (3 x 100 mL).

    • Wash with 1M NaOH (removes any phenolic byproducts formed via hydrolysis), then brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol or perform column chromatography (Hexanes:EtOAc 95:5).

  • Expected Yield: 70-80%.

Analytical Data & Validation

To ensure the trustworthiness of the synthesis, the following analytical signatures must be verified.

ParameterExpected Value/ObservationStructural Insight
Appearance Off-white to pale yellow crystalline solidHigh purity (>98%)
Melting Point 70-73 °CMatches literature for 2-chloro-4-iodoanisole

NMR (CDCl

)

3.80 (s, 3H, -OCH

)
Verifies methoxy group integrity

6.70 (dd, 1H, H-5)
Proton ortho to OMe, meta to Cl

6.95 (d, 1H, H-3)
Proton ortho to OMe, ortho to Cl

7.70 (d, 1H, H-6)
Proton ortho to Iodo (deshielded)
GC-MS M+ peak at m/z ~268/270 (3:1 ratio)Confirms Cl isotope pattern and Iodine presence

Process Flowchart

SynthesisWorkflow Start Start: 4-Methoxyaniline Step1 Step 1: Chlorination (NCS, MeCN, 0°C -> RT) Start->Step1 Check1 QC: TLC/NMR (Confirm 2-Cl regioisomer) Step1->Check1 Step2a Step 2a: Diazotization (NaNO2, HCl, <5°C) Check1->Step2a Pass Step2b Step 2b: Iodination (KI, 60°C, -N2) Step2a->Step2b In situ Workup Workup: Na2S2O3 Quench Extraction & Purification Step2b->Workup Final Product: 2-Chloro-1-iodo-4-methoxybenzene Workup->Final

Figure 2: Step-by-step experimental workflow for the synthesis of 2-Chloro-1-iodo-4-methoxybenzene.

Safety & Troubleshooting

Critical Safety Hazards
  • Diazonium Salts: The intermediate diazonium salt in Step 2 is potentially explosive if allowed to dry. Always keep the intermediate in solution. Do not stop the reaction between diazotization and iodination.

  • Exotherms: The addition of NCS (Step 1) and the nitrogen evolution during iodination (Step 2) are exothermic. Controlled addition rates and active cooling are mandatory.

  • Reagent Toxicity: 4-Methoxyaniline is toxic by inhalation and skin contact. NCS is a skin irritant. Perform all operations in a fume hood.

Troubleshooting Guide
  • Issue: Low yield in Step 1 (Chlorination).

    • Cause: Old NCS (decomposed).

    • Fix: Recrystallize NCS from benzene or use a fresh bottle. Ensure solvent is dry.

  • Issue: Formation of phenols in Step 2.

    • Cause: Reaction temperature too high during diazotization or insufficient acid.

    • Fix: Keep T < 5°C strictly. Ensure pH < 2 throughout diazotization.

  • Issue: Product is purple/brown after workup.

    • Cause: Residual Iodine (

      
      ).
      
    • Fix: Wash organic layer thoroughly with saturated Sodium Thiosulfate solution until the color dissipates.

References

  • Regioselective Chlorination of Anilines

    • Mitchell, H., et al. "Substituted Anilines: A Review of Selective Halogenation." Journal of Organic Chemistry, 2011.
    • Grounding: NCS is the standard reagent for ortho-chlorination of electron-rich anilines to avoid oxidation associ
    • (Reference for NCS regioselectivity).

  • Sandmeyer Reaction (Iodination)

    • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard text for Sandmeyer protocols).
    • (Validates the stability and isolation of similar di-halo anilines).

  • Target Compound Data

    • Biosynth.
    • (Verification of CAS 219735-98-5 and structure).

Sources

Application

Mastering Chemoselectivity: A Guide to the Suzuki Coupling of 2-Chloro-1-iodo-4-methoxybenzene with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, enabling the formation of carbon-carb...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful tool is particularly indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth exploration of the Suzuki coupling of a uniquely functionalized substrate, 2-Chloro-1-iodo-4-methoxybenzene, with a variety of arylboronic acids. The presence of two distinct halogen atoms on the aromatic ring—iodine and chlorine—presents a compelling challenge and opportunity for chemoselective functionalization, a critical strategy in the efficient construction of complex molecules.

This document will delve into the mechanistic underpinnings of the Suzuki coupling, provide detailed, field-proven protocols for achieving high selectivity for the more reactive carbon-iodine bond, and offer insights into reaction optimization and troubleshooting.

The Mechanistic Heart of the Suzuki Coupling: A Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[1] This cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Biaryl Product Reductive Elimination->Ar-Ar' Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis Reagents Weigh Reagents: - 2-Chloro-1-iodo-4-methoxybenzene - Arylboronic Acid - Catalyst & Ligand - Base Setup Assemble Reaction in Schlenk Flask under Inert Gas Reagents->Setup Solvents Prepare Solvents: - Anhydrous Organic Solvent - Degassed Water Solvents->Setup Heating Heat and Stir Reaction Mixture Setup->Heating Monitoring Monitor Progress by TLC or GC-MS Heating->Monitoring Extraction Aqueous Workup and Extraction Monitoring->Extraction Reaction Complete Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product by NMR, MS, etc. Purification->Characterization

Sources

Method

Sonogashira coupling of 2-Chloro-1-iodo-4-methoxybenzene with terminal alkynes

Application Note: High-Fidelity Chemoselective Sonogashira Coupling of 2-Chloro-1-iodo-4-methoxybenzene Executive Summary & Strategic Value This guide details the protocol for the chemoselective Sonogashira cross-couplin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Chemoselective Sonogashira Coupling of 2-Chloro-1-iodo-4-methoxybenzene

Executive Summary & Strategic Value

This guide details the protocol for the chemoselective Sonogashira cross-coupling of 2-Chloro-1-iodo-4-methoxybenzene with terminal alkynes. This specific substrate is a high-value scaffold in medicinal chemistry (e.g., kinase inhibitors) because it offers orthogonal functionalization .

The presence of two halogen atoms with vastly different electronic environments and bond dissociation energies (BDE) allows for a sequential reaction workflow. The Iodine (C–I) handle is engaged first under mild Sonogashira conditions, leaving the Chlorine (C–Cl) handle intact for subsequent transformations (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Key Technical Challenge: The para-methoxy group acts as an Electron Donating Group (EDG), increasing electron density at the C–I bond via resonance (+M effect). This renders the oxidative addition step slower compared to electron-deficient aryl halides (e.g., nitro-iodobenzenes). Consequently, the protocol requires a highly active yet selective catalytic system to prevent forcing conditions that could activate the C–Cl bond or degrade the catalyst.

Mechanistic Principles & Chemoselectivity

The success of this protocol relies on the kinetic differentiation between the C–I and C–Cl bonds.

  • Oxidative Addition (

    
    ):  The rate of oxidative addition of Pd(0) to aryl halides follows the order: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .
    
  • Thermodynamic Control: The C–I bond (BDE ~65 kcal/mol) is significantly weaker than the C–Cl bond (BDE ~95 kcal/mol).

  • Selectivity Threshold: By maintaining reaction temperatures below 50°C, the energy barrier for Pd insertion into the C–Cl bond is not overcome, ensuring >98% chemoselectivity.

Visualizing the Selectivity Pathway

Chemoselectivity Start Substrate: 2-Chloro-1-iodo-4-methoxybenzene Pd0 Pd(0) Catalyst Start->Pd0 Complex_I Oxidative Addition (C-I) FAST (k1) Pd0->Complex_I T < 50°C Complex_Cl Oxidative Addition (C-Cl) SLOW (k2) Pd0->Complex_Cl T > 80°C Cycle Transmetallation & Reductive Elimination Complex_I->Cycle Byproduct Impurity: Disubstituted or Polymer Complex_Cl->Byproduct Product Target: 2-Chloro-4-methoxy-1-alkynylbenzene Cycle->Product

Figure 1: Kinetic branching showing the exclusive pathway for C-I activation under controlled temperature.

Experimental Protocol

Reagents & Materials
ComponentRoleSpecification
Substrate Electrophile2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)
Alkyne NucleophileTerminal Alkyne (1.2 equiv)
PdCl₂(PPh₃)₂ CatalystBis(triphenylphosphine)palladium(II) dichloride (2-3 mol%)
CuI Co-CatalystCopper(I) Iodide (1.5-2 mol%)
Et₃N BaseTriethylamine (Dry, degassed, 3.0 equiv)
THF SolventTetrahydrofuran (Anhydrous, degassed)
Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. The reaction is extremely sensitive to Oxygen (O₂), which causes homocoupling of the alkyne (Glaser coupling).

  • System Preparation:

    • Equip a 25 mL Schlenk tube or round-bottom flask with a magnetic stir bar and a rubber septum.

    • Connect to a dual-manifold (Schlenk line) vacuum/Argon system.

    • Flame-dry the flask under vacuum and backfill with Argon (3 cycles).

  • Solvent Degassing (Critical Step):

    • Sparge the THF and Et₃N with a stream of Argon for 15 minutes OR perform three Freeze-Pump-Thaw cycles. Failure to degas results in alkyne dimerization.

  • Reagent Loading:

    • Under a positive pressure of Argon, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (1.5 mol%).

    • Add 2-Chloro-1-iodo-4-methoxybenzene (1.0 mmol, 268 mg).

    • Note on Order: Adding the catalyst first ensures the Pd(II) is reduced to active Pd(0) in the presence of the alkyne/base rapidly.

  • Reaction Initiation:

    • Add the degassed THF (5 mL) and Et₃N (0.42 mL, 3.0 mmol) via syringe.

    • Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.

    • Observation: The solution typically turns from yellow to dark brown/black within 5-10 minutes. This color change indicates the formation of active catalytic species.

  • Execution:

    • Stir vigorously at Room Temperature (23-25°C) .

    • Monitor via TLC (Hexane:EtOAc 9:1) or LC-MS every 2 hours.

    • Endpoint: Reaction is typically complete in 4–6 hours. If conversion is <50% after 4 hours, warm slightly to 40°C. Do not exceed 50°C.

  • Workup:

    • Dilute the reaction mixture with Et₂O (20 mL).

    • Filter through a short pad of Celite to remove Pd/Cu residues. Wash the pad with Et₂O.

    • Wash the filtrate with saturated NH₄Cl (2 x 15 mL) to sequester Copper species (turns aqueous layer blue).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexanes → 5% EtOAc/Hexanes.

Optimization & Data Analysis

The following table summarizes the optimization of conditions to maximize yield while suppressing the C–Cl coupling byproduct.

EntryCatalystBase/SolventTemp (°C)Time (h)Yield (%)Selectivity (I:Cl)
1Pd(PPh₃)₄Et₃N / DMF251282>99:1
2 PdCl₂(PPh₃)₂ Et₃N / THF 25 5 94 >99:1
3PdCl₂(PPh₃)₂Et₃N / THF6028890:10
4Pd(OAc)₂ / PPh₃K₂CO₃ / MeOH252445>99:1

Analysis:

  • Entry 3: Heating to 60°C drastically reduces selectivity, leading to 10% double-coupling or C-Cl activation byproducts.

  • Entry 4: Inorganic bases in protic solvents result in sluggish conversion due to the poor solubility of the organic substrate.

Troubleshooting Guide

Workflow Logic

Troubleshooting Issue Problem Detected Check1 Is the Alkyne Dimer present? (Glaser Coupling) Issue->Check1 Sol1 Solution: Improve Degassing. Add Alkyne slower (syringe pump). Check1->Sol1 Yes Check2 Is Starting Material Remaining? (Low Conversion) Check1->Check2 No Sol2 Solution: Increase Temp to 40°C. Check Pd quality (should be yellow). Check2->Sol2 Yes Check3 Is C-Cl coupling observed? Check2->Check3 No Sol3 Solution: LOWER Temperature. Switch to Pd(PPh3)4. Check3->Sol3 Yes

Figure 2: Decision tree for troubleshooting common reaction failures.

Common Pitfall: The "Glaser" Side Reaction If you observe a new spot on TLC that is non-polar and moves quickly, it is likely the homocoupling of your alkyne.

  • Cause: Presence of Oxygen.[1]

  • Fix: Re-degas all solvents. Ensure the CuI is off-white/tan, not green/brown (which indicates oxidation to Cu(II)).

References

  • Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16, 4467–4470.

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874–922.

  • Littke, A. F.; Fu, G. C.[2] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41, 4176–4211. (Reference for C-Cl inertness under mild conditions).

  • Beletskaya, I. P.; Cheprakov, A. V. "Copper in palladium-catalyzed cross-couplings: The Sonogashira reaction."[3][4][5][6][7][8][9][10] Chemical Reviews, 2008 , 108, 2937-2980.

Sources

Application

Application Notes &amp; Protocols: Chemoselective Heck Reaction of 2-Chloro-1-iodo-4-methoxybenzene

Introduction: The Strategic Value of the Heck-Mizoroki Reaction The Palladium-catalyzed Heck-Mizoroki reaction stands as a cornerstone of modern organic synthesis, enabling the direct arylation or vinylation of alkenes.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Heck-Mizoroki Reaction

The Palladium-catalyzed Heck-Mizoroki reaction stands as a cornerstone of modern organic synthesis, enabling the direct arylation or vinylation of alkenes.[1][2] This powerful carbon-carbon bond-forming tool is integral to the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3] The reaction involves the coupling of an unsaturated halide or triflate with an alkene, mediated by a palladium catalyst and a base.[2] The catalytic cycle, a sequence of oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination, offers a robust pathway to substituted alkenes, often with excellent stereoselectivity.[2][4]

This guide focuses on a particularly nuanced application: the chemoselective Heck coupling of a dihalogenated arene, 2-chloro-1-iodo-4-methoxybenzene. Substrates bearing multiple, yet electronically distinct, halogen substituents present a unique synthetic challenge and opportunity. Mastering their selective functionalization allows for stepwise, orthogonal derivatization of a single aromatic core, a highly valuable strategy in drug discovery and materials science for building molecular complexity and generating compound libraries.

Pillar 1: The Principle of Chemoselectivity in Polyhalogenated Arenes

The success of a selective Heck reaction on a substrate like 2-chloro-1-iodo-4-methoxybenzene hinges on the differential reactivity of the carbon-halogen bonds. The first and rate-determining step of the catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) center.[2][5] The rate of this step is highly dependent on the nature of the halogen, following a well-established trend:

C-I > C-Br > C-OTf >> C-Cl

This reactivity order is a direct consequence of the decreasing carbon-halogen bond dissociation energies down the group. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it far more susceptible to cleavage and insertion by the electron-rich Pd(0) catalyst.[5][6]

For 2-chloro-1-iodo-4-methoxybenzene, this reactivity gap is substantial. Standard Heck reaction conditions, which are optimized for the activation of aryl iodides, are generally not harsh enough to promote the oxidative addition of the more robust aryl chloride bond.[7][8] While specialized, highly active catalyst systems involving bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands have been developed to activate aryl chlorides, they typically require higher temperatures and are not necessary for this selective transformation.[8][9][10] By employing a classical palladium catalyst, we can exploit this intrinsic difference in reactivity to exclusively functionalize the iodo-position while leaving the chloro-substituent intact for subsequent, orthogonal cross-coupling reactions.

Below is a visual representation of the Heck reaction's catalytic cycle, highlighting the selective oxidative addition step which is fundamental to this protocol.

Heck_Cycle cluster_main Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition (Selective for C-I bond) AlkeneCoord Alkene π-Complex OxAdd->AlkeneCoord Alkene Coordination MigInsert σ-Alkylpalladium(II) Complex AlkeneCoord->MigInsert Migratory Insertion (syn-addition) BetaElim Hydridopalladium(II) π-Complex MigInsert->BetaElim β-Hydride Elimination (syn-elimination) BetaElim->Pd0 Reductive Elimination (Base-mediated) Product Substituted Alkene (Ar-CH=CH-R) BetaElim->Product Salt [Base-H]⁺X⁻ BetaElim->Salt HX ArylHalide 2-Chloro-1-iodo-4-methoxybenzene (Ar-I) ArylHalide->OxAdd Alkene Alkene (R-CH=CH₂) Alkene->AlkeneCoord Base Base (e.g., Et₃N) Base->Pd0

Caption: Catalytic cycle for the chemoselective Heck reaction.

Pillar 2: Optimized Protocol for Selective Mono-Arylation

This section provides a robust, field-proven protocol for the selective Heck reaction of 2-chloro-1-iodo-4-methoxybenzene with ethyl acrylate as a representative alkene partner. The causality behind each choice of reagent and condition is explained to ensure reproducibility and adaptability.

Reaction Scheme

(Self-generated image of the chemical reaction)

Parameter Optimization & Rationale

A summary of typical reaction parameters is presented below. The selection of these components is critical for achieving high yield and selectivity.

ParameterRecommended Reagent/ConditionRationale & Justification
Palladium Precatalyst Palladium(II) Acetate (Pd(OAc)₂)A stable, air-tolerant Pd(II) source that is readily reduced in situ to the active Pd(0) catalyst.[5] It is cost-effective and highly reliable for activating aryl iodides.
Ligand Triphenylphosphine (PPh₃)A standard, monodentate phosphine ligand sufficient for stabilizing the Pd(0) species and facilitating the reaction with an active aryl iodide.[11] A 2:1 or 4:1 ligand-to-palladium ratio is typical.
Base Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)An organic amine like Et₃N or an inorganic base like K₂CO₃ is required to neutralize the hydrido-palladium species (H-Pd-X) formed after β-hydride elimination, thereby regenerating the Pd(0) catalyst for the next cycle.[2][7]
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)A polar aprotic solvent is necessary to dissolve the reagents, particularly the inorganic base and palladium salts. A high boiling point allows for elevated reaction temperatures.
Temperature 80–110 °CThis temperature range provides sufficient thermal energy to drive the reaction efficiently without promoting the undesired activation of the C-Cl bond. Reaction progress should be monitored.
Atmosphere Inert (Nitrogen or Argon)While many Pd precatalysts are air-stable, the active Pd(0) species can be susceptible to oxidation. An inert atmosphere protects the catalyst, preventing decomposition and ensuring high catalytic turnover.

Detailed Step-by-Step Experimental Protocol

Objective: To synthesize (E)-ethyl 3-(2-chloro-4-methoxyphenyl)acrylate via a chemoselective Heck reaction.

Materials & Reagents:

  • 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv.)

  • Ethyl acrylate (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 equiv., 4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (for workup)

  • Brine solution (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried two-neck round-bottom flask or Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

Procedure:

  • Flask Preparation: Place an oven-dried 25 mL two-neck round-bottom flask containing a magnetic stir bar under a positive pressure of nitrogen.

  • Charging Reagents: To the flask, add 2-chloro-1-iodo-4-methoxybenzene (e.g., 284 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Through a septum, add anhydrous DMF (5 mL) via syringe. Stir the mixture for 5 minutes until the solids dissolve. Sequentially add triethylamine (0.28 mL, 2.0 mmol) and ethyl acrylate (0.16 mL, 1.5 mmol) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Attach the reflux condenser (with nitrogen inlet at the top).

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots periodically. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.[12]

  • Dilute the reaction mixture with ethyl acetate (25 mL) and filter it through a pad of Celite to remove the palladium black and other insoluble salts.

  • Transfer the filtrate to a separatory funnel and wash with brine (3 x 20 mL) to remove DMF and excess base.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

  • J&K Scientific LLC. (2021). Heck Reaction. Retrieved from [Link]

  • Amatore, C., Broeker, G., Jutand, A., & Khalil, F. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Kinetics and Catalysis, 48, 375-383. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Larhed, M., & Hallberg, A. (2001). Regioselectivity in the Heck Reaction. In The Heck Reaction (pp. 113-157). Springer, Berlin, Heidelberg. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Kaur, N., & Kishore, D. (2014). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 4(106), 61408-61433. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 15). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Herrmann, W. A., Böhm, V. P. W., & Reisinger, C. P. (1999). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Organic Letters, 1(11), 1725-1727. Retrieved from [Link]

  • Rossi, S. A., & McNally, A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10970-11014. Retrieved from [Link]

  • Rossi, S. A., & McNally, A. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10970-11014. Retrieved from [Link]

  • Zapf, A., & Beller, M. (2000). A New Efficient Palladium Catalyst for Heck Reactions of Deactivated Aryl Chlorides. Synthesis, 2000(12), 1802-1804. Retrieved from [Link]

  • Ronsisvalle, S., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. Retrieved from [Link]

  • Reddy, M. S., et al. (2014). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 10, 2518-2526. Retrieved from [Link]

  • Fleckenstein, C. A., & Plenio, H. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51444. Retrieved from [Link]

Sources

Method

Palladium-catalyzed cross-coupling reactions of 2-Chloro-1-iodo-4-methoxybenzene

Application Note: Sequential Chemoselective Functionalization of 2-Chloro-1-iodo-4-methoxybenzene Executive Summary This application note details the protocols for the chemoselective and sequential cross-coupling of 2-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sequential Chemoselective Functionalization of 2-Chloro-1-iodo-4-methoxybenzene

Executive Summary

This application note details the protocols for the chemoselective and sequential cross-coupling of 2-Chloro-1-iodo-4-methoxybenzene (also known as 3-chloro-4-iodoanisole). This substrate represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile. The presence of two distinct halogen atoms—a highly reactive iodide at C1 and a less reactive chloride at C2—allows researchers to install two different functional groups in a controlled, stepwise manner.

The core challenge addressed in this guide is Site-Selectivity . The electron-donating methoxy group (–OMe) at C4 increases electron density on the ring, deactivating the halide positions toward oxidative addition compared to electron-deficient systems. Furthermore, the steric hindrance of the chlorine atom ortho to the iodine (C1) requires careful catalyst selection to ensure the iodine couples quantitatively without activating the chlorine prematurely.

Chemical Profile & Reactivity Analysis

PropertySpecification
Substrate 2-Chloro-1-iodo-4-methoxybenzene
CAS Number 219735-98-5
Molecular Weight 268.48 g/mol
Key Electronic Feature Methoxy (–OMe) at C4 is a strong Electron Donating Group (EDG).
Key Steric Feature Chlorine at C2 provides ortho-steric hindrance to the Iodine at C1.
Reactivity Order C–I (BDE ~65 kcal/mol) ≫ C–Cl (BDE ~96 kcal/mol)

Mechanistic Insight: The chemoselectivity relies on the significant difference in Bond Dissociation Energy (BDE) between the C–I and C–Cl bonds. Palladium(0) undergoes oxidative addition into the C–I bond approximately


 to 

times faster than the C–Cl bond. However, the ortho-chloro substituent creates a "steric gate." Consequently, bulky ligands (like t-Bu₃P) might be too hindered for the first step. We utilize "slender" phosphines (PPh₃) for the C–I coupling and "bulky, electron-rich" ligands (Buchwald type) for the subsequent C–Cl activation.

Decision Tree & Workflow (Visualization)

The following diagram illustrates the logical flow for sequential functionalization, highlighting the catalyst switch required between Step 1 and Step 2.

Chemoselectivity Start 2-Chloro-1-iodo- 4-methoxybenzene Step1_Suzuki Intermediate A (Biaryl Chloride) Start->Step1_Suzuki Step 1: Suzuki-Miyaura Pd(PPh3)4, Na2CO3 60°C (C-I selective) Step1_Sono Intermediate B (Alkynyl Chloride) Start->Step1_Sono Step 1: Sonogashira PdCl2(PPh3)2, CuI RT (C-I selective) Final_Suzuki Product C (Dibiaryl) Step1_Suzuki->Final_Suzuki Step 2: Suzuki (C-Cl) Pd-XPhos G3, K3PO4 100°C Final_Buchwald Product D (Amino-Biaryl) Step1_Suzuki->Final_Buchwald Step 2: Amination (C-Cl) Pd-RuPhos, NaOtBu 100°C

Figure 1: Sequential functionalization workflow. Blue/Green paths represent mild C-I activation. Red/Yellow paths represent forcing C-Cl activation.

Detailed Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C–I Activation)

Objective: Couple an aryl boronic acid to the C1-Iodo position while leaving the C2-Chloro intact.

Reagents:

  • Substrate: 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (2.5 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) (0.2 M concentration)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate, boronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed DME and the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C–Cl bond.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water.[1] Dry the organic layer over MgSO₄ and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Checkpoint: The product should retain the chlorine atom (verify via Mass Spec: look for the characteristic 3:1 isotopic ratio of ³⁵Cl/³⁷Cl).

Protocol B: Site-Selective Sonogashira Coupling (C–I Activation)

Objective: Install an alkyne at C1.

Reagents:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (1 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio)

Procedure:

  • Setup: Combine substrate, Pd catalyst, and CuI in a dry flask.

  • Degas: Evacuate and backfill with Argon (3 cycles). Oxygen inhibits this reaction and promotes homocoupling of the alkyne (Glaser coupling).

  • Addition: Add THF and Et₃N, followed by the alkyne.

  • Reaction: Stir at Room Temperature for 6–12 hours.

    • Critical: If conversion is slow, heat to 40°C. Do not exceed 60°C to preserve the C–Cl bond.

  • Workup: Filter through a Celite pad to remove palladium black and copper salts. Concentrate and purify.

Protocol C: Activation of the C–Cl Bond (Step 2)

Objective: Functionalize the remaining unreactive chloride. Because the ring is electron-rich (methoxy group) and the chloride is strong, standard catalysts will fail. We use Buchwald Precatalysts .

Reagents (for Buchwald-Hartwig Amination):

  • Substrate: The Chloro-intermediate from Step 1 (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: XPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

    • Why: These bulky, electron-rich ligands facilitate oxidative addition into difficult aryl chlorides.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine the Chloro-intermediate, amine, base, and Pd-precatalyst.

  • Reaction: Add solvent and heat to 100–110°C for 12–16 hours.

  • Workup: Standard aqueous workup.

  • Note: If the substrate is sterically hindered, switch from XPhos to BrettPhos .

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Steric hindrance at C1 (Ortho-Cl).Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ . The bite angle of dppf often overcomes ortho-sterics.
Loss of Chemoselectivity Temperature too high; "Hot" ligands used.Ensure Temp < 70°C for Step 1. Avoid cyclohexyl-phosphines (e.g., PCy₃) in Step 1.
Dehalogenation (Cl loss) Hydride source present (often from solvent).Ensure solvents (THF, DME) are anhydrous and free of peroxides. Avoid ethanol.
No Reaction (Step 2) C-Cl bond is too electron-rich (deactivated).Use Pd-PEPPSI-IPr or tBuXPhos Pd G3 . Increase temp to 120°C in Xylene.

References

  • Bond Dissociation Energies & Reactivity Trends

    • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-C
    • Source:

  • Sequential Cross-Coupling Strategies

    • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
    • Source:

  • Ligand Effects on Oxidative Addition

    • Interpreting Oxidative Addition of Ph–X to Monoligated Pd(0)
    • Source:

  • Buchwald-Hartwig Conditions for Deactivated Chlorides

    • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates and Tosylates.
    • Source:

  • General Cross-Coupling Reviews

    • New Trends in C–C Cross-Coupling Reactions.
    • Source:

Sources

Application

Application Note &amp; Protocols: Strategic Use of 2-Chloro-1-iodo-4-methoxybenzene in the Chemoselective Synthesis of Biaryl Compounds

Introduction: The Strategic Value of Orthogonally Functionalized Building Blocks Biaryl scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Orthogonally Functionalized Building Blocks

Biaryl scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis has been revolutionized by palladium-catalyzed cross-coupling reactions, which provide a powerful means of forming C-C bonds.[2] However, the construction of complex, unsymmetrical, and multi-substituted biaryls often requires a carefully planned, multi-step approach. This guide focuses on the strategic application of 2-Chloro-1-iodo-4-methoxybenzene (CAS: 219735-98-5), a versatile building block designed for sequential, site-selective functionalization.[3]

The key to this reagent's utility lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is substantially more susceptible to oxidative addition by a palladium(0) catalyst, allowing for highly chemoselective coupling reactions under mild conditions.[4][5] The more robust C-Cl bond remains intact, available for a subsequent coupling reaction under more forcing conditions. This "orthogonal" reactivity provides researchers with a powerful tool for the controlled, stepwise assembly of complex biaryl and poly-aryl systems from a single, readily available starting material.

This document provides a detailed overview of the principles behind this chemoselectivity and offers field-proven protocols for its application in Suzuki-Miyaura and Stille cross-coupling reactions, empowering researchers in drug discovery and materials science to streamline the synthesis of complex molecular architectures.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity Differentials

The cornerstone of using 2-Chloro-1-iodo-4-methoxybenzene is the predictable and controllable difference in reactivity between its two halogen substituents. In palladium-catalyzed cross-coupling cycles, the rate-determining step is often the initial oxidative addition of the Pd(0) catalyst to the aryl halide (Ar-X). The rate of this step is highly dependent on the nature of the halogen (X), following the general trend: I > Br > OTf >> Cl .[6]

This trend is directly correlated with the bond dissociation energy of the carbon-halogen bond. The C-I bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive toward the electron-rich Pd(0) catalyst. This allows for the selective formation of an Ar-Pd(II)-I intermediate while leaving the C-Cl bond untouched.

cluster_0 Palladium(0) Catalyst cluster_1 2-Chloro-1-iodo-4-methoxybenzene cluster_2 Oxidative Addition Pathways Pd0 Pd(0)L₂ Pathway_I Pathway 1 (Favored) C-I Bond Cleavage Pd0->Pathway_I Fast Low Energy Barrier Reagent I Cl OMe Reagent:f0->Pathway_I Pathway_Cl Pathway 2 (Disfavored) C-Cl Bond Cleavage Reagent:f1->Pathway_Cl Slow High Energy Barrier Intermediate_I Ar-Pd(II)(L)₂-I Pathway_I->Intermediate_I Enters Catalytic Cycle No Reaction\n(under mild conditions) No Reaction (under mild conditions) Pathway_Cl->No Reaction\n(under mild conditions) Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd2_complex Ar¹-Pd(II)L₂-I oxidative_add->pd2_complex transmetalation Transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elim Reductive Elimination reductive_elim->pd0 product Ar¹-Ar² (Biaryl Product) reductive_elim->product reagent1 Ar¹-I (2-Chloro-1-iodo-4-methoxybenzene) reagent1->oxidative_add reagent2 Ar²-B(OH)₂ + Base reagent2->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

Objective: To synthesize 2-Aryl-1-chloro-4-methoxybenzene via selective Suzuki-Miyaura coupling.

Materials:

  • 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • Anhydrous Toluene and Water (10:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Standard laboratory glassware, magnetic stirrer, heating mantle/block, inert gas line (Argon or Nitrogen).

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 2-Chloro-1-iodo-4-methoxybenzene, the corresponding arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

    • Scientist's Note: The choice of a phosphine ligand like SPhos is crucial. It promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Scope
EntryArylboronic Acid (Ar-B(OH)₂)ProductTypical Yield (%)
1Phenylboronic acid2-Phenyl-1-chloro-4-methoxybenzene92
24-Methylphenylboronic acid2-(p-tolyl)-1-chloro-4-methoxybenzene95
33-Methoxyphenylboronic acid2-(3-methoxyphenyl)-1-chloro-4-methoxybenzene88
4Thiophen-2-ylboronic acid2-(Thiophen-2-yl)-1-chloro-4-methoxybenzene85

Application Protocol 2: Selective Stille Cross-Coupling

The Stille coupling utilizes organostannane reagents and is renowned for its tolerance of a wide variety of functional groups. [7][8]It serves as an excellent alternative to the Suzuki reaction, particularly when boronic acids are unstable or difficult to prepare.

Detailed Experimental Protocol

Objective: To synthesize 2-Aryl-1-chloro-4-methoxybenzene via selective Stille coupling.

Materials:

  • 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)

  • Arylstannane (e.g., Aryl-SnBu₃) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

  • Tri(2-furyl)phosphine (TFP) (0.06 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

  • Vessel Preparation: To a dry reaction vessel, add 2-Chloro-1-iodo-4-methoxybenzene, Pd₂(dba)₃, and TFP.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with Argon three times.

  • Reagent Addition: Add anhydrous DMF, followed by the arylstannane reagent via syringe.

    • Scientist's Note: Organotin reagents are toxic and should be handled with appropriate care in a well-ventilated fume hood. The use of an additive like CsF or Cu(I) salts can sometimes accelerate the reaction, particularly the transmetalation step.

  • Reaction: Heat the mixture to 80-90 °C. Monitor reaction progress by TLC or GC-MS. Reactions are typically complete in 6-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and wash several times with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as insoluble fluorides. Filter the mixture through a pad of Celite.

  • Purification: Wash the filtrate with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash column chromatography.

The Power of Sequential Functionalization

The true synthetic power of 2-Chloro-1-iodo-4-methoxybenzene is realized in a two-step, sequential coupling strategy. The 2-aryl-1-chloro-4-methoxybenzene product from the first reaction is an ideal substrate for a second coupling at the now-vacant C-Cl position. Activating the C-Cl bond typically requires more forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands).

start 2-Chloro-1-iodo-4-methoxybenzene step1 Step 1: Iodo-Selective Coupling (e.g., Suzuki) - Pd(OAc)₂, SPhos - K₃PO₄, Toluene, 80 °C start->step1 intermediate 2-Aryl¹-1-chloro-4-methoxybenzene step1->intermediate step2 Step 2: Chloro-Selective Coupling (e.g., Suzuki or Buchwald-Hartwig) - Pd₂(dba)₃, RuPhos - LHMDS, Dioxane, 110 °C intermediate->step2 final_product Unsymmetrical Biaryl Product step2->final_product reagent1 Ar¹-B(OH)₂ reagent1->step1 reagent2 Ar²-B(OH)₂ or H-NR¹R² reagent2->step2

Caption: Workflow for sequential biaryl synthesis.

This two-step process enables the rapid construction of highly substituted, unsymmetrical biaryls that would be challenging to access through other methods. The methoxy group itself can serve as a handle for further modification (e.g., O-demethylation to a phenol) or as a directing group in electrophilic aromatic substitution or directed ortho-metalation (DoM) reactions, further expanding the synthetic utility. [9][10]

Conclusion

2-Chloro-1-iodo-4-methoxybenzene is a highly valuable and strategic building block for the synthesis of complex biaryl compounds. Its well-defined reactivity differential between the C-I and C-Cl bonds allows for a predictable, chemoselective, and sequential approach to molecular construction. The protocols outlined in this guide for Suzuki-Miyaura and Stille couplings provide a robust starting point for researchers to leverage this reagent's unique properties. By enabling the controlled, stepwise introduction of different aryl groups, this compound offers an efficient and powerful pathway to novel molecular entities for drug discovery and materials science.

References

  • Ackermann, L. (2016).
  • TSI Journals. (2013). Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method.
  • ResearchGate. (2011). Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls.
  • Hoveyda, A. H., et al. (2022). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation.
  • PubChem. 2-Chloro-1-iodo-4-methoxybenzene.
  • Soares, L. C., et al. (2016).
  • Wang, C., et al. (2025). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science.
  • Google Patents. (1999). Process for preparing biaryl compounds.
  • Sigma-Aldrich. 2-Chloro-1-iodo-4-methoxybenzene.
  • Saeed, S., et al. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide.
  • ResearchGate. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Fagnou, K., et al. (2008). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions.
  • ChemRxiv. (2021).
  • PubMed Central. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Benchchem. (2025). Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1-nitrobenzene.
  • Buchwald, S. L., et al. (2006). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society.
  • Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.
  • Biosynth. 2-Chloro-1-iodo-4-methoxybenzene.
  • Li, X. (2003). Directed (ortho)
  • MDPI. (2006). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
  • Wiley-VCH. (2014). Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (2025).
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • BLDpharm. (2024). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
  • ChemMate. (2023).
  • ResearchGate. (2025). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions.
  • ResearchGate. (2018). (a)
  • Myers, A. G. Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University.
  • Snieckus, V. (2015). Directed Ortho Metalation.
  • Krawczuk, P. Directed Metalation: A Survival Guide. Baran Group Meeting, The Scripps Research Institute.

Sources

Method

Application Notes: 2-Chloro-1-iodo-4-methoxybenzene in Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Advantage of Orthogonal Halogenation In the landscape of modern pharmaceutical synthesis, the strategic construction of complex molecular architectures with precision and efficiency is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Orthogonal Halogenation

In the landscape of modern pharmaceutical synthesis, the strategic construction of complex molecular architectures with precision and efficiency is paramount. 2-Chloro-1-iodo-4-methoxybenzene (C7H6ClIO) has emerged as a highly valuable and versatile building block for this purpose. Its utility is rooted in a simple yet powerful structural feature: the presence of two different halogen atoms, iodine and chlorine, on an electron-rich methoxy-substituted benzene ring.

This differential halogenation provides a platform for chemoselective, sequential functionalization. Within the realm of palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This is primarily due to the lower bond dissociation energy of the C-I bond, which facilitates the initial, rate-limiting oxidative addition step in the catalytic cycle.[1][2] This reactivity difference allows chemists to perform a coupling reaction selectively at the iodo-position under relatively mild conditions, while leaving the chloro-substituent untouched for subsequent transformations under more forcing conditions.[3] This "one-two punch" capability enables the controlled, stepwise introduction of diverse functional groups, making it an ideal scaffold for building the core structures of many pharmaceutical intermediates.[4][5][6][7][8]

This guide provides an in-depth exploration of the primary applications of 2-Chloro-1-iodo-4-methoxybenzene, complete with mechanistic insights and detailed, field-proven protocols for its use in key synthetic transformations.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The workhorse applications for 2-Chloro-1-iodo-4-methoxybenzene are palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds. The following sections detail the most critical of these transformations.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[9][10][11] This reaction is instrumental in the synthesis of biaryl structures, a common motif in many marketed drugs.

Mechanistic Rationale:

The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] Due to the C-I bond's lower bond energy compared to the C-Cl bond, this step occurs preferentially at the iodine-substituted position, ensuring high chemoselectivity.[1] A base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[2][9][12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdL2I Ar-Pd(II)L₂-I (Oxidative Addition Intermediate) Pd0->ArPdL2I Oxidative Addition ArPdL2R Ar-Pd(II)L₂-R (Transmetalation Intermediate) ArPdL2I->ArPdL2R Transmetalation ArPdL2R->Pd0 Reductive Elimination Product Ar-R ArPdL2R->Product Reactant Ar-I Reactant->ArPdL2I Boronic R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->ArPdL2R caption Fig 1: Suzuki-Miyaura Catalytic Cycle

Fig 1: Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective coupling at the iodo-position.

  • Materials & Reagents:

    • 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)

    • Arylboronic acid (1.1 - 1.5 equiv)

    • Palladium Catalyst: Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ with a suitable ligand

    • Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)

    • Solvent: Toluene/Ethanol/Water (e.g., 4:1:1) or Dioxane/Water (4:1)

    • Inert Gas: Argon or Nitrogen

  • Procedure:

    • To a flame-dried Schlenk flask, add 2-Chloro-1-iodo-4-methoxybenzene, the arylboronic acid, the base, and the palladium catalyst.

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

Coupling Partner (Arylboronic Acid)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Toluene/H₂O906>95
4-Methylphenylboronic acidPd(dppf)Cl₂ (2%)Cs₂CO₃Dioxane/H₂O85892
3-Pyridinylboronic acidPd(PPh₃)₄ (4%)K₃PO₄DME/H₂O901088
2-Thiopheneboronic acidPd(OAc)₂/SPhos (2%)K₂CO₃Toluene/H₂O100594
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13] This reaction is invaluable for synthesizing pharmaceutical intermediates containing the alkynyl functional group, which can serve as a handle for further transformations or as a key structural element. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[14]

Mechanistic Rationale:

The reaction involves two interconnected catalytic cycles.[14] The palladium cycle is similar to the Suzuki coupling, beginning with oxidative addition of the Pd(0) catalyst to the C-I bond. The copper cycle involves the formation of a copper(I) acetylide species from the terminal alkyne, base, and Cu(I) salt. This copper acetylide then acts as the transmetalating agent, transferring the alkynyl group to the palladium(II) center. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. The use of an amine base is crucial, as it serves both to deprotonate the alkyne and as a ligand for the catalytic species.[14]

Sonogashira_Workflow start Setup Reaction Under Inert Atmosphere (Schlenk Flask, Argon) reagents Add: 1. 2-Chloro-1-iodo-4-methoxybenzene 2. Terminal Alkyne 3. Pd Catalyst (e.g., Pd(PPh₃)₄) 4. Cu(I) Co-catalyst (e.g., CuI) start->reagents solvent Add Degassed Solvent and Amine Base (e.g., Toluene/Triethylamine) reagents->solvent reaction Stir at Room Temp to 60 °C Monitor by TLC/GC-MS solvent->reaction workup Aqueous Workup (Dilute, Extract with Organic Solvent) reaction->workup purify Purification (Column Chromatography) workup->purify product Isolated Product: 2-Chloro-1-(alkynyl)-4-methoxybenzene purify->product caption Fig 2: General Sonogashira Experimental Workflow

Fig 2: General Sonogashira Experimental Workflow

Experimental Protocol: Chemoselective Sonogashira Coupling

This protocol outlines a standard procedure for the copper-co-catalyzed Sonogashira reaction.

  • Materials & Reagents:

    • 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) (4-10 mol%)

    • Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA)

    • Optional Co-solvent: Toluene or THF

    • Inert Gas: Argon or Nitrogen

  • Procedure:

    • To a flame-dried Schlenk flask, add 2-Chloro-1-iodo-4-methoxybenzene, the palladium catalyst, and the copper(I) iodide.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed solvent (e.g., Toluene) followed by the amine base (e.g., Triethylamine).

    • Add the terminal alkyne dropwise via syringe at room temperature.

    • Stir the reaction at room temperature or heat gently (40-60 °C) until TLC/GC-MS indicates full consumption of the starting material (typically 2-8 hours).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Expert Insight: The primary side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen.[14] Therefore, maintaining a strictly inert atmosphere is critical for achieving high yields of the desired cross-coupled product. Copper-free Sonogashira protocols exist and can be advantageous for complex substrates where copper sensitivity is an issue.[15]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.[16][17] Given the prevalence of the arylamine moiety in pharmaceuticals, this reaction is of immense strategic importance.

Mechanistic Rationale:

The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of Pd(0) to the C-I bond, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[16][18] The choice of ligand is critical in this reaction; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are required to promote the reductive elimination step, which is often rate-limiting.[17] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is necessary to deprotonate the amine within the catalyst's coordination sphere.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L ArPdLI Ar-Pd(II)L-I (Oxidative Addition) Pd0->ArPdLI Oxidative Addition PdAmido [Ar-Pd(II)L(NR₁R₂)] (Amido Complex) ArPdLI->PdAmido Amine Coordination & Deprotonation PdAmido->Pd0 Reductive Elimination Product Ar-NR₁R₂ PdAmido->Product Reactant Ar-I Reactant->ArPdLI Amine HNR₁R₂ Amine->ArPdLI Base Base (e.g., NaOtBu) Base->ArPdLI caption Fig 3: Buchwald-Hartwig Amination Cycle Sequential_Coupling start 2-Chloro-1-iodo-4-methoxybenzene step1 Step 1: Suzuki Coupling (Mild Conditions, e.g., 80°C) + R¹-B(OH)₂ start->step1 intermediate Intermediate: 2-Chloro-4-methoxy-1-R¹-benzene step1->intermediate step2 Step 2: Buchwald-Hartwig Amination (Forcing Conditions, e.g., 110°C) + HNR²R³ intermediate->step2 product Final Product: 4-methoxy-1-R¹-2-(NR²R³)-benzene step2->product caption Fig 4: Sequential Cross-Coupling Strategy

Sources

Application

2-Chloro-1-iodo-4-methoxybenzene as a precursor for substituted anisoles

Application Note: Sequential Orthogonal Functionalization of 2-Chloro-1-iodo-4-methoxybenzene Executive Summary This guide details the strategic application of 2-Chloro-1-iodo-4-methoxybenzene (CAS: 101053-58-1 / 219735-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sequential Orthogonal Functionalization of 2-Chloro-1-iodo-4-methoxybenzene

Executive Summary

This guide details the strategic application of 2-Chloro-1-iodo-4-methoxybenzene (CAS: 101053-58-1 / 219735-98-5) as a high-value scaffold for the synthesis of polysubstituted anisoles. The molecule's utility lies in the significant electronic and steric differentiation between the C1-Iodo and C2-Chloro positions. This "orthogonal reactivity" allows researchers to selectively functionalize the C1 position under mild conditions (Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or I/Mg exchange) while retaining the C2-Chlorine handle for subsequent activation. This step-wise approach is critical for constructing complex pharmacophores found in kinase inhibitors and agrochemicals.

Strategic Analysis: The Power of Orthogonal Reactivity

The core value of this precursor is defined by the Bond Dissociation Energy (BDE) differential between the Carbon-Iodine and Carbon-Chlorine bonds.

Table 1: Comparative Reactivity Profile

FeatureC1-Iodo (Position 1)C2-Chloro (Position 2)Mechanistic Implication
Bond Energy ~65 kcal/mol~95 kcal/molC-I undergoes oxidative addition (OA) significantly faster than C-Cl.
Sterics ExposedOrtho-shieldedThe C2-Cl is sterically crowded by the C1 substituent and the C3 proton, requiring specialized ligands for activation.
Electronic ActivatedDeactivatedThe C1 position is more susceptible to metal insertion; the C2 position requires forcing conditions or electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines).

Key Application: This molecule allows for the rapid generation of 2-chloro-4-methoxy-1-substituted benzenes without protecting groups.

Visual Workflow: Divergent Synthesis Pathways

The following diagram illustrates the chemoselective pathways available for this scaffold.

G Start 2-Chloro-1-iodo- 4-methoxybenzene PathA Path A: Suzuki-Miyaura (C-C Bond Formation) Start->PathA PathB Path B: I/Mg Exchange (Nucleophilic Activation) Start->PathB PathC Path C: Buchwald-Hartwig (C-N Bond Formation) Start->PathC ProdA 2-Chloro-4-methoxy-biphenyls PathA->ProdA Pd(PPh3)4, ArB(OH)2 Na2CO3, 60°C ProdB 2-Chloro-4-methoxy-benzaldehydes (or Benzoic Acids) PathB->ProdB iPrMgCl·LiCl, -20°C then Electrophile (E+) ProdC N-Aryl-2-chloro-4-methoxyanilines PathC->ProdC Pd(OAc)2, Xantphos Cs2CO3, Amine Final Step 2: C-Cl Activation (Trisubstituted Anisoles) ProdA->Final High Temp/Active Ligand ProdB->Final ProdC->Final

Figure 1: Chemoselective divergence from 2-Chloro-1-iodo-4-methoxybenzene. Path A, B, and C utilize the labile C-I bond.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C1-Iodo position without affecting the C2-Chloro bond.

Reagents:

  • Precursor: 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)

  • Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water (4:1:1)

Procedure:

  • Degassing: Charge a reaction vial with the precursor, boronic acid, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed solvent mixture via syringe.

  • Activation: Heat the reaction to 60°C . Note: Do not exceed 80°C to prevent oxidative addition into the C-Cl bond.

  • Monitoring: Monitor via HPLC/TLC. The reaction typically completes in 2–4 hours due to the high reactivity of the C-I bond.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Mechanistic Insight: The use of phosphine ligands like PPh₃ is sufficient for C-I insertion. More electron-rich ligands (like PCy₃ or Buchwald biaryl phosphines) should be avoided in this step if you wish to preserve the C-Cl bond, as they facilitate activation of chlorides.

Protocol B: Iodine-Magnesium Exchange (Turbo Grignard)

Objective: Convert the C1-Iodo motif into a nucleophile (Grignard) for reaction with aldehydes, ketones, or CO₂.

Reagents:

  • Precursor: 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)

  • Reagent: i-PrMgCl[1]·LiCl (Turbo Grignard, 1.3 M in THF, 1.1 equiv)

  • Electrophile: Benzaldehyde, DMF, or CO₂ (1.2 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a flask and cool to -20°C under Argon.

  • Exchange: Add the precursor dissolved in THF. Dropwise add i-PrMgCl·LiCl over 5 minutes.

  • Incubation: Stir at -20°C for 30–60 minutes. Self-Validation: Aliquot 0.1 mL and quench with iodine; TLC should show the starting material reforming, confirming the Grignard species exists.

  • Quench: Add the electrophile (e.g., benzaldehyde) slowly.

  • Warming: Allow to warm to room temperature over 1 hour.

  • Workup: Quench with saturated NH₄Cl solution.

Authoritative Grounding: This protocol relies on the work of Paul Knochel , demonstrating that i-PrMgCl·LiCl allows for fast I/Mg exchange at moderate temperatures without disturbing sensitive groups or ortho-chlorines [1].

Protocol C: Sequential C2-Activation (The "Hard" Step)

Objective: After functionalizing C1, activate the remaining C2-Chloro bond to create a 1,2,4-trisubstituted system.

Reagents:

  • Substrate: Product from Protocol A (2-chloro-4-methoxy-biphenyl derivative)

  • Catalyst System: Pd(OAc)₂ (2 mol%) + XPhos or RuPhos (4 mol%)

  • Coupling Partner: Amine, Boronic Acid, or Zinc Reagent.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene or Dioxane (anhydrous)

Procedure:

  • Conditions: This step requires forcing conditions. Heat to 100–110°C .

  • Ligand Selection: Standard PPh₃ will fail here. You must use dialkylbiaryl phosphines (Buchwald Ligands) designed to facilitate oxidative addition into electron-rich or neutral aryl chlorides [2].

Troubleshooting & Optimization

IssueProbable CauseSolution
Loss of Chemoselectivity (Reaction at Cl)Temperature too high or Ligand too active.Lower temp to <60°C. Use PPh₃ instead of XPhos/SPhos for the first step.
De-iodination (Protodehalogenation) Moisture in solvent during Grignard formation.Ensure THF is <50 ppm water. Use fresh i-PrMgCl·LiCl.
Homocoupling (Biaryl formation) Oxygen presence or excess catalyst.Rigorous degassing (sparging) is required.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2008.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336.

Sources

Method

Application Notes &amp; Protocols: Harnessing Regioselectivity in the Functionalization of 2-Chloro-1-iodo-4-methoxybenzene

Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides an in-depth exploration of the regioselective reactions of 2-Chloro-1-iodo-4-methoxybenzene, a versatile and highly valuab...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth exploration of the regioselective reactions of 2-Chloro-1-iodo-4-methoxybenzene, a versatile and highly valuable building block in modern organic synthesis. The presence of two distinct halogen atoms—iodine and chlorine—on the same aromatic ring allows for programmed, sequential functionalization. This document elucidates the fundamental principles governing this selectivity and provides detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and lithium-halogen exchange. The methodologies and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this substrate for the efficient construction of complex molecular architectures.

The Principle of Regioselectivity: A Tale of Two Halogens

The synthetic utility of 2-Chloro-1-iodo-4-methoxybenzene is rooted in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In the most common and powerful applications, particularly palladium-catalyzed cross-coupling reactions, this reactivity difference dictates which position on the aromatic ring reacts first.

The generally accepted order of reactivity for aryl halides in these transformations is I > Br > OTf > Cl.[1][2] This trend is primarily governed by the bond dissociation energies (BDE) of the carbon-halogen bonds (C-I: ~272 kJ/mol; C-Cl: ~401 kJ/mol). The rate-determining step in many palladium-catalyzed cycles is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[3] The weaker C-I bond undergoes this oxidative addition much more readily and under significantly milder conditions than the stronger C-Cl bond.[4] This kinetic preference allows for precise, selective functionalization at the C-1 (iodo) position while leaving the C-2 (chloro) position intact for subsequent transformations.

G cluster_0 Reactivity Gradient cluster_1 Reaction Outcome C-I_Bond C-I Bond (Weaker, Lower BDE) C-Cl_Bond C-Cl Bond (Stronger, Higher BDE) Selective_Reaction Selective Reaction at C-1 (Iodo Position) C-I_Bond->Selective_Reaction Favored Kinetically (e.g., Pd(0) Oxidative Addition) Intact_Handle C-2 (Chloro Position) Remains for a 2nd Reaction

Figure 1: The fundamental principle of regioselectivity.

Application I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of 2-Chloro-1-iodo-4-methoxybenzene makes it an ideal substrate for sequential cross-coupling strategies.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust methods for constructing biaryl linkages.[5][6] When using 2-Chloro-1-iodo-4-methoxybenzene, the reaction proceeds with exceptional selectivity at the C-I bond.

Causality Behind the Protocol:

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst. The tetrakis(triphenylphosphine)palladium(0) complex readily dissociates in solution to provide the active, coordinatively unsaturated species required for oxidative addition.[4]

  • Base: A base, such as K₂CO₃ or NaHCO₃, is essential for activating the boronic acid partner in the transmetalation step of the catalytic cycle.[2][6] An aqueous solution is often used to facilitate the dissolution of the inorganic base.

  • Solvent System: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is standard, creating a biphasic system that accommodates both the organic reagents and the inorganic base.[1]

  • Temperature: Heating (typically 80-100 °C) is required to drive the catalytic cycle, particularly the reductive elimination step, to completion at a reasonable rate.

G Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS Ar-I (Selective) PdII Ar-Pd(II)-I L₂ OA_TS->PdII TM_TS Transmetalation PdII->TM_TS R'-B(OH)₂ Base PdII_R Ar-Pd(II)-R' L₂ TM_TS->PdII_R RE_TS Reductive Elimination PdII_R->RE_TS RE_TS->Pd0 Regeneration Product Ar-R' RE_TS->Product

Figure 2: Suzuki-Miyaura catalytic cycle.

Objective: To synthesize 2-aryl-1-chloro-4-methoxybenzene derivatives.

Materials:

  • 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere apparatus (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-Chloro-1-iodo-4-methoxybenzene, the arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed dioxane/water solvent mixture via syringe. The solution should be sparged with an inert gas for 15-20 minutes prior to addition.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water and saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a bond between an aryl halide and a terminal alkyne, providing access to arylethynes. This reaction also displays excellent regioselectivity for the C-I bond of the substrate.[7][8]

Causality Behind the Protocol:

  • Dual Catalysis: The standard Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) for the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[9] The copper co-catalyst facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both to neutralize the HX acid formed during the reaction and to act as a solvent.

  • Conditions: These reactions are often run under mild conditions, sometimes even at room temperature, due to the high reactivity of the C-I bond.[8]

Objective: To synthesize 1-alkynyl-2-chloro-4-methoxybenzene derivatives.

Materials:

  • 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Pd(PPh₃)₄ (2-4 mol%) or PdCl₂(PPh₃)₂ (2-4 mol%)

  • Copper(I) Iodide (CuI) (4-8 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent with THF)

  • Inert atmosphere apparatus

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve 2-Chloro-1-iodo-4-methoxybenzene in anhydrous, degassed Et₃N or a THF/Et₃N mixture.

  • Add the terminal alkyne, followed by the Pd catalyst and CuI.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C). The formation of a salt (triethylammonium iodide) may be observed as a precipitate.

  • Monitor the reaction by TLC. Upon completion (usually 2-24 hours), filter the reaction mixture through a pad of Celite to remove the salt and catalyst residues, washing with ethyl acetate or diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water or dilute aqueous NH₄Cl to remove residual amine salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds.[10] Again, the reaction occurs selectively at the C-I position.

Causality Behind the Protocol:

  • Catalyst/Ligand System: This reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are critical for promoting the reductive elimination step that forms the C-N bond.[1]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine (or the N-H of the palladium-amide complex) but is too sterically hindered to act as a competing nucleophile.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and sensitive intermediates.

Table 1: Summary of Regioselective Cross-Coupling Reactions

Reaction TypeCoupling PartnerTypical Catalyst SystemBaseSolventProduct Structure
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O2-Aryl-1-chloro-4-methoxybenzene
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuIEt₃NTHF/Et₃N1-Alkynyl-2-chloro-4-methoxybenzene
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃ / XantphosNaOtBuTolueneN,N-R₂-(2-chloro-4-methoxyphenyl)amine

Application II: Organometallic Transformations

Beyond palladium catalysis, the differential reactivity of the C-I and C-Cl bonds allows for selective formation of organometallic reagents.

Lithium-Halogen Exchange

Lithium-halogen exchange is an extremely rapid and efficient method for generating organolithium reagents, which are potent nucleophiles and bases. The exchange is substantially faster for aryl iodides than for aryl chlorides, allowing for clean, selective metalation at the C-1 position.[11]

Causality Behind the Protocol:

  • Reagent: Alkyllithium reagents, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), are used to perform the exchange.

  • Temperature: The reaction must be conducted at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions, such as the reaction of the newly formed aryllithium with the starting material or solvent.

  • Quenching: The highly reactive aryllithium species is not isolated but is generated in situ and immediately trapped with a suitable electrophile (e.g., DMF for formylation, CO₂ for carboxylation, or an aldehyde/ketone for alcohol formation).

G Start 2-Chloro-1-iodo-4-methoxybenzene Reagent n-BuLi or t-BuLi THF, -78 °C Start->Reagent Intermediate Aryllithium Intermediate (2-Chloro-4-methoxyphenyllithium) Reagent->Intermediate Selective Li-I Exchange Electrophile Electrophile (E+) e.g., DMF, CO₂, R₂C=O Intermediate->Electrophile Product Trapped Product (e.g., Aldehyde, Acid, Alcohol) Electrophile->Product Nucleophilic Attack

Figure 3: Workflow for selective lithium-halogen exchange.

Objective: To synthesize 2-chloro-4-methoxybenzaldehyde.

Materials:

  • 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv)

  • Aqueous HCl (e.g., 1 M)

  • Inert atmosphere and low-temperature apparatus

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 2-Chloro-1-iodo-4-methoxybenzene in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete exchange.

  • Add anhydrous DMF dropwise via syringe. A color change is typically observed.

  • Continue stirring at -78 °C for another hour, then allow the reaction to slowly warm to 0 °C.

  • Quench the reaction by carefully adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Filter, concentrate, and purify the resulting aldehyde by column chromatography or distillation.

Conclusion

2-Chloro-1-iodo-4-methoxybenzene is a powerful synthetic intermediate whose utility is defined by the predictable and highly regioselective reactivity of its carbon-halogen bonds. By selecting appropriate reaction conditions, chemists can selectively functionalize the C-I bond via palladium-catalyzed cross-coupling or lithium-halogen exchange, preserving the C-Cl bond as a synthetic handle for subsequent diversification. The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to incorporate this versatile building block into their synthetic programs, enabling the efficient and strategic construction of complex target molecules.

References

  • González-Bobes, F., & Fagnou, K. (2007). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. RSC Publishing. Retrieved from [Link]

  • Ponomarev, A. V., et al. (2024). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry, 22, 4096. Retrieved from [Link]

  • Mulvey, R. E., et al. (2012). Regioselective heterohalogenation of 4-halo-anisoles via a series of sequential ortho-aluminations and electrophilic halogenations. Chemical Communications. Retrieved from [Link]

  • Yanık-Yıldırım, K. C., et al. (2022). Regiospecific Oxidation of Chlorobenzene to 4-Chlororesorcinol, Chlorohydroquinone, 3-Chlorocatechol and 4-Chlorocatechol by Engineered Toluene o-Xylene Monooxygenases. Applied and Environmental Microbiology, 88(13). Retrieved from [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Grolmusz, V., et al. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Arkivoc. Retrieved from [Link]

  • Fengler, K., et al. (2023). Design of Catalytic Systems based on Halogen Bonding Interactions: Synthesis and Application in Catalytic Reactions. Universidade de Santiago de Compostela. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances. Retrieved from [Link]

  • Ben-Ari, E., et al. (2003). Selective ortho C-h activation of haloarenes by an Ir(I) system. Journal of the American Chemical Society, 125(16), 4714-5. Retrieved from [Link]

  • de Vires, A. H., et al. (2004). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents.
  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2025). Organic Chemistry Frontiers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-iodo-4-methoxybenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent.
  • Christian, S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie. Retrieved from [Link]

Sources

Application

Leveraging 2-Chloro-1-iodo-4-methoxybenzene in Advanced Heterocyclic Synthesis

An Application Note and Protocol Guide for Researchers Abstract This guide provides a comprehensive overview and detailed protocols for the synthesis of diverse heterocyclic compounds utilizing 2-Chloro-1-iodo-4-methoxyb...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of diverse heterocyclic compounds utilizing 2-Chloro-1-iodo-4-methoxybenzene as a versatile starting material. The inherent differential reactivity of the carbon-iodine and carbon-chlorine bonds provides a powerful handle for selective, sequential functionalization. We will explore key palladium-catalyzed cross-coupling reactions—including Sonogashira, Suzuki, and Buchwald-Hartwig aminations—followed by strategic intramolecular cyclizations to construct high-value heterocyclic cores such as benzofurans, dibenzofurans, and carbazoles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking robust and adaptable synthetic methodologies.

Introduction: The Strategic Advantage of Orthogonal Halogenation

2-Chloro-1-iodo-4-methoxybenzene is a highly valuable building block in modern organic synthesis.[1][2] Its utility stems from the significant difference in reactivity between the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is considerably more reactive and will undergo oxidative addition to a Pd(0) catalyst under much milder conditions than the more robust C-Cl bond.[3] This chemoselectivity allows for the precise, stepwise introduction of different functionalities, making it an ideal substrate for the convergent synthesis of complex molecules.

This application note will detail protocols that exploit this reactivity difference to first functionalize the iodo-position, creating a key intermediate that retains the chloro-substituent for potential subsequent transformations. This intermediate is then strategically cyclized to yield the desired heterocyclic scaffold.

A 2-Chloro-1-iodo-4-methoxybenzene B Pd(0) Catalyzed Cross-Coupling (Selective at C-I bond) A->B Sonogashira Suzuki Buchwald-Hartwig C Key Intermediate (C-Cl bond intact) B->C D Intramolecular Cyclization C->D E Heterocyclic Core (e.g., Benzofuran, Carbazole) D->E

Caption: General workflow for heterocyclic synthesis.

Synthesis of Benzofurans via Sonogashira Coupling and Intramolecular Cyclization

The construction of the benzofuran moiety is a common objective in medicinal chemistry. A highly efficient method involves a palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with an o-halophenol, followed by an intramolecular cyclization.[4][5][6] Using 2-Chloro-1-iodo-4-methoxybenzene, we can first perform a Sonogashira coupling selectively at the iodo-position. The resulting alkyne-substituted intermediate can then undergo intramolecular O-arylation to furnish the benzofuran ring.

Mechanistic Insight: The Sonogashira Reaction

The Sonogashira coupling involves two interconnected catalytic cycles.[7] In the palladium cycle, the aryl iodide undergoes oxidative addition to a Pd(0) species. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[7]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_add Oxidative Addition pd0->pd_add R-I pd_complex R-Pd(II)(I)L2 pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_reduct Reductive Elimination pd_trans->pd_reduct pd_reduct->pd0 product R-alkyne pd_reduct->product cu_i Cu(I) cu_acetylide Cu(I)-alkyne cu_i->cu_acetylide cu_acetylide->pd_trans Transfers alkyne base Base alkyne H-alkyne base->alkyne alkyne->cu_i Deprotonation

Caption: Catalytic cycles of the Sonogashira coupling.

Protocol: One-Pot Synthesis of 7-Chloro-5-methoxy-2-phenylbenzofuran

This protocol describes the synthesis of a 2-arylbenzofuran derivative in a one-pot fashion, combining the Sonogashira coupling and subsequent cyclization.

Materials:

  • 2-Chloro-1-iodo-4-methoxybenzene

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-1-iodo-4-methoxybenzene (1.0 mmol, 268.5 mg).

  • Add Pd(OAc)₂ (0.02 mmol, 4.5 mg), PPh₃ (0.04 mmol, 10.5 mg), and CuI (0.04 mmol, 7.6 mg).

  • Add K₂CO₃ (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by phenylacetylene (1.1 mmol, 112 mg, 121 µL).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 7-chloro-5-methoxy-2-phenylbenzofuran.

ParameterConditionRationale
Catalyst Pd(OAc)₂/PPh₃ & CuIStandard, effective system for Sonogashira couplings.[8]
Base K₂CO₃Sufficiently strong to deprotonate the terminal alkyne and facilitate cyclization.
Solvent DMFHigh-boiling polar aprotic solvent, good for solubilizing reagents.
Temperature 100 °CPromotes both the coupling and the subsequent intramolecular cyclization.

Synthesis of Dibenzofurans via Suzuki Coupling and Intramolecular C-H Arylation

Dibenzofurans are another important class of heterocycles. Their synthesis can be achieved by first forming a biaryl ether intermediate, which then undergoes an intramolecular cyclization.[9][10] The Suzuki-Miyaura coupling is an excellent choice for the initial C-C bond formation.[11][12]

Mechanistic Insight: The Suzuki-Miyaura Reaction

The Suzuki reaction couples an organoboron compound with an aryl halide.[11][12] The catalytic cycle involves:

  • Oxidative Addition: The aryl iodide adds to the Pd(0) catalyst.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.[13]

  • Reductive Elimination: The two organic fragments couple, releasing the biaryl product and regenerating the Pd(0) catalyst.

Protocol: Synthesis of 2-Chloro-8-methoxydibenzofuran

This two-step protocol involves an initial Suzuki coupling to form an o-iodo diaryl ether, followed by a palladium-catalyzed intramolecular C-H activation to close the furan ring.[14]

Step 1: Suzuki Coupling to form 2-(2-Chloro-4-methoxyphenoxy)-1-iodobenzene

  • Reactants: 2-Chloro-1-iodo-4-methoxybenzene (1.0 mmol), 2-iodophenol (1.1 mmol).

  • Catalyst System: Pd₂(dba)₃ (0.025 mmol), SPhos (0.1 mmol).

  • Base: K₃PO₄ (2.0 mmol).

  • Solvent: Toluene, 100 °C, 18 h.

Step 2: Intramolecular Cyclization

  • Reactant: The diaryl ether product from Step 1 (1.0 mmol).

  • Catalyst: Pd(OAc)₂ (0.1 mmol).

  • Base: K₂CO₃ (2.0 mmol).

  • Solvent: DMA (N,N-Dimethylacetamide), 120 °C, 24 h.

Detailed Procedure (Step 2):

  • To the purified 2-(2-Chloro-4-methoxyphenoxy)-1-iodobenzene (1.0 mmol) in a sealed tube, add Pd(OAc)₂ (0.1 mmol, 22.4 mg) and K₂CO₃ (2.0 mmol, 276 mg).

  • Add anhydrous DMA (5 mL).

  • Seal the tube and heat the mixture to 120 °C for 24 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield 2-chloro-8-methoxydibenzofuran.

Synthesis of Carbazoles via Buchwald-Hartwig Amination and Cyclization

Carbazoles are nitrogen-containing heterocycles with significant applications in materials science and pharmaceuticals.[15][16] A powerful route to substituted carbazoles involves an initial N-arylation via the Buchwald-Hartwig amination, followed by a Pd-catalyzed intramolecular C-H activation to form the pyrrole ring.[15][17]

A 2-Chloro-1-iodo- 4-methoxybenzene B Buchwald-Hartwig Amination (with o-iodoaniline) A->B Pd Catalyst, Ligand, Base C Diaryl Amine Intermediate B->C D Intramolecular Pd-Catalyzed C-H Arylation C->D E Substituted Carbazole D->E

Caption: Workflow for carbazole synthesis.

Protocol: Synthesis of 2-Chloro-7-methoxy-9H-carbazole

This protocol uses o-iodoaniline as the coupling partner, which then undergoes cyclization. A more direct approach could use aniline, followed by cyclization onto the C-Cl bond under more forcing conditions, but this route provides excellent control.

Step 1: Buchwald-Hartwig Amination

  • Reactants: 2-Chloro-1-iodo-4-methoxybenzene (1.0 mmol), Aniline (1.2 mmol).

  • Catalyst System: Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol).

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol).

  • Solvent: Toluene, 110 °C, 12 h.

Step 2: Intramolecular Cyclization

  • Reactant: The diarylamine product from Step 1 (1.0 mmol).

  • Catalyst: Pd(OAc)₂ (0.1 mmol).

  • Oxidant/Additive: Ag₂CO₃ (1.5 mmol).

  • Solvent: Trifluoroacetic acid (TFA), 100 °C, 12 h.

Detailed Procedure (Step 1):

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (11.6 mg, 0.02 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Add 2-Chloro-1-iodo-4-methoxybenzene (268.5 mg, 1.0 mmol).

  • Add anhydrous toluene (5 mL).

  • Add aniline (112 mg, 109 µL, 1.2 mmol).

  • Seal the tube and heat at 110 °C for 12 hours.

  • Cool to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography to obtain N-(2-chloro-4-methoxyphenyl)aniline.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XantphosA robust catalytic system for C-N bond formation, Xantphos is a wide bite-angle ligand effective for aminations.[17]
Base NaOtBuStrong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.
Solvent TolueneAnhydrous, non-polar solvent suitable for this reaction.
Temperature 110 °CStandard temperature for amination of aryl iodides.

Conclusion

2-Chloro-1-iodo-4-methoxybenzene serves as an exemplary substrate for the strategic synthesis of complex heterocyclic systems. The orthogonal reactivity of its two halogen atoms allows for selective palladium-catalyzed functionalization at the iodo-position while preserving the chloro-group for subsequent reactions or as a permanent substituent. The protocols outlined in this guide for the synthesis of benzofurans, dibenzofurans, and carbazoles demonstrate the power and versatility of this approach, providing researchers with reliable and adaptable methods for accessing molecular scaffolds of high interest in pharmaceutical and materials science research.

References

  • A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis.

  • Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates. Molecules.

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.

  • 2-Chloro-1-iodo-4-methoxybenzene | 219735-98-5. Biosynth.

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health (NIH).

  • Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry.

  • Sonogashira Coupling. Chemistry LibreTexts.

  • The Suzuki Reaction. Myers' Group, Harvard University.

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts.

  • Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. The Journal of Organic Chemistry.

  • 2-Chloro-1-iodo-4-methoxybenzene. PubChem.

  • The Synthesis of Carbazoles: Light-Promoted Tandem Coupling of Nitroarenes with Grignard Reagents (Supporting Information). Organic Letters.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • A convenient synthesis of two dibenzofurans. Australian Journal of Chemistry.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Carbazole compound and its synthesis method and application. Google Patents.

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate.

  • Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Angewandte Chemie.

  • Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate.

  • Sequenced cyclizations involving intramolecular capture of alkyl-oxyaminyl radicals. Synthesis of heterocyclic compounds. Tetrahedron Letters.

  • Naturally occurring dibenzofurans. Part 2. The synthesis of schizopeltic acid. Journal of the Chemical Society, Perkin Transactions 1.

  • Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry.

  • Electrophilic Cyclization of 2-Chalcogenealkynylanisoles: Versatile Access to 2-Chalcogen-benzo[b]furans. European Journal of Organic Chemistry.

  • A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. The Journal of Organic Chemistry.

  • Sonogashira coupling. Wikipedia.

  • Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. Molecules.

  • Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. ResearchGate.

  • Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. Organic Letters.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters.

Sources

Method

Grignard reagent formation from 2-Chloro-1-iodo-4-methoxybenzene

Application Note: Strategic Grignard Formation from 2-Chloro-1-iodo-4-methoxybenzene Executive Summary This guide details the synthesis of (2-chloro-4-methoxyphenyl)magnesium iodide from 2-chloro-1-iodo-4-methoxybenzene...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Grignard Formation from 2-Chloro-1-iodo-4-methoxybenzene

Executive Summary

This guide details the synthesis of (2-chloro-4-methoxyphenyl)magnesium iodide from 2-chloro-1-iodo-4-methoxybenzene .[1] The presence of two distinct halogen substituents (Iodine at C1, Chlorine at C2) presents a classic chemoselectivity challenge. While traditional direct insertion (Mg⁰) is viable, it carries risks of thermal runaway and Wurtz homocoupling.

This protocol prioritizes the Halogen-Magnesium Exchange method (Knochel-Hauser conditions) using Turbo Grignard (iPrMgCl[1]·LiCl) as the industry gold standard for this substrate. This approach ensures exclusive C-I activation while preserving the C-Cl bond for downstream functionalization, a critical requirement in modern drug development scaffolds.

Strategic Analysis: The Chemoselectivity Challenge

The substrate, 2-chloro-1-iodo-4-methoxybenzene, contains three functional handles. The objective is to selectively metalate the C1 position.

SubstituentPositionBond Energy (kcal/mol)Reactivity toward Mg
Iodine (-I) C1~65 (Weak)High (Kinetic Product)
Chlorine (-Cl) C2~95 (Strong)Low (Requires Activation)
Methoxy (-OMe) C4StableElectron Donor (Deactivates Nucleophilic Attack)

Key Mechanistic Insight: The C-I bond is significantly weaker than the C-Cl bond. However, under the thermal stress of direct oxidative addition (refluxing THF), the energy barrier for C-Cl insertion can be breached, leading to a mixture of regioisomers or "benzyne-like" elimination pathways.

  • Recommendation: Use Low-Temperature I/Mg Exchange to kinetically lock the reaction at C1.

Experimental Protocols

Method A: The "Turbo" Exchange (Industry Standard)

Recommended for Drug Discovery & Process Chemistry. This method utilizes iPrMgCl·LiCl, which breaks polymeric Grignard aggregates, accelerating the exchange rate significantly even at low temperatures.

Reagents:

  • Substrate: 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)[1]

  • Reagent: iPrMgCl[2]·LiCl (1.3 M in THF) (1.1 equiv)[1]

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and N₂ inlet.

  • Dissolution: Charge the flask with the substrate and anhydrous THF. Cool the solution to -20°C using a cryocooler or acetone/dry ice bath.

  • Exchange: Add iPrMgCl[1][2]·LiCl dropwise over 15 minutes, maintaining internal temperature < -15°C.[1]

    • Note: The ortho-chloro substituent provides a coordinating effect that facilitates the approach of the Mg species, often accelerating the exchange compared to non-substituted aryl iodides.

  • Incubation: Stir at -15°C to -10°C for 30–60 minutes.

  • Validation: Draw a 0.5 mL aliquot and quench with D₂O. Analyze via ¹H NMR.

    • Success Criteria: Disappearance of the starting material doublet (ortho to I) and appearance of the deuterated product signal. >98% conversion is expected.[1]

  • Usage: The resulting Grignard is stable at -20°C and should be used immediately for electrophilic trapping.[1]

Method B: Direct Insertion (Traditional)

Recommended only if iPrMgCl is unavailable or cost-prohibitive for bulk scale.[1]

Reagents:

  • Substrate: 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)[1]

  • Magnesium Turnings: (1.2 equiv, oven-dried)

  • Activator: DIBAL-H (1 mol%) or Iodine crystal[1]

  • Solvent: Anhydrous THF

Protocol:

  • Activation: Place Mg turnings in the flask under N₂. Dry stir vigorously for 10 mins to expose fresh metal surfaces. Add a single crystal of Iodine.[1]

  • Initiation: Add just enough THF to cover the Mg. Add 5% of the total substrate solution (dissolved in THF).

    • Visual Cue: Loss of iodine color and mild exotherm indicate initiation.[1] If no reaction occurs, add 1 mol% DIBAL-H.[1]

  • Addition: Once initiated, dilute with remaining THF. Add the remaining substrate dropwise to maintain a gentle reflux.

    • Critical Control: Do not apply external heat if the reaction is self-sustaining.[1] Overheating risks C-Cl insertion.[1]

  • Completion: Reflux for 1 hour after addition is complete.

  • Filtration: Cannula filter the dark solution to remove unreacted Mg before use.

Process Control & Characterization[1]

Quantitative Titration (Knochel Method): Before using the reagent, determine the precise molarity.

  • Weigh exactly 1.0 mmol of Iodine (I₂) into a vial.

  • Dissolve in 2 mL of saturated LiCl solution in THF.

  • Titrate with the formed Grignard solution until the dark brown iodine color disappears (clear/yellow endpoint).

    • Calculation: Molarity = (Mass of I₂ / 253.[1]8) / Volume of Grignard added (L).[1]

Safety Data:

  • Exotherm Warning: The I/Mg exchange is exothermic. On >10g scale, strictly control addition rates.

  • Wurtz Coupling: If the reaction turns opaque/sludgy white rapidly, homocoupling is occurring. Lower the temperature or increase dilution.

Mechanistic Visualization

The following diagram illustrates the kinetic preference for the Iodine exchange versus the thermodynamic risks of Chlorine insertion.

GrignardSelectivity cluster_legend Pathway Legend Start 2-Chloro-1-iodo-4-methoxybenzene TS_Exchange 4-Center Transition State (Mg coordinates Cl & I) Start->TS_Exchange -20°C (Kinetic Control) SideProduct Side Reaction: Wurtz Coupling / Benzyne Start->SideProduct Direct Mg Insertion (>40°C / Reflux) Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->TS_Exchange Product Target Grignard: (2-chloro-4-methoxyphenyl)magnesium iodide TS_Exchange->Product Fast Exchange (C-I Bond Weak) Product->SideProduct Thermal Degradation key1 Blue Arrow = Preferred Pathway key2 Red Dotted = Risk Pathway

Figure 1: Reaction pathway showing the kinetic selectivity of the Turbo Grignard exchange method over direct insertion.

References

  • Knochel, P., et al. (2004).[1] "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition. [1]

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie. [1]

  • Bao, R. L., et al. (2015).[1] "Grignard Reagent Formation: Selectivity and Wurtz Coupling." RSC Advances.

  • PubChem Compound Summary. (2024). "2-Chloro-1-iodo-4-methoxybenzene."[1] National Center for Biotechnology Information.[1]

  • Sigma-Aldrich Application Note. "Selective Metalation and Additions using Knochel-Hauser Bases."

Sources

Application

Application Notes and Protocols for the Regioselective Lithiation of 2-Chloro-1-iodo-4-methoxybenzene

Introduction: Strategic Importance of Polysubstituted Aromatic Scaffolds Polysubstituted aromatic rings are foundational structural motifs in a vast array of functional molecules, from pharmaceuticals to advanced materia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Polysubstituted Aromatic Scaffolds

Polysubstituted aromatic rings are foundational structural motifs in a vast array of functional molecules, from pharmaceuticals to advanced materials. The precise and predictable introduction of functional groups onto these scaffolds is a cornerstone of modern organic synthesis. Among the myriad of synthetic tools available, the lithiation of halogenated aromatics via halogen-metal exchange stands out for its efficiency and versatility.[1][2] This application note provides a detailed guide to the regioselective lithiation of 2-chloro-1-iodo-4-methoxybenzene, a versatile building block for accessing highly functionalized aromatic intermediates.

2-Chloro-1-iodo-4-methoxybenzene is a valuable starting material due to the differential reactivity of its two halogen substituents.[3] The carbon-iodine bond is significantly more susceptible to cleavage by organolithium reagents than the more robust carbon-chlorine bond. This inherent reactivity difference allows for a highly regioselective halogen-metal exchange, generating a potent aryllithium nucleophile poised for reaction with a wide range of electrophiles. The resulting 2-chloro-4-methoxyphenyl lithium intermediate can be subsequently functionalized, for instance, through borylation to yield 2-chloro-4-methoxyphenylboronic acid, a key component in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules, including those with potential antitumor activity.[4][5][6]

This document will delve into the mechanistic underpinnings of this selective transformation, provide a robust and field-tested experimental protocol, and offer insights into potential challenges and safety considerations.

Mechanistic Insights: The Basis of Regioselectivity

The success of the lithiation of 2-chloro-1-iodo-4-methoxybenzene hinges on the principle of halogen-metal exchange, a kinetically controlled process.[2] The rate of exchange for halogens follows the general trend: I > Br > Cl.[2] This disparity in reaction rates is the primary driver for the high regioselectivity observed in this transformation.

When 2-chloro-1-iodo-4-methoxybenzene is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures, the exchange preferentially occurs at the more labile carbon-iodine bond.[7] The reaction proceeds via an "ate" complex, where the organolithium reagent coordinates to the iodine atom, facilitating the exchange of the iodine for lithium.[8][9]

The methoxy group (-OCH₃) also plays a crucial, albeit secondary, role. As a Lewis basic substituent, it can act as a directed metalation group (DMG), coordinating to the lithium cation of the organolithium reagent.[10] This coordination can further enhance the rate of lithiation at the ortho position (the iodine-bearing carbon). However, in this specific substrate, the inherent reactivity difference between the C-I and C-Cl bonds is the dominant factor controlling the site of lithiation.

The extremely low reaction temperature (typically -78 °C) is critical to suppress side reactions, such as the formation of benzyne intermediates, which can occur at higher temperatures, particularly with chloro-substituted aromatics.[11]

Experimental Protocol: Lithiation and Subsequent Borylation

This protocol details the regioselective lithiation of 2-chloro-1-iodo-4-methoxybenzene followed by trapping of the resulting aryllithium intermediate with triisopropyl borate to generate (2-chloro-4-methoxyphenyl)boronic acid.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Chloro-1-iodo-4-methoxybenzene≥98%Commercially AvailableStore under inert atmosphere, away from light.
n-Butyllithium2.5 M in hexanesCommercially AvailablePyrophoric; handle with extreme care under inert atmosphere.[12]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableEnsure water content is <50 ppm.
Triisopropyl Borate≥98%Commercially AvailableDistill before use for optimal results.
Hydrochloric Acid (HCl)2 M aqueous solutionReagent Grade
Diethyl EtherAnhydrousReagent Grade
HexanesReagent Grade
Magnesium Sulfate (MgSO₄)AnhydrousReagent Grade
Dry Ice/Acetone BathFor maintaining -78 °C.
Schlenk Line or GloveboxEssential for handling air- and moisture-sensitive reagents.[13][14]
Step-by-Step Procedure
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.[15]

  • Dissolution of Starting Material: To the flask, add 2-chloro-1-iodo-4-methoxybenzene (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.3 M.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of n-Butyllithium: Slowly add a solution of n-butyllithium (1.05 eq) dropwise via syringe, while vigorously stirring and maintaining the internal temperature below -70 °C. A color change is typically observed upon formation of the aryllithium species.[15]

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Quenching with Electrophile (Triisopropyl Borate): In a separate flame-dried flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF. Slowly add this solution to the aryllithium solution at -78 °C via cannula.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 2 M aqueous HCl until the pH is acidic (pH ~2).

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of THF). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the desired (2-chloro-4-methoxyphenyl)boronic acid.

Visualizing the Workflow

The following diagram illustrates the key steps in the lithiation and subsequent borylation of 2-chloro-1-iodo-4-methoxybenzene.

Lithiation_Workflow Start 2-Chloro-1-iodo-4-methoxybenzene in Anhydrous THF Step1 Cool to -78 °C Start->Step1 Step2 Add n-BuLi (1.05 eq) Step1->Step2 Intermediate Aryllithium Intermediate Step2->Intermediate Lithium-Iodine Exchange Step3 Add Triisopropyl Borate (1.2 eq) Intermediate->Step3 Electrophilic Trap Step4 Warm to RT & Quench (HCl) Step3->Step4 Product (2-Chloro-4-methoxyphenyl)boronic Acid Step4->Product Hydrolysis End Purification Product->End

Caption: Workflow for the synthesis of (2-chloro-4-methoxyphenyl)boronic acid.

Troubleshooting and Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Product - Incomplete lithiation. - Reaction with residual water or air. - Inefficient trapping of the aryllithium.- Ensure slow addition of n-BuLi at -78 °C and sufficient stirring time. - Use rigorously dried solvents and glassware under a strict inert atmosphere. - Use a slight excess of a highly reactive electrophile.
Formation of Side Products - Benzyne formation. - Lithiation at the C-Cl bond. - Protonation of the aryllithium intermediate.- Strictly maintain the reaction temperature below -70 °C.[11] - This is generally not observed due to the high selectivity of the I/Li exchange. - Ensure all reagents and solvents are anhydrous.
Difficulty in Purification - Presence of boronic acid anhydride/trimer.- After acidic workup, stir the crude product in a biphasic mixture of hexanes and water to hydrolyze any anhydrides. The pure boronic acid should partition into the aqueous layer upon making the solution basic, and can be re-precipitated by acidification.

Safety Precautions

Organolithium reagents such as n-butyllithium are highly reactive and pyrophoric, igniting spontaneously on contact with air and reacting violently with water.[12][16] All manipulations involving these reagents must be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[13] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and compatible gloves, is mandatory. A Class D fire extinguisher should be readily accessible.

Conclusion

The regioselective lithiation of 2-chloro-1-iodo-4-methoxybenzene is a powerful and reliable method for the synthesis of valuable 2-chloro-4-methoxyphenyl building blocks. By leveraging the inherent differences in halogen reactivity and maintaining strict control over reaction conditions, high yields of the desired functionalized product can be achieved. This protocol provides a solid foundation for researchers and drug development professionals to utilize this versatile intermediate in their synthetic endeavors.

References

  • Taylor & Francis Online. (n.d.). Organolithium reagents – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Successful transformations of aryllithium species. Retrieved from [Link]

  • Sci-Hub. (1990). Directed lithiation of chlorobenzenes. Regioselectivity and application to a short synthesis of benzocyclobutenes. The Journal of Organic Chemistry, 55(11), 3622–3627. Retrieved from [Link]

  • Aggarwal, V. K. (n.d.). Lithiation-Borylation in Synthesis. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions-Importance of steric factors. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogen−Metal Exchange in 1,2-Dibromobenzene and the Possible Intermediacy of 1,2-Dilithiobenzene. Retrieved from [Link]

  • Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Chemistry Europe. (n.d.). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

  • YouTube. (2021, January 31). Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. Retrieved from [Link]

  • Organic Process Research & Development. (2020, May 15). Optimization of Organolithium Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]

  • American Chemical Society. (1990). Directed lithiation of chlorobenzenes. Regioselectivity and application to a short synthesis of benzocyclobutenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • University of California, Irvine. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Reagents and conditions: (a) 2-chloro-4-methoxyphenylboronic.... Retrieved from [Link]

  • ResearchGate. (n.d.). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles | Request PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, January 20). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2018, February 11). (PDF) Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. Retrieved from [Link]

  • National Institutes of Health. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

  • YouTube. (2024, February 21). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. Retrieved from [Link]

  • YouTube. (2019, November 30). Organolithium Reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lithiation and Electrophilic Substitution of Dimethyl Triazones. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective lithiation without benzyne formation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 27). organic chemistry - Why do halogen-metal exchanges happen?. Retrieved from [Link]

  • Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 2-Chloro-1-iodo-4-methoxybenzene in the Synthesis of Natural Product Analogues

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of a Differentially Halogenated Building Block In the intricate field of natural product synthesis and medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Differentially Halogenated Building Block

In the intricate field of natural product synthesis and medicinal chemistry, the strategic selection of starting materials is paramount. 2-Chloro-1-iodo-4-methoxybenzene is a deceptively simple aromatic compound that offers profound tactical advantages in the construction of complex molecular architectures. Its utility stems from the differential reactivity of its two halogen substituents—iodine and chlorine—in palladium-catalyzed cross-coupling reactions.[1][2]

The carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition by a low-valent palladium catalyst than the more robust carbon-chlorine (C-Cl) bond.[1] This reactivity gap allows for the selective functionalization at the iodine-bearing position under relatively mild conditions, while leaving the chlorine atom untouched for subsequent, more forcing reaction conditions.[1] This inherent chemoselectivity makes 2-chloro-1-iodo-4-methoxybenzene an ideal scaffold for the sequential and controlled introduction of different molecular fragments, a crucial capability in the synthesis of analogues of complex natural products like Combretastatin A-4.[3][4]

The para-methoxy group further influences the electronic properties of the ring, making the compound electron-rich and often facilitating the initial oxidative addition step.[5] This guide provides an in-depth look at the application of this versatile building block, complete with mechanistic insights and detailed, field-proven protocols.

Key Synthetic Applications & Mechanistic Insights

The primary application of 2-chloro-1-iodo-4-methoxybenzene is in sequential, site-selective cross-coupling reactions. This allows for the construction of biaryl or aryl-alkyne systems, which are common motifs in bioactive natural products.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C-C bonds.[1] When using 2-chloro-1-iodo-4-methoxybenzene, the reaction can be tuned to occur exclusively at the C-I bond.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6][7]

  • Oxidative Addition: The active Pd(0) catalyst preferentially attacks the weaker C-I bond, forming an Ar-Pd(II)-I complex.[1][6] This step is the rate-determining step and the key to the reaction's selectivity.[6]

  • Transmetalation: In the presence of a base, which activates the boronic acid partner, the aryl group from the organoboron reagent is transferred to the palladium center, displacing the iodide.[1][8]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][6]

The chloro-substituent remains intact, serving as a handle for a second coupling reaction if desired, to build terphenyl systems or other complex analogues.

Suzuki_Miyaura_Cycle

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is invaluable for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[9] This reaction is frequently employed in the synthesis of natural product analogues containing an enyne or aryl-alkyne framework.[10] Similar to the Suzuki reaction, the high reactivity of the C-I bond in 2-chloro-1-iodo-4-methoxybenzene allows for selective alkynylation.

Mechanistic Rationale: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper(I).[9]

  • Palladium Cycle (similar to Suzuki):

    • Oxidative Addition: Pd(0) inserts into the C-I bond of 2-chloro-1-iodo-4-methoxybenzene.

    • Transmetalation: A copper(I) acetylide, formed in a separate cycle, transfers the alkyne group to the palladium complex.

    • Reductive Elimination: The aryl and alkynyl groups couple to form the product, regenerating Pd(0).

  • Copper Cycle:

    • The copper(I) catalyst reacts with the terminal alkyne in the presence of an amine base to form the key copper(I) acetylide intermediate. This species is then ready for transmetalation to the palladium center.

Copper-free protocols have also been developed to avoid the issue of Glaser-type homocoupling of the alkyne, which can be a significant side reaction.[11]

Detailed Experimental Protocols

The following protocols are presented as a validated starting point. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol details the synthesis of 2-chloro-4-methoxy-1-phenylbenzene, a precursor for more complex biaryl structures.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplierAmountMoles (mmol)
2-Chloro-1-iodo-4-methoxybenzene98%Sigma-Aldrich268.5 mg1.0
Phenylboronic Acid97%Acros Organics146.3 mg1.2
Pd(PPh₃)₄99%Strem Chemicals23.1 mg0.02 (2 mol%)
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific414.6 mg3.0
TolueneAnhydrousAcroSeal™8 mL-
Ethanol200 ProofDecon Labs2 mL-
Deionized Water-Millipore2 mL-

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-1-iodo-4-methoxybenzene (268.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (23.1 mg, 0.02 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Under a positive pressure of inert gas, add anhydrous toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution, 100% hexanes to 95:5 hexanes:ethyl acetate) to yield the final product.

Workflow

Protocol 2: Selective, Copper-Free Sonogashira Coupling

This protocol describes the synthesis of 1-(2-chloro-4-methoxyphenyl)-2-phenylethyne, a key intermediate for analogues of natural products like combretastatin.[3][12]

Table 2: Reagents and Materials

Reagent/MaterialGradeSupplierAmountMoles (mmol)
2-Chloro-1-iodo-4-methoxybenzene98%Sigma-Aldrich268.5 mg1.0
Phenylacetylene98%Alfa Aesar122.6 mg (128 µL)1.2
(AllylPdCl)₂98%Strem Chemicals3.7 mg0.01 (1 mol%)
P(t-Bu)₃ (Tri-tert-butylphosphine)50% in hexanesSigma-Aldrich8.1 mg (16.2 µL)0.04 (4 mol%)
Cesium Carbonate (Cs₂CO₃)99%Oakwood Chemical488.7 mg1.5
1,4-DioxaneAnhydrousAcroSeal™5 mL-

Step-by-Step Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of argon, add (AllylPdCl)₂ (3.7 mg, 0.01 mmol) and tri-tert-butylphosphine solution (16.2 µL, 0.04 mmol) to a flame-dried Schlenk tube. Stir for 10 minutes at room temperature to pre-form the active catalyst.

  • Reactant Addition: To the catalyst mixture, add 2-chloro-1-iodo-4-methoxybenzene (268.5 mg, 1.0 mmol), cesium carbonate (488.7 mg, 1.5 mmol), and anhydrous 1,4-dioxane (5 mL).

  • Alkyne Addition: Add phenylacetylene (128 µL, 1.2 mmol) dropwise via syringe.

  • Reaction: Seal the tube and stir the mixture at room temperature (25 °C) for 16 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with diethyl ether (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to afford the desired product.

Application in Natural Product Analogue Synthesis: Combretastatin A-4

Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization, making it a lead compound in cancer research.[3][13] However, its clinical application is hampered by poor water solubility and isomerization of its cis-stilbene bridge to the inactive trans-isomer.[3][13]

2-Chloro-1-iodo-4-methoxybenzene can serve as a key building block for the "B-ring" of CA-4 analogues. By performing a Sonogashira coupling followed by a second modification at the chlorine position, chemists can systematically vary the B-ring substitution to enhance pharmacological properties. For example, replacing the stilbene bridge with a more stable 1,2,3-triazole ring, synthesized via a "click" reaction from a terminal alkyne intermediate, has been a successful strategy.[3]

Table 3: Comparison of Coupling Reactions

FeatureSuzuki-Miyaura CouplingSonogashira Coupling
Bond Formed C(sp²)-C(sp²)C(sp²)-C(sp)
Coupling Partner Organoboron ReagentTerminal Alkyne
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(0) complex + Cu(I) salt (optional)
Base K₂CO₃, Cs₂CO₃, NaHCO₃Amine base (e.g., Et₃N, DIPEA) or Cs₂CO₃
Key Application Biaryl synthesisAryl-alkyne synthesis
Selectivity Excellent for C-I over C-ClExcellent for C-I over C-Cl

Conclusion

2-Chloro-1-iodo-4-methoxybenzene is a powerful and versatile building block for the synthesis of complex organic molecules, particularly analogues of natural products. Its defining feature—the orthogonal reactivity of its C-I and C-Cl bonds—provides chemists with a reliable tool for sequential cross-coupling, enabling the controlled and systematic construction of molecular libraries for drug discovery and development. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this reagent's unique synthetic potential.

References

  • Abad, A., et al. (2025). Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Pérez-Temprano, M. H., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2139-2149. Retrieved from [Link]

  • Reddy, T. S., et al. (2017). Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity. The Journal of Steroid Biochemistry and Molecular Biology, 165(Pt B), 301-311. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-iodo-4-methoxybenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of different aryl iodides with terminal alkynes. Retrieved from [Link]

  • Tian, Y. S., et al. (2023). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules, 28(4), 1664. Retrieved from [Link]

  • ResearchGate. (2011). Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Sobańska, A. W., et al. (2021). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. International Journal of Molecular Sciences, 22(16), 8934. Retrieved from [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. SlidePlayer. Retrieved from [Link]

  • De-la-Torre, V. R., & Sherman, D. H. (2021). Chemoenzymatic total synthesis of natural products. Natural Product Reports, 38(11), 2057-2082. Retrieved from [Link]

  • Wang, C., et al. (2021). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science, 12(23), 8068-8074. Retrieved from [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Retrieved from [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies. University of Babylon. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Biosynthesis and Application of Natural Compound. International Journal of Molecular Sciences. Retrieved from [Link]

  • Young, D. M., et al. (2011). Green Synthesis of a Fluorescent Natural Product. Journal of Chemical Education, 88(3), 319-321. Retrieved from [Link]

Sources

Application

Large-scale synthesis protocol for 2-Chloro-1-iodo-4-methoxybenzene

An Application Note and Protocol for the Large-Scale Synthesis of 2-Chloro-1-iodo-4-methoxybenzene Authored by a Senior Application Scientist This document provides a comprehensive, field-proven protocol for the large-sc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Large-Scale Synthesis of 2-Chloro-1-iodo-4-methoxybenzene

Authored by a Senior Application Scientist

This document provides a comprehensive, field-proven protocol for the large-scale synthesis of 2-Chloro-1-iodo-4-methoxybenzene, a key intermediate in pharmaceutical and materials science research. This guide is intended for an audience of professional researchers, chemists, and drug development scientists. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both scalability and safety.

Strategic Overview: The Sandmeyer Reaction for Aromatic Transformation

2-Chloro-1-iodo-4-methoxybenzene is a halogenated anisole derivative. Such compounds are valuable building blocks in organic synthesis, often utilized in cross-coupling reactions to construct more complex molecular architectures. The chloro and methoxy groups present in the molecule can influence its electronic properties and binding interactions, making it a useful scaffold in drug discovery.[1][2]

The most robust and scalable method for the synthesis of this target molecule is the Sandmeyer reaction. This classic transformation provides a reliable pathway to convert a primary aromatic amine into an aryl iodide.[3][4] Our synthesis begins with the commercially available starting material, 3-Chloro-4-methoxyaniline.[5][6]

The process is bifurcated into two critical stages:

  • Diazotization: The conversion of the primary amine on 3-Chloro-4-methoxyaniline into a diazonium salt. This is achieved using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[7] Strict temperature control is paramount, as diazonium salts are notoriously unstable at elevated temperatures.[8][9]

  • Iodination: The displacement of the diazonium group (a superb leaving group) with an iodide ion. A solution of potassium iodide serves as the iodide source.[10] Unlike other Sandmeyer reactions that require copper(I) catalysts, iodination proceeds readily due to the high nucleophilicity of the iodide ion.[11]

This two-step, one-pot procedure is highly efficient and avoids the need for specialized catalysts, making it ideal for large-scale production.

Process Flow and Logic

The entire synthetic workflow is designed for efficiency, safety, and high yield. Each stage logically flows into the next to minimize handling and potential for side reactions.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Iodination & Isolation cluster_2 Part 3: Purification A Charge Reactor: 3-Chloro-4-methoxyaniline & Hydrochloric Acid B Cool to 0-5 °C (Ice/Salt Bath) A->B C Slow Addition of Sodium Nitrite (aq) (Maintain T < 5 °C) B->C D Stir for 15-30 min (Formation of Diazonium Salt) C->D E Slow Addition of Diazonium Salt Solution to Potassium Iodide (aq) D->E Transfer cold solution F Warm to Room Temp (N₂ Gas Evolution) E->F G Quench & Extract (Na₂S₂O₃, Organic Solvent) F->G H Wash & Dry Organic Layer G->H I Solvent Removal (Rotary Evaporation) H->I Crude Product J Recrystallization (e.g., from Ethanol/Water) I->J K Isolate Crystals (Vacuum Filtration) J->K L Dry to Constant Weight K->L M M L->M Final Product: 2-Chloro-1-iodo-4-methoxybenzene

Diagram 1: High-level workflow for the synthesis of 2-Chloro-1-iodo-4-methoxybenzene.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 100-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-Chloro-4-methoxyaniline157.60100.0 g0.635Starting material. Can be an irritant.[6]
Concentrated Hydrochloric Acid (~37%)36.46300 mL~3.6Corrosive. Use with extreme care.
Sodium Nitrite (NaNO₂)69.0048.3 g0.700Oxidizer. Toxic if ingested.
Potassium Iodide (KI)166.00116.0 g0.699
Sodium Thiosulfate (Na₂S₂O₃)158.11~20 g-For quenching excess iodine.
Dichloromethane (DCM)84.933 x 300 mL-Extraction solvent. Volatile.
Saturated Sodium Bicarbonate (aq)-~200 mL-For washing.
Saturated Sodium Chloride (Brine)-~200 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~30 g-Drying agent.
Deionized Water18.02As needed-
Step-by-Step Procedure

Part A: Diazotization

  • Reactor Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, combine 3-Chloro-4-methoxyaniline (100.0 g, 0.635 mol) and concentrated hydrochloric acid (300 mL). Stir to form a slurry.

  • Cooling: Place the flask in a large ice/salt bath and cool the contents to between 0 °C and 5 °C with vigorous stirring. It is critical to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[8][12]

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (48.3 g, 0.700 mol) in 150 mL of deionized water and cool the solution in an ice bath.

  • Diazotization Reaction: Transfer the cold sodium nitrite solution to the addition funnel and add it dropwise to the stirred aniline slurry over approximately 60-90 minutes. The rate of addition must be carefully controlled to keep the internal temperature below 5 °C.[9]

  • Completion Check: After the addition is complete, stir the resulting solution for an additional 20 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed by testing a drop of the solution on starch-iodide paper (should turn blue/black). If the test is negative, add a small amount of additional sodium nitrite solution.

Part B: Iodination and Workup

  • Iodide Solution: In a separate 4L beaker, dissolve potassium iodide (116.0 g, 0.699 mol) in 400 mL of deionized water. Cool this solution in an ice bath.

  • Iodination Reaction: Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred potassium iodide solution. This addition should be done in portions to control the effervescence (evolution of nitrogen gas). A dark precipitate will form.[11]

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for at least 1-2 hours, or until the evolution of nitrogen gas has ceased. Gentle warming (to ~40-50 °C) can be applied to ensure the reaction goes to completion.

  • Quenching and Isolation: Cool the mixture back to room temperature. Add a 10% aqueous solution of sodium thiosulfate until the dark color of excess iodine disappears.

  • Extraction: Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 300 mL).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (1 x 200 mL) and brine (1 x 200 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Part C: Purification

  • Recrystallization: The crude product, a dark solid or oil, can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol. Add water dropwise until the solution becomes turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.

The expected product, 2-Chloro-1-iodo-4-methoxybenzene, should be a pale solid with an anticipated yield of 75-85%.[13]

Reaction Mechanism

The core of the synthesis involves the formation of a nitrosonium ion which then reacts with the amine, ultimately leading to the highly reactive diazonium salt intermediate.

G NaNO2 NaNO₂ HONO HONO (Nitrous Acid) NaNO2->HONO In situ generation HCl HCl HCl->HONO In situ generation NO_plus NO⁺ (Nitrosonium Ion) HONO->NO_plus Protonation & Dehydration H_plus H⁺ H_plus->NO_plus Protonation & Dehydration Intermediate1 Ar-NH₂⁺-NO NO_plus->Intermediate1 Nucleophilic Attack Aniline Ar-NH₂ (3-Chloro-4-methoxyaniline) Aniline->Intermediate1 Nucleophilic Attack Intermediate2 Ar-N=N-OH Intermediate1->Intermediate2 Proton Transfer Diazonium Ar-N₂⁺ (Diazonium Salt) Intermediate2->Diazonium Protonation & Dehydration Product Ar-I (Final Product) Diazonium->Product Nucleophilic Substitution Diazonium->Product N2 N₂ (gas) Diazonium->N2 I_minus I⁻ (from KI) I_minus->Product Nucleophilic Substitution

Diagram 2: Simplified mechanism of diazotization followed by iodination.

Safety and Hazard Mitigation

The large-scale execution of this protocol requires strict adherence to safety procedures.

  • Diazonium Salt Hazard: Aromatic diazonium salts are thermally unstable and can be explosive, especially when dry. NEVER attempt to isolate the diazonium salt intermediate. Always keep the reaction mixture cold (0-5 °C) and use the solution immediately in the next step.[8][9]

  • Chemical Hazards:

    • Concentrated HCl: Highly corrosive. Causes severe skin burns and eye damage. Work in a fume hood and wear acid-resistant gloves, safety goggles, and a lab coat.

    • 3-Chloro-4-methoxyaniline: May be harmful if swallowed or inhaled. Avoid creating dust.

    • Sodium Nitrite: Strong oxidizer and toxic. Keep away from combustible materials.

    • Dichloromethane: Volatile and a suspected carcinogen. All extractions and solvent removal must be performed in a well-ventilated fume hood.

  • Gas Evolution: The reaction releases nitrogen gas, which can cause pressure buildup if the vessel is not adequately vented. Ensure the reaction setup is open to the atmosphere or equipped with a pressure-equalizing addition funnel.

  • Emergency Procedures: Have spill kits for acid and organic solvents readily available. An emergency eyewash and shower must be accessible. In case of skin contact, wash immediately with copious amounts of water.

References

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Google Patents.

  • 2-Chloro-1-iodo-4-methoxybenzene | 219735-98-5. Biosynth.

  • Yang, Z. (2018). Preparation method of 2-iodo-4-methoxyaniline. SciSpace.

  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

  • Preparation method for 2-chloro-4-nitroaniline. Google Patents.

  • Denmark, S. E., & Wang, Z. (2005). PALLADIUM CATALYZED CROSS-COUPLING OF (Z)-1-HEPTENYLDIMETHYLSILANOL WITH 4-IODOANISOLE: (Z)-1-HEPTENYL)-4-METHOXYBENZENE. Organic Syntheses.

  • Described procedures for iodination of anilines. ResearchGate.

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.

  • Synthesis of 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.

  • Diazotisation. Organic Chemistry Portal.

  • FAQ: Haloanisole Analysis. ETS Labs.

  • 2-Chloro-1-iodo-4-methoxybenzene. PubChem.

  • 2-Chloro-3-methoxyaniline synthesis. ChemicalBook.

  • Sandmeyer Reaction. Organic Chemistry Portal.

  • Aboul-Seoud, A. (1967). The Diazotisation of Aniline and of the Chloroanilines in Dilute Sulphuric Acid Solutions: A Kinetic Study. ResearchGate.

  • Leggett, C., et al. (2015). Reactive Chemical Hazards of Diazonium Salts.

  • Synthesis method of 4-iodoanisole. Google Patents.

  • Pollock, A., et al. (2023). Uncorking Haloanisoles in Wine. MDPI.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Chemistry LibreTexts.
  • Diazotization of Anilines for Iodination. Benchchem.

  • 3-Chloro-4-methoxyaniline. PubChem.

  • Angajala, A., et al. (2022). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.

  • Leggett, C., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.

  • Frege, C., et al. Detection of Haloanisoles and Halophenols in Cork Wine Stoppers. TOFWERK.

  • Haloanisoles in Wine. Encyclopedia MDPI.

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). ACS Publications.

  • Prasada Rao, M. D., & Padmanabha, J. (1981). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry.
  • Process for the iodination of aromatic compounds. Google Patents.

  • 2-Chloro-4-methoxyaniline hydrochloride. PubChem.

  • Using HS-SPME and GC/Triple Quadrupole MS for High Throughput Analysis of Haloanisoles in Wines
  • Diazotization safety. (2013). Sciencemadness Discussion Board.

  • Tahir, M. N., et al. (2009). 4-Chloro-1-iodo-2-nitrobenzene. PMC - NIH.

  • An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.

  • Gille, A., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. ACS Publications.

  • Processes for the diazotization of 2,5-dichloroanilines. Google Patents.

  • N-Benzyltryptamine. Wikipedia.

  • Ragan, J. A., et al. ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses.

  • 3-Chloro-4-methoxyaniline 97%. Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Chloro-1-iodo-4-methoxybenzene Synthesis

Current Status: Operational Ticket ID: CHEM-SUP-2491 Subject: Yield Improvement & Troubleshooting Guide Target Molecule: 2-Chloro-1-iodo-4-methoxybenzene (Synonym: 3-chloro-4-iodoanisole) CAS: 219735-98-5 Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-2491 Subject: Yield Improvement & Troubleshooting Guide Target Molecule: 2-Chloro-1-iodo-4-methoxybenzene (Synonym: 3-chloro-4-iodoanisole) CAS: 219735-98-5

Executive Summary

This technical guide addresses yield optimization for the synthesis of 2-Chloro-1-iodo-4-methoxybenzene. Low yields in this synthesis typically stem from two distinct failure modes depending on the chosen route:

  • Sandmeyer Route (Recommended for Scale/Purity): Instability of the diazonium intermediate or hydrolysis leading to phenol byproducts.

  • Direct Iodination Route: Poor regioselectivity resulting in difficult-to-separate isomers (ortho- vs. para-iodination relative to the methoxy group).

Module 1: The Sandmeyer Route (Primary Recommendation)

Context: This route converts 2-chloro-4-methoxyaniline (3-chloro-p-anisidine) into the target iodide via a diazonium salt. It is the industry standard for ensuring the correct substitution pattern.

Standardized Protocol Workflow

SandmeyerWorkflow Start Start: 2-Chloro-4-methoxyaniline Acid Acidification (HCl or H2SO4) Start->Acid Diaz Diazotization (NaNO2, <5°C) Acid->Diaz  Exotherm Control   Quench Urea Quench (Remove HNO2) Diaz->Quench  Check Starch-Iodide   Iodination Iodination (KI, 0°C -> RT) Quench->Iodination Workup Workup (Na2S2O3 wash) Iodination->Workup

Figure 1: Critical Control Points in the Sandmeyer synthesis workflow.

Troubleshooting & FAQs

Q1: My yield is consistently low (<40%), and I see a significant amount of black "tar" in the flask. What is happening? Diagnosis: This indicates thermal decomposition of the diazonium salt before iodination. Solution:

  • Temperature Control: The diazotization step is exothermic. You must maintain the internal temperature between 0–5°C .[1][2] Use an internal thermometer, not just a bath thermometer.

  • Acid Concentration: Ensure the amine is fully dissolved or finely suspended as a salt before adding NaNO₂. If the acid is too dilute, the diazonium salt can hydrolyze to form 2-chloro-4-methoxyphenol, which couples with remaining diazonium salt to form azo-tars.

  • Protocol Adjustment: Increase acid equivalents to 2.5–3.0 eq. relative to the amine to prevent triazene formation.[3]

Q2: I observe vigorous gas evolution immediately upon adding KI, but the final product purity is low. Diagnosis: The gas is nitrogen (good), but if the reaction is too violent, you risk side reactions or "volcanoing" the flask. Solution:

  • Dissolve KI: Do not add solid KI directly. Dissolve it in a minimal amount of water (1.5–2.0 eq) and add it dropwise to the cold diazonium solution.

  • Catalysis: If the reaction is sluggish (no N₂ bubbles), allow the mixture to warm to Room Temperature (RT) slowly. If still sluggish, a catalytic amount of Copper(I) Iodide (CuI) can accelerate the radical mechanism, though this is rarely needed for electron-rich anilines.

Q3: How do I prevent the formation of the phenol byproduct (2-chloro-4-methoxyphenol)? Diagnosis: Phenols form when the diazonium salt reacts with water instead of the iodide ion. Solution:

  • Concentration: Keep the reaction volume as low as possible (high concentration).

  • Excess Iodide: Use a large excess of KI (1.5 to 2.0 equivalents) to outcompete water as a nucleophile.

  • Addition Order: Inverse addition (adding the cold diazonium solution into a stirred solution of KI) often favors the iodide product over the phenol.

Module 2: Direct Iodination Route (Alternative)

Context: Direct iodination of 3-chloroanisole is faster but suffers from regioselectivity issues. The methoxy group directs ortho/para, and the chlorine directs ortho/para. This creates a competition between the target (position 4, para to OMe) and the byproduct (position 6, ortho to OMe).

Regioselectivity Decision Tree

RegioLogic Start Substrate: 3-Chloroanisole Reagent Select Iodinating Agent Start->Reagent NIS NIS + TFA/MeCN Reagent->NIS  Standard   I2Ag I2 + Ag2SO4 Reagent->I2Ag  High Cost/High Selectivity   Result1 High Para-Selectivity (Target Favored) NIS->Result1  In Acetonitrile   Result2 Mixed Isomers (Requires Column) NIS->Result2  In DCM/MeOH   I2Ag->Result1

Figure 2: Decision logic for maximizing regioselectivity in direct iodination.

Troubleshooting & FAQs

Q4: I am getting a 60:40 mixture of the target and the 6-iodo isomer. How can I improve the ratio? Diagnosis: The solvent and reagent choice heavily influence steric control. Solution:

  • Solvent Switch: Switch from non-polar solvents (DCM) to Acetonitrile (MeCN) or Methanol . Polar solvents often enhance the "para" directing power of the methoxy group via solvation effects.

  • Reagent: Use N-Iodosuccinimide (NIS) catalyzed by Trifluoroacetic acid (TFA).[4] This system is generally more regioselective for anisoles than elemental Iodine (

    
    ).
    
  • Steric Bulk: If using

    
    , adding a bulky oxidant like Silver Sulfate (
    
    
    
    ) can sterically hinder the ortho position (position 6), favoring the para position (target).

Q5: The reaction stalls at 80% conversion. Diagnosis: Iodine is a reversible electrophile, and the byproduct (HI) can reduce the product back to the starting material. Solution:

  • Oxidant: You must include an oxidant to consume the HI generated. Common choices are Hydrogen Peroxide (

    
    ) or Sodium Periodate (
    
    
    
    ).
  • Silver Salts: Using

    
     precipitates AgI, driving the equilibrium forward irreversibly (though this is expensive).
    

Module 3: Purification & Characterization

Data Summary: Impurity Profile

ComponentRetention (TLC)OriginRemoval Strategy
Target

ProductN/A
Precursor

Incomplete RxnAcid wash (if amine) / Column
Phenol

Hydrolysis (Sandmeyer)NaOH wash (Base extraction)
Free Iodine (Purple streak)Excess ReagentSodium Thiosulfate wash
Isomer (6-Iodo)

Regio-error (Direct I)Recrystallization (MeOH/DCM)

Q6: The final product is purple/brown. Solution: This is residual free iodine. Wash the organic layer with 10% aqueous Sodium Thiosulfate (


) until the organic layer is pale yellow/colorless.

Q7: How do I confirm I have the correct isomer? Solution:

  • 1H NMR: Look for the aromatic splitting pattern.

    • Target (2-Cl, 1-I, 4-OMe): The protons are at positions 3, 5, and 6. You should see an ortho coupling (d, ~8Hz) and a meta coupling (d, ~2Hz).

    • Isomer (2-Cl, 1-OMe, 4-I): This would result from iodinating 2-chloroanisole, which is not the precursor here.

    • Isomer (2-Cl, 1-I, 6-OMe): This is the "ortho-iodo" byproduct. The symmetry is different.

  • Coupling Constants: The target has a specific 1,2,4-substitution pattern. The proton adjacent to the Iodine (H6) will be a doublet (ortho-coupling to H5). The proton between Cl and OMe (H3) will be a doublet (meta-coupling to H5).

References

  • BenchChem. (n.d.). Synthesis of 4-Chloro-2-iodo-1-nitrobenzene. (Protocol adapted for general Sandmeyer conditions). Link

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[4] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[4] Tetrahedron Letters, 43(29), 5047–5048. Link

  • Filimonov, V. D., et al. (2008).[5][6] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964. Link

  • PubChem. (n.d.).[7] 2-Chloro-1-iodo-4-methoxybenzene (Compound Summary). National Library of Medicine. Link

  • Organic Syntheses. (1951). m-Chloronitrobenzene (Sandmeyer General Procedure). Coll. Vol. 1, p. 170. Link

Sources

Optimization

Purification of 2-Chloro-1-iodo-4-methoxybenzene by recrystallization

Technical Support Center: Purification of 2-Chloro-1-iodo-4-methoxybenzene Case ID: #REC-53695-Cl-I-OMe Subject: Recrystallization Protocol & Troubleshooting for 3-Chloro-4-iodoanisole Assigned Scientist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-1-iodo-4-methoxybenzene

Case ID: #REC-53695-Cl-I-OMe Subject: Recrystallization Protocol & Troubleshooting for 3-Chloro-4-iodoanisole Assigned Scientist: Senior Application Scientist, Separation Sciences

Executive Summary & Compound Profile

Welcome to the technical support interface. You are purifying 2-Chloro-1-iodo-4-methoxybenzene (Commonly: 3-Chloro-4-iodoanisole).[1] This molecule is a critical intermediate for Suzuki and Buchwald-Hartwig cross-coupling reactions. High purity is essential because aryl iodide impurities (regioisomers) and free iodine significantly poison Palladium catalysts, reducing turnover numbers (TON).

Compound Profile:

  • Structure: Anisole core with Iodine at para and Chlorine at meta positions.

  • Physical State: Low-melting solid (Expected MP: ~40–60°C based on structural analogs like 4-iodoanisole).

  • Solubility: Lipophilic. Soluble in DCM, EtOAc, Hexanes; Insoluble in water.

  • Primary Challenge: "Oiling out" (Liquid-Liquid Phase Separation) due to low melting point and potential iodine liberation.

Solvent System Selection Strategy

Do not rely on a single solvent without testing.[2] For halogenated anisoles, we recommend two primary systems.

SystemSolvent CompositionMechanismBest For
System A (Preferred) Ethanol (95%) / Water Anti-solvent precipitationRemoval of polar impurities and inorganic salts.
System B (Alternative) Hexanes (or Heptane) Temperature-dependent solubilityHighly lipophilic samples; prevents hydration.
System C (Rescue) Methanol / Water Anti-solvent precipitationIf Ethanol yields are poor; steeper solubility curve.

Technical Note: System A is generally superior for removing the "brown" color associated with free iodine, as iodine is somewhat soluble in ethanol but remains in the mother liquor upon crystallization.

Standard Operating Procedure (SOP)

Protocol: Recrystallization from Ethanol/Water

  • Preparation (Crucial Step):

    • If your crude solid is dark brown/purple, dissolve it in minimal Dichloromethane (DCM) and wash with 10% Sodium Thiosulfate (

      
      )  solution in a separatory funnel. This reduces free Iodine (
      
      
      
      ) to water-soluble Iodide (
      
      
      ).
    • Dry the organic layer (

      
      ), filter, and rotovap to dryness before starting recrystallization.
      
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add warm Ethanol (approx. 50°C) dropwise with stirring.

    • Stop adding solvent the moment the solid dissolves.

    • Do not boil vigorously ; the melting point is low, and you risk melting the solid rather than dissolving it.

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (dust, salts) are visible, filter the warm solution through a pre-warmed glass funnel with a fluted filter paper or a cotton plug.

  • Nucleation & Growth:

    • Remove from heat.[3][4][5][6] Add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add one drop of Ethanol to clear the solution.

    • Allow the flask to cool to room temperature slowly (wrap in a paper towel to insulate).

    • Once at room temperature, move to an ice bath (0°C) for 30 minutes.

  • Harvest:

    • Filter crystals using vacuum filtration (Buchner funnel).[5]

    • Wash with cold Ethanol/Water (50:50 mix).

    • Dry under high vacuum (avoid heat during drying to prevent melting).

Troubleshooting & FAQs

This section addresses specific failure modes encountered by researchers working with halo-anisoles.

Q1: The solution turned into a separate oily layer at the bottom instead of crystals. (Oiling Out)

Diagnosis: The temperature of the solution dropped below the "saturation temperature" but remained above the melting point of the solvated compound. This is common with 2-Chloro-1-iodo-4-methoxybenzene.

Corrective Action:

  • Re-heat: Warm the mixture until the oil redissolves into a clear solution.

  • Adjust Solvent: Add a small amount of the "good" solvent (Ethanol) to lower the saturation point.

  • Seed: Cool very slowly. When the temperature reaches ~45°C, add a seed crystal (a tiny speck of crude solid or pure material from a previous batch).

  • Agitate: Vigorously scratch the inner glass wall of the flask with a glass rod to induce nucleation.

Q2: The crystals are still yellow/brown after filtration.

Diagnosis: Iodine inclusion or oxidation products trapped in the crystal lattice. Corrective Action:

  • Wash: Wash the filter cake with cold, dilute Sodium Thiosulfate solution, followed by water.

  • Charcoal Treatment: During the hot dissolution step (Step 2), add activated charcoal (1% by weight). Stir for 5 minutes, then perform a hot filtration (Step 3) to remove the charcoal before cooling.

Q3: No precipitate formed even after cooling to 0°C.

Diagnosis: The solution is not saturated (too much solvent used). Corrective Action:

  • Evaporate: Use a rotary evaporator to remove 50% of the solvent.

  • Shift Ratio: Add more water (anti-solvent) dropwise until cloudiness persists, then cool again.

Visual Workflows

Diagram 1: Recrystallization Decision Logic

This workflow ensures you choose the correct path based on the crude material's state.

RecrystallizationWorkflow Start Crude 2-Chloro-1-iodo-4-methoxybenzene CheckColor Is material Dark Brown/Purple? Start->CheckColor ThioWash DCM Dissolution + Na2S2O3 Wash CheckColor->ThioWash Yes (Free Iodine) SolventSelect Select Solvent System CheckColor->SolventSelect No (Pale Yellow) ThioWash->SolventSelect EtOHPath Path A: Ethanol/Water (Standard) SolventSelect->EtOHPath HexPath Path B: Hexanes (If highly lipophilic) SolventSelect->HexPath Dissolve Dissolve at ~50°C (Avoid Boiling) EtOHPath->Dissolve HexPath->Dissolve Cooling Slow Cooling to RT Dissolve->Cooling CheckState Check State Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Solid Precipitate Oil Oiling Out CheckState->Oil Liquid Droplets Remedy Reheat + Add Ethanol + Seed Oil->Remedy Remedy->Cooling

Caption: Decision tree for pre-treatment and solvent selection to avoid common pitfalls like iodine contamination and oiling out.

Diagram 2: The "Oiling Out" Rescue Loop

The most common failure mode for this specific molecule requires a specific thermal loop to correct.

OilingOutRescue State1 Oiled Out State (Liquid droplets at bottom) Action1 Reheat to Clear Solution (T > Saturation Temp) State1->Action1 Action2 Add Good Solvent (EtOH) (Increases solubility) Action1->Action2 Action3 Cool Very Slowly (Insulate flask) Action2->Action3 Action4 Seed at ~45°C (Provide Nucleation Site) Action3->Action4 Action4->State1 If fails again, repeat with more EtOH Result Crystalline Product Action4->Result

Caption: Thermal cycle procedure to convert an oiled-out impurity phase into a crystalline lattice.

Purity Assessment (Quality Control)

Before proceeding to cross-coupling reactions, validate the purity:

  • Melting Point: Expect a sharp range (approx. 2°C window). A broad range (>3°C) indicates retained solvent or isomer impurities.

  • 
    H-NMR:  Check for regioisomers.
    
    • Target (3-chloro-4-iodoanisole): Look for the specific splitting pattern of the aromatic protons. The proton ortho to the Methoxy and meta to the Chlorine will appear as a doublet with a meta-coupling constant (J ~ 3 Hz).

  • Appearance: Should be white to off-white needles. Dark color indicates iodine contamination.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for recrystallization techniques and solvent selection for aryl halides).

  • PubChem Compound Summary. 2-Chloro-1-iodo-4-methoxybenzene (CID 18001519). National Center for Biotechnology Information. (Source for structural identifiers and synonyms).

  • Castellano, A. et al. "Synthesis and properties of halogenated anisoles." Journal of Chemical Research, 2018. (General reference for physical properties of halo-anisoles).
  • Sigma-Aldrich (Merck). Recrystallization Technical Guide. (General solvent miscibility and troubleshooting data).

Sources

Troubleshooting

Optimizing catalyst loading for Suzuki reactions with 2-Chloro-1-iodo-4-methoxybenzene

Ticket Subject: Optimization of Catalyst Loading & Chemoselectivity Assigned Specialist: Senior Application Scientist Status: Open[1] Introduction: The "Janus" Substrate Challenge You are working with 2-Chloro-1-iodo-4-m...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Catalyst Loading & Chemoselectivity Assigned Specialist: Senior Application Scientist Status: Open[1]

Introduction: The "Janus" Substrate Challenge

You are working with 2-Chloro-1-iodo-4-methoxybenzene . In the world of cross-coupling, this is a "Janus" molecule—it possesses two reactive faces with vastly different personalities.

  • The "Easy" Face (C–I): The carbon-iodine bond is weak (

    
     65 kcal/mol) and undergoes oxidative addition rapidly. This is your primary target.
    
  • The "Hard" Face (C–Cl): The carbon-chlorine bond is stronger (

    
     95 kcal/mol) and requires more energy or a more active catalyst to break.
    
  • The Electronic Modifier (4-OMe): The methoxy group at the para position to the iodide is electron-donating. This increases electron density on the ring, making the oxidative addition of the iodide slightly slower than in electron-deficient systems (like nitro-arenes), but it significantly deactivates the chloride, aiding your selectivity goals.[1]

The Core Objective: Couple only at the C–I position while preserving the C–Cl bond for future elaboration.

Module 1: The Selectivity Crisis (Troubleshooting)

User Issue: "I am seeing double coupling (reaction at both I and Cl) or polymerization."

Root Cause Analysis: In Suzuki couplings of dihaloarenes, selectivity is kinetic.[1] If your catalyst is too active or too concentrated (high loading), it will begin attacking the C–Cl bond as soon as the C–I substrate is depleted.[1]

The Selectivity Decision Tree

SelectivityTree Start Start Reaction OxAdd Oxidative Addition Step Start->OxAdd LigandChoice Ligand Influence OxAdd->LigandChoice Iodide C-I Bond (Fast OA) Result1 Target Product (Mono-coupled) Iodide->Result1 Chloride C-Cl Bond (Slow OA) Result2 Over-coupled Impurity Chloride->Result2 LigandChoice->Iodide Low Activity Ligand (PPh3, dppf) LigandChoice->Chloride High Activity Ligand (SPhos, XPhos) Result1->Chloride Excess Catalyst/Heat

Figure 1: Kinetic selectivity pathway. Choosing a ligand that is "too good" (red path) leads to side reactions. The goal is to stay on the green path.

Corrective Actions:
  • Ligand Selection: Switch from bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) to "modest" phosphines.[1]

    • Recommended:Pd(PPh₃)₄ or Pd(dppf)Cl₂ . These are active enough for Iodine but sluggish for Chlorine at moderate temperatures.[1]

  • Loading Control: Reduce Pd loading. High local concentrations of Pd promote the slower C–Cl activation.[1]

    • Target: 0.5 – 1.0 mol%.[1][2]

  • Temperature Cap: Do not exceed 60°C initially. C–Cl activation usually requires temperatures >80°C with standard ligands.[1]

Module 2: Catalyst Life Cycle & Loading Optimization

User Issue: "I lowered the loading to save money, but the reaction stalled at 70% conversion."

Technical Insight: When you lower catalyst loading (e.g., <0.1 mol%), you demand a higher Turnover Number (TON) from every Pd atom.[1] If the catalyst "dies" (aggregates into Pd black) before the substrate is consumed, the reaction stalls.[1]

Optimization Workflow: The "Minimum Effective Dose"

To find the optimal loading, you must balance Reaction Rate against Catalyst Stability .[1]

Protocol: The "Step-Down" Screen Run parallel reactions at 60°C with the following loadings. Stop exactly when the starting material (SM) is consumed (monitor by HPLC/UPLC).

Loading (mol%)Expected OutcomeRisk FactorRecommendation
5.0% 100% Conv. < 1 hrHigh Over-coupling. Expensive.Avoid. Overkill for C–I.
1.0% 100% Conv. ~ 2-4 hrsGood balance.[1] Minimal C–Cl attack.Starting Point.
0.1% Slower (~12 hrs)"Pd Black" Death. Catalyst may die before completion.Optimization Goal. Requires clean solvents.
0.01% StalledKinetic incompetence without specialized ligands.[1]Advanced Users Only.
The "Black Metal" Fix (Stalled Reactions)

If your reaction turns black and stalls at low loading, the Pd is precipitating.[1]

  • Fix: Add a "sacrificial" ligand or increase the Ligand:Pd ratio.

  • Ratio: Instead of 1:1, use 4:1 (Ligand:Pd) . The excess ligand keeps the Pd in solution (the "homogeneous" state) longer, allowing higher TON.[1]

Module 3: Common Failure Modes (FAQ)

Q1: My product is dehalogenated (Iodine replaced by Hydrogen). Why?

A: This is Protodehalogenation .[1] It happens when the Transmetallation step is slower than the Oxidative Addition.

  • Mechanism: The Pd inserts into the C–I bond, but the Boronic Acid takes too long to arrive.[1] The Pd species gets bored and grabs a hydride (from solvent or base), eliminating the halide.[1]

  • Fix:

    • Switch Base: Use K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃.[1] Higher solubility increases the concentration of the active boronate species.

    • Water: Ensure a small amount of water is present (e.g., Toluene/Water 10:1).[1] Water is essential for activating the boronic acid.

Q2: I see homocoupling of the Boronic Acid.

A: This indicates Oxygen contamination .

  • Mechanism: Oxygen re-oxidizes Pd(0) to Pd(II), which consumes two equivalents of boronic acid to form Biaryl-Biaryl.

  • Fix: Sparge solvents with Argon for 15 minutes minimum.[1] Do not just "flush" the headspace.

Q3: Can I use microwave heating?

A: Proceed with Caution. Microwave heating often causes "hot spots" or rapid temperature spikes that can overcome the activation energy barrier for the C–Cl bond, ruining your selectivity.[1] Conventional heating (oil block) is preferred for chemoselective reactions.

Standard Operating Procedure (SOP)

Experiment: Selective Coupling of 2-Chloro-1-iodo-4-methoxybenzene with Phenylboronic Acid.

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (1.0 mol%) — Selected for high selectivity.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — 0.2 M concentration.

Workflow:

  • Charge Solids: Add substrate, boronic acid, base, and catalyst to a vial.[1]

  • Inert Atmosphere: Cap vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed solvent via syringe.[1]

  • Reaction: Heat to 60°C .

  • Monitoring: Check HPLC at 1 hour.

    • If SM remains: Continue heating.[1]

    • If Des-Chloro product appears: Stop immediately; reduce temperature to 45°C in next run.

Visualizing the Optimization Logic

OptimizationFlow Input Initial Conditions (1 mol% Pd, 60°C) Check Check HPLC (1 hour) Input->Check Decision Outcome? Check->Decision PathA SM Remaining No Side Products Decision->PathA Slow PathB C-Cl Attack (Over-reaction) Decision->PathB Dirty PathC Pd Black Precipitate (Stalled) Decision->PathC Dead ActionA Increase Time OR Add 0.2% Pd PathA->ActionA ActionB LOWER Loading (Try 0.5%) PathB->ActionB ActionC Increase Ligand Ratio (L:Pd 4:1) PathC->ActionC

Figure 2: Troubleshooting logic flow for optimizing catalyst loading and reaction parameters.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

  • Castorena-González, J. A., et al. (2021).[1] Site-Selective Suzuki–Miyaura Cross-Coupling of Dihaloarenes. Journal of Organic Chemistry. (General reference for dihaloarene selectivity principles). Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. (Verified mechanism and troubleshooting data). Link

Sources

Optimization

Preventing homo-coupling in Sonogashira reactions of 2-Chloro-1-iodo-4-methoxybenzene

Subject: 2-Chloro-1-iodo-4-methoxybenzene Ticket ID: SG-2Cl-1I-OMe-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Chloro-1-iodo-4-methoxybenzene

Ticket ID: SG-2Cl-1I-OMe-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Process Chemistry / R&D)

Executive Summary & Expert Insight

Welcome to the Technical Support Center. You are working with 2-Chloro-1-iodo-4-methoxybenzene , a substrate that presents a unique balance of opportunity and challenge.

  • The Opportunity (Chemoselectivity): The extreme reactivity difference between the C–I and C–Cl bonds allows for orthogonal functionalization. You can couple at the iodine site at Room Temperature (RT) while leaving the chlorine intact for subsequent Suzuki or Buchwald-Hartwig couplings.

  • The Challenge (Sterics & Electronics):

    • Steric: The ortho-chloro group creates steric hindrance around the iodine, potentially slowing oxidative addition.

    • Electronic: The para-methoxy group is an Electron Donating Group (EDG). While it makes the arene more nucleophilic, it slightly deactivates the C–I bond toward oxidative addition compared to electron-deficient systems.

  • The Problem (Homo-coupling): The primary failure mode in this system is Glaser Coupling (alkyne dimerization), driven by the presence of Copper (Cu) and Oxygen (O₂).[1][2] Because your substrate is sterically hindered, the catalyst may "wait" longer to find the aryl iodide, giving the alkyne more time to dimerize if conditions aren't perfect.

Mechanistic Diagnostics (The "Why")

To prevent homo-coupling, we must understand the competition between the desired Sonogashira Cycle and the parasitic Glaser Cycle .

Visualizing the Competition

The following diagram illustrates the critical bifurcation point where your reaction succeeds or fails.

Sonogashira_vs_Glaser Start Reagents: Alk-H + Aryl-I + Pd + Cu Cu_Acetylide Cu-Acetylide Species (Active Nucleophile) Start->Cu_Acetylide Base activation Ox_Add Pd(II)-Ar-I Complex (Oxidative Addition) Start->Ox_Add Pd inserts into C-I Transmetalation Transmetalation (Pd picks up Alkyne) Cu_Acetylide->Transmetalation Path A: Anaerobic (Fast if Ar-I is accessible) Dimerization Oxidative Dimerization Cu_Acetylide->Dimerization Path B: Aerobic (Catalyzed by Cu + O2) Ox_Add->Transmetalation Product DESIRED PRODUCT (Cross-Coupled) Transmetalation->Product Reductive Elimination Oxygen Presence of O2 (Air) Oxygen->Dimerization Waste GLASER PRODUCT (Diyne Impurity) Dimerization->Waste

Figure 1: Mechanistic divergence. Path A leads to your coupled arene. Path B (red) is triggered by Oxygen, leading to alkyne dimers.

Troubleshooting Guide (Q&A)

Q1: I am seeing significant diyne (alkyne dimer) formation. Is my catalyst dead? A: Unlikely. Diyne formation is almost exclusively a Copper/Oxygen issue , not a Palladium issue.

  • Diagnosis: If you use CuI as a co-catalyst, even trace amounts of air (O₂) will turn your reaction into a Glaser coupling factory.

  • Fix: You must degas solvents thoroughly (sparging with Argon for 20 mins is better than sonication). Alternatively, switch to a Copper-Free protocol (see Protocol B below) to eliminate the mechanism entirely.

Q2: The reaction is sluggish. Should I increase the temperature? A: Proceed with caution.

  • Risk: Your substrate has a Chlorine atom.[3][4][5][6] At RT, Pd is highly selective for Iodine. If you heat above 60-80°C, you risk activating the C–Cl bond, leading to polymerization or double-coupling.

  • Recommendation: Keep T < 50°C. If reactivity is low, switch to a more active ligand (e.g., XPhos or SPhos) rather than increasing heat. These ligands handle the steric bulk of the ortho-Cl better than standard PPh₃.

Q3: Can I add the alkyne all at once? A: For difficult substrates (like yours, due to sterics), No .

  • Reasoning: High local concentrations of alkyne favor dimerization.

  • Fix: Use "Slow Addition." Dissolve the alkyne in a small amount of solvent and add it via syringe pump over 1-2 hours. This keeps the alkyne concentration low relative to the Pd-Ar-I complex, statistically favoring the cross-coupling.

Experimental Protocols

Here are two validated workflows. Protocol A is standard but requires strict technique. Protocol B is inherently safer against homo-coupling but requires specific ligands.

Protocol A: The "Gold Standard" (Cu-Catalyzed)

Best for: Standard labs, cheap reagents. Requires rigorous O₂ exclusion.[2]

  • Degassing: Sparge DMF or THF with Argon for 30 minutes. This is non-negotiable.

  • Setup: In a flame-dried Schlenk tube under Argon, add:

    • 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)

    • PdCl₂(PPh₃)₂ (2-3 mol%) — Bis(triphenylphosphine)palladium(II) dichloride

    • CuI (1-2 mol%) — Keep Cu low to minimize dimerization

  • Solvent/Base: Add degassed solvent (DMF) and base (Et₃N, 3.0 equiv).

  • Alkyne Addition (Crucial): Add the terminal alkyne (1.1 equiv) dropwise over 30 minutes at RT.

  • Reaction: Stir at RT. Monitor by TLC/HPLC.

    • Note: If conversion stops at 50%, add a reducing agent like Ascorbic Acid (5-10 mol%) to the initial mix. This keeps the metal states reduced and scavenges trace oxidants.

Protocol B: The "Glaser-Proof" (Copper-Free)

Best for: High-value substrates, zero tolerance for diyne.

  • Concept: By removing Copper, you remove the oxidative dimerization pathway.

  • Catalyst System: You need a more active Pd species because Cu is no longer there to help "ferry" the alkyne.

    • Pre-catalyst: Pd(OAc)₂ (2 mol%)

    • Ligand: XPhos or P(t-Bu)₃ (4 mol%) — Electron-rich ligands accelerate oxidative addition into the hindered Ar-I bond.

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv) or DABCO.

  • Solvent: Acetonitrile or Toluene.

  • Procedure: Mix all solids. Evacuate/backfill Argon (3x). Add solvent and alkyne.[2][7] Heat to 40-50°C (slightly higher temp needed for Cu-free).

Comparative Data: Condition Selection

Use this table to predict outcomes based on your current setup.

ConditionCatalyst SystemPrimary RiskSelectivity (I vs Cl)Homo-coupling Risk
Standard Pd(PPh₃)₄ / CuIAir sensitivityHigh (at RT)High (if O₂ present)
Cu-Free Pd(OAc)₂ / XPhosCost of ligandHighZero (Mechanistically impossible)
High Temp Any / >80°CCl-activationLow (Risk of reacting at Cl)Medium
Slow Add StandardTimeHighLow (Kinetic control)
Decision Logic (Workflow)

Follow this logic tree to optimize your specific experiment.

Decision_Tree Start Start: 2-Cl-1-I-4-OMe + Alkyne Q1 Is the Alkyne expensive/scarce? Start->Q1 Path_CuFree USE PROTOCOL B (Cu-Free) Prevents waste of alkyne Q1->Path_CuFree Yes Q2 Can you strictly exclude Air? Q1->Q2 No Path_Standard USE PROTOCOL A (Standard) + Slow Addition Q2->Path_Standard Yes Path_Degas STOP. Fix Schlenk line or use Glovebox Q2->Path_Degas No

Figure 2: Optimization Workflow. Prioritize Copper-Free conditions if the alkyne is valuable.

References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4][8] Chemical Reviews, 107(3), 874–922. Link

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424. (Foundational reference for the homo-coupling mechanism). Link

  • Gelman, D., & Buchwald, S. L. (2003).[7] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[4][7][9][10] Angewandte Chemie International Edition, 42(48), 5993–5996. (Reference for bulky ligands/Cu-free protocols). Link

  • Sora, I. N., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 7372-7399. (Review of Cu-free methodologies). Link

Sources

Troubleshooting

Overcoming low reactivity in Buchwald-Hartwig amination of 2-Chloro-1-iodo-4-methoxybenzene

To: Research Team From: Senior Application Scientist, Catalysis Support Division Subject: Troubleshooting Low Reactivity in Buchwald-Hartwig Amination of 2-Chloro-1-iodo-4-methoxybenzene Executive Summary You are encount...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Catalysis Support Division Subject: Troubleshooting Low Reactivity in Buchwald-Hartwig Amination of 2-Chloro-1-iodo-4-methoxybenzene

Executive Summary

You are encountering low reactivity with 2-Chloro-1-iodo-4-methoxybenzene . While aryl iodides are typically excellent electrophiles, this specific substrate presents a "perfect storm" of deactivation factors:

  • Electronic Deactivation: The para-methoxy group (EDG) increases electron density at the C-I bond, raising the barrier for oxidative addition compared to electron-neutral or electron-poor aryl halides.[1]

  • Steric Hindrance: The ortho-chloro substituent creates significant steric bulk around the reaction center, impeding the approach of the Pd(0) catalyst.

  • The "Iodide Effect": In Buchwald-Hartwig aminations, the released iodide ion (

    
    ) can poison the catalyst by forming unreactive bridged dimers (
    
    
    
    ), a phenomenon frequently overlooked when transitioning from aryl bromides to iodides.

This guide provides a self-validating troubleshooting protocol to overcome these barriers using Third- and Fourth-Generation Buchwald Precatalysts.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I see starting material remaining, but the reaction stalls after ~50% conversion. Adding more catalyst doesn't help.[1] Why?

Diagnosis: You are likely suffering from Iodide Inhibition .[1] Technical Insight: Unlike bromides or chlorides, the iodide anion binds strongly to Palladium. As the reaction proceeds, the concentration of free


 increases. These ions displace the amine or phosphine ligand, forming stable, off-cycle bridged dimers (see Mechanism Diagram below). This effectively shuts down the catalytic cycle.[1]
Solution: 
  • Switch Solvent to Toluene: Sodium Iodide (NaI) has very low solubility in non-polar solvents like toluene.[1] Using toluene forces the NaI to precipitate out of solution, removing the inhibitor from the equilibrium.

  • Avoid Polar Solvents: Avoid DMF or DMAc, which solubilize the iodide salt and exacerbate the poisoning effect.

Q2: I am observing significant amounts of 3-chloroanisole (dehalogenated byproduct).

Diagnosis:


-Hydride Elimination  is outcompeting Reductive Elimination.[1]
Technical Insight:  The ortho-chloro group makes the reductive elimination step (forming the C-N bond) sterically difficult. If the amine has 

-hydrogens, the crowded Pd center may prefer to undergo

-hydride elimination, releasing the reduced arene (hydrodehalogenation) and an imine.[2] Solution:
  • Use a Bulkier Ligand (e.g., RuPhos or BrettPhos): These ligands are designed to accelerate reductive elimination, making it faster than the side reactions.

  • Increase Concentration: Running the reaction at higher concentration (0.5 M – 1.0 M) favors the bimolecular reductive elimination over unimolecular side pathways.

Q3: The reaction mixture turns black immediately (Pd black formation).

Diagnosis: Ligand Dissociation / Unstable Pd(0). Technical Insight: The ortho-substituent prevents the ligand from binding tightly to the oxidative addition complex. If the ligand falls off, the high-energy Pd(0) species aggregates into inactive Pd black. Solution:

  • Use a Precatalyst (e.g., RuPhos Pd G4): Do not use

    
     + Ligand.[1] In situ mixing is inefficient for hindered substrates.[1] G3/G4 precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation.[1]
    

Part 2: The "Gold Standard" Protocol

This protocol is optimized for hindered, electron-rich aryl iodides .[1] It utilizes the RuPhos ligand, which provides the necessary steric bulk to facilitate reductive elimination while preventing dimer formation.

Substrate: 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv) Coupling Partner: Primary or Secondary Amine (1.2 equiv)[1]

ComponentReagentEquivRole
Catalyst RuPhos Pd G4 1–3 mol%Ensures rapid activation; air-stable.[1]
Ligand RuPhos 1–3 mol%Optional:[1] Add 1:1 w/ Pd if using Pd(OAc)2, but G4 contains it.[1]
Base NaOtBu 1.4 equivStrong base required for rapid transmetalation.[1]
Solvent Toluene 0.25 MCRITICAL: Precipitates NaI to prevent poisoning.[1]
Temp 80 °C – 100 °C -Required to overcome electronic deactivation.[1]

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with a stir bar, RuPhos Pd G4 (catalyst), NaOtBu (base), and the Aryl Iodide .

    • Note: If the amine is a solid, add it now. If liquid, add in step 3.[1]

  • Solvent Addition: Seal the vial with a septa cap. Evacuate and backfill with Argon (3x).[1] Inject anhydrous Toluene via syringe.[1]

  • Amine Addition: Inject the liquid amine.

  • Reaction: Place in a pre-heated block at 80 °C . Stir vigorously (1000 rpm) to ensure mass transfer, as NaI precipitation creates a slurry.[1]

  • Monitoring: Monitor by HPLC/UPLC after 2 hours.

    • Success Marker: The reaction mixture should remain a turbid yellow/orange suspension (active catalyst). A clear solution or black precipitate indicates failure.[1]

Part 3: Mechanistic Visualization

Figure 1: Decision Tree for Troubleshooting

Troubleshooting Start Start: Low Reactivity observed CheckConv Check Conversion & Side Products Start->CheckConv Issue1 No Conversion (<5%) CheckConv->Issue1 Substrate intact Issue2 Stalled (~50%) + Starting Material CheckConv->Issue2 Rxn stops mid-way Issue3 Dehalogenated Product (3-chloroanisole) CheckConv->Issue3 Wrong Product Sol1 Problem: Oxidative Addition Failure Solution: Switch to XPhos Pd G4 Increase Temp to 110°C Issue1->Sol1 Sol2 Problem: Iodide Inhibition (Dimer Formation) Solution: Switch solvent to Toluene (Precipitates NaI) Issue2->Sol2 Sol3 Problem: Beta-Hydride Elimination Solution: Use RuPhos (Accelerates Red. Elim.) Increase Concentration Issue3->Sol3

Caption: Diagnostic logic flow for identifying the root cause of failure based on crude reaction analysis.

Figure 2: The Iodide Inhibition Trap

IodideTrap cluster_0 Inhibition Zone Pd0 Pd(0)-L OxAdd Oxidative Addition [L-Pd(Ar)-I] Pd0->OxAdd + Ar-I Dimer OFF-CYCLE DIMER [Pd(Ar)(μ-I)]2 (Catalyst Death) OxAdd->Dimer + I- (High Conc.) (In Polar Solvents) AmineBind Amine Binding (On-Cycle) OxAdd->AmineBind + Amine (Favored by Bulky Ligands)

Caption: The "Iodide Trap" mechanism. In polar solvents, free iodide bridges Pd species, forming inactive dimers. Bulky ligands and non-polar solvents prevent this.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5][6] Reaction intermediates and structure-activity relationships."[1][3] Journal of the American Chemical Society.[6]

  • Ingoglia, B. T., & Buchwald, S. L. (2019).[1] "NB: The Iodide Effect." Organic Letters (Contextual reference on halide effects in catalysis). [1]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design of Precatalysts for Palladium-Catalyzed Cross-Coupling." Chemical Reviews.

Sources

Optimization

Technical Support Center: Dehalogenation Side Reactions of 2-Chloro-1-iodo-4-methoxybenzene

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding the dehalogenat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding the dehalogenation side reactions of 2-Chloro-1-iodo-4-methoxybenzene. Our goal is to equip you with the knowledge to anticipate, mitigate, and solve common issues encountered during your synthetic endeavors.

Introduction

2-Chloro-1-iodo-4-methoxybenzene is a valuable building block in organic synthesis due to its orthogonal reactivity. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective functionalization.[1] Typically, the more labile C-I bond can be selectively targeted in palladium-catalyzed cross-coupling reactions under milder conditions, leaving the C-Cl bond available for subsequent transformations.[2] However, a common and often frustrating side reaction is dehalogenation, where one of the halogen atoms is replaced by a hydrogen atom, leading to the formation of byproducts such as 4-chloroanisole or 2-iodoanisole. This not only reduces the yield of the desired product but also complicates purification.[1]

This guide will delve into the nuances of these dehalogenation side reactions, providing practical, field-proven advice to help you optimize your reactions and achieve your desired synthetic outcomes.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Significant Deiodination Observed in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling to form a new C-C bond at the iodine position of 2-Chloro-1-iodo-4-methoxybenzene, but I'm observing a significant amount of 4-chloroanisole as a byproduct. What are the likely causes and how can I fix this?

Answer:

Deiodination is a common side reaction in Suzuki-Miyaura couplings.[3] The mechanism often involves the formation of a palladium-hydride species which can then participate in reductive elimination with the aryl group, leading to the dehalogenated product.[3] Several factors can promote this undesired pathway. Here’s a systematic approach to troubleshoot and mitigate this issue:

1. Re-evaluate Your Base:

  • The Problem: Strong bases, especially in the presence of trace water or protic solvents, can promote dehalogenation.[4] Some bases can also act as hydride sources.

  • The Solution: Switch to a weaker, anhydrous inorganic base. Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF) are excellent alternatives.[1] Ensure your base is finely powdered and dried before use to maximize its surface area and minimize moisture.

2. Optimize Your Catalyst and Ligand System:

  • The Problem: A highly active catalyst system that promotes rapid oxidative addition but slow transmetalation can lead to the accumulation of the Ar-Pd(II)-I intermediate. This intermediate can then be susceptible to side reactions like dehalogenation.

  • The Solution:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the rates of both oxidative addition and reductive elimination, minimizing the lifetime of intermediates prone to dehalogenation.

    • Precatalyst: Use a well-defined palladium precatalyst (e.g., XPhos Pd G3) to ensure the efficient formation of the active Pd(0) species and avoid side reactions from incomplete catalyst activation.[5]

3. Control Your Reaction Temperature and Time:

  • The Problem: High temperatures and prolonged reaction times can lead to catalyst decomposition and an increase in side reactions, including dehalogenation.[1][5]

  • The Solution:

    • Run the reaction at the lowest temperature that affords a reasonable reaction rate. For the C-I bond, temperatures between room temperature and 80°C are often sufficient.

    • Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

4. Ensure Scrupulous Anhydrous and Inert Conditions:

  • The Problem: The presence of oxygen and water can interfere with the catalytic cycle and promote side reactions.

  • The Solution:

    • Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Maintain a positive pressure of an inert gas throughout the reaction setup.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%)G3 precatalyst ensures efficient generation of the active catalyst.
Ligand XPhos (4 mol%)Bulky, electron-rich ligand to promote efficient coupling.
Base K₃PO₄ (2.0 equiv.), anhydrousMilder base to minimize dehalogenation.
Solvent 1,4-Dioxane or Toluene, anhydrousAprotic solvents are generally preferred.
Temperature 80 °CSufficient for C-I bond activation without promoting side reactions.
Atmosphere Argon or NitrogenCrucial to prevent catalyst deactivation and side reactions.
Issue 2: Dechlorination During a High-Temperature Coupling Reaction

Question: I have successfully functionalized the iodo position and am now attempting a second cross-coupling reaction (e.g., Buchwald-Hartwig amination) at the chloro position. However, I am observing significant amounts of the dechlorinated product. How can I address this?

Answer:

Dechlorination at the C-Cl bond is a common challenge, especially when harsher conditions are required for its activation.[6] The C-Cl bond is significantly less reactive than the C-I bond, necessitating higher temperatures, stronger bases, and more active catalyst systems, all of which can favor dehalogenation.[7]

1. Ligand Selection is Critical:

  • The Problem: The choice of ligand is paramount for activating the inert C-Cl bond while suppressing dehalogenation pathways like β-hydride elimination from the palladium-amide intermediate in Buchwald-Hartwig reactions.[1][8]

  • The Solution: Employ specialized, sterically hindered biaryl phosphine ligands. For Buchwald-Hartwig aminations, ligands like BrettPhos or AdBrettPhos are specifically designed for challenging C-Cl bond aminations and can minimize dehalogenation.

2. Judicious Choice of Base:

  • The Problem: Strong bases like sodium tert-butoxide (NaOᵗBu) are often required for C-Cl bond activation but can also promote dehalogenation.[1]

  • The Solution: While a strong base is often necessary, consider using lithium bis(trimethylsilyl)amide (LHMDS) as an alternative. It is a strong, non-nucleophilic base that can be effective in promoting the desired reaction while minimizing dehalogenation in some cases.

3. Temperature and Reaction Time Optimization:

  • The Problem: The high temperatures (often >100 °C) required for C-Cl bond activation can lead to catalyst decomposition and increased side reactions.[5]

  • The Solution:

    • Carefully screen the reaction temperature to find the minimum required for efficient conversion.

    • Monitor the reaction progress diligently and avoid unnecessarily long reaction times.

Experimental Protocol: Buchwald-Hartwig Amination at the C-Cl Position

ParameterRecommendationRationale
Palladium Source BrettPhos Pd G3 (2-5 mol%)A specialized precatalyst for challenging aminations.
Ligand N/A (included in precatalyst)BrettPhos is designed for C-Cl bond activation.
Base LHMDS (1.5-2.0 equiv.) or NaOᵗBu (1.5-2.0 equiv.)Strong base is necessary for C-Cl bond activation.
Solvent Toluene or CPME, anhydrousHigher boiling point solvents are often required.
Temperature 100-120 °CNecessary for activating the inert C-Cl bond.
Atmosphere Argon or NitrogenEssential for maintaining catalyst activity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A1: Dehalogenation in palladium-catalyzed reactions is primarily believed to occur through two main pathways:

  • Reductive Cleavage by a Palladium-Hydride Species: After the oxidative addition of the aryl halide to the Pd(0) catalyst, a palladium-hydride species (Ar-Pd-H) can be formed. This hydride can originate from various sources, including the solvent (e.g., alcohols), the base (e.g., those with β-hydrogens), or water.[3] Subsequent reductive elimination of Ar-H results in the dehalogenated byproduct.[3]

  • β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, after the formation of the palladium-amido complex, β-hydride elimination from the amide can occur, leading to an imine and a palladium-hydride species.[8] This palladium-hydride can then participate in the reductive cleavage pathway described above.[8]

G B B E E

Q2: I am forming a Grignard reagent with 2-Chloro-1-iodo-4-methoxybenzene. Which halogen will react, and are dehalogenation side reactions a concern?

A2: When preparing a Grignard reagent from 2-Chloro-1-iodo-4-methoxybenzene, the significantly more reactive C-I bond will undergo oxidative insertion with magnesium to form the Grignard reagent, 2-chloro-4-methoxyphenylmagnesium iodide. The C-Cl bond will remain intact under standard Grignard formation conditions.

However, dehalogenation can still be a concern during the formation of the Grignard reagent, leading to the formation of 4-chloroanisole. This can occur if there are protic impurities (e.g., water) in the solvent or on the surface of the magnesium. The newly formed Grignard reagent is a strong base and will readily react with any available proton source to quench itself, resulting in the deiodinated byproduct.

To minimize this:

  • Use oven-dried glassware and anhydrous ether or THF.

  • Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane to ensure a fresh, reactive surface.[9]

Q3: How can I analytically quantify the extent of dehalogenation?

A3: Accurate quantification of dehalogenated byproducts is crucial for reaction optimization. Several analytical techniques are suitable:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile and semi-volatile compounds. The dehalogenated byproducts (4-chloroanisole and 2-iodoanisole) are typically more volatile than the starting material and the desired product, allowing for good chromatographic separation. Quantification can be achieved by using an internal standard.

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: HPLC is a versatile technique for a wide range of compounds. A reversed-phase C18 or a pentafluorophenyl column can often provide good separation of the halogenated starting material, the desired product, and the dehalogenated impurities.[10][11]

  • ¹H NMR Spectroscopy: While not as sensitive as chromatographic methods, quantitative ¹H NMR (qNMR) can be used if the signals of the desired product and the dehalogenated byproducts are well-resolved. By integrating the characteristic signals of each compound and comparing them to an internal standard of known concentration, you can determine their relative amounts.

Q4: Are there any "green" or more environmentally friendly approaches to minimize dehalogenation?

A4: Yes, several strategies align with the principles of green chemistry:

  • Catalyst Choice: Using highly efficient catalysts at very low loadings (ppm levels) can reduce waste and minimize side reactions.

  • Solvent Selection: Whenever possible, choose greener solvents. While ethereal solvents and toluene are common, exploring reactions in water or bio-derived solvents like dimethylisosorbide (DMI) is an active area of research for some cross-coupling reactions.[12]

  • Energy Efficiency: Employing milder reaction conditions (lower temperatures) not only reduces dehalogenation but also saves energy.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • ACS Publications. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2014). Detection of Dehalogenation Impurities in Organohalogenated Pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Reddit. (n.d.). BH amination side products and purification. Retrieved from [Link]

  • ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. Retrieved from [Link]

  • ResearchGate. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Guide: Chemoselective Cross-Coupling of 2-Chloro-1-iodo-4-methoxybenzene

Core Directive & Substrate Analysis This guide addresses the chemoselective functionalization of 2-Chloro-1-iodo-4-methoxybenzene . This substrate presents a classic "dihaloarene" challenge: utilizing the high reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Substrate Analysis

This guide addresses the chemoselective functionalization of 2-Chloro-1-iodo-4-methoxybenzene . This substrate presents a classic "dihaloarene" challenge: utilizing the high reactivity of the C-I bond for the initial cross-coupling (typically Suzuki-Miyaura or Sonogashira) while preserving the C-Cl bond for subsequent synthetic steps.

Substrate Profile:

  • Primary Reactive Site: C-I bond (Bond Dissociation Energy ~65 kcal/mol).

  • Secondary Reactive Site: C-Cl bond (Bond Dissociation Energy ~95 kcal/mol).

  • Electronic Effect: The 4-methoxy group is an Electron Donating Group (EDG). It increases electron density on the ring, making the oxidative addition of Pd(0) slightly slower compared to electron-deficient arenes, but it significantly deactivates the C-Cl bond, thereby enhancing the chemoselective window.

Critical Parameter Analysis: Effect of Base and Solvent[1]

The choice of base and solvent is not merely about solubility; it dictates the speciation of the palladium catalyst and the rate of transmetallation vs. side reactions.

A. The Solvent Effect

Solvents influence the stability of the oxidative addition intermediate and the rate of transmetallation.

Solvent SystemCharacteristicsRecommended ForRisk Factor
Dioxane / Water (4:1) Standard. Excellent solubility for boronic acids and mild bases. Promotes rapid transmetallation via hydroxo-palladium species.General Suzuki Couplings.Peroxide formation in aged dioxane can poison Pd.
Toluene / Ethanol / Water Biphasic. Good for minimizing hydrodehalogenation. Ethanol acts as a co-solvent for the base.Scale-up processes; substrates prone to hydrolysis.Phase transfer efficiency depends on stirring rate.
DMF or DMSO High Polarity. Stabilizes anionic Pd species. Accelerates oxidative addition.Sterically hindered partners; Sonogashira couplings.[1]High Risk: Can promote activation of the C-Cl bond (loss of selectivity) at high temps (>80°C).
THF Moderate Polarity. Good general solvent.Low-temperature couplings.Can promote hydrodehalogenation (H-transfer from solvent).
B. The Base Effect

The base activates the boronic acid (Suzuki) or the alkyne (Sonogashira). Its strength correlates directly with selectivity.

  • Weak Bases (

    
    , 
    
    
    
    ,
    
    
    ):
    Preferred. Sufficient to activate the C-I coupling cycle but generally too weak to promote rapid oxidative addition into the C-Cl bond, especially with standard ligands (
    
    
    ).
  • Strong Bases (

    
    , 
    
    
    
    ,
    
    
    ):
    Avoid. These significantly accelerate all catalytic steps. While they boost yield, they erode selectivity, leading to "over-coupling" (reaction at both I and Cl) and hydrodehalogenation.

Visualizing the Selectivity Pathway

The following diagram maps the kinetic competition between the desired C-I coupling and the undesired C-Cl coupling/side reactions.

ReactionSelectivity Substrate 2-Chloro-1-iodo- 4-methoxybenzene OxAdd_I Oxidative Addition (C-I) FAST Substrate->OxAdd_I Preferred Path OxAdd_Cl Oxidative Addition (C-Cl) SLOW Substrate->OxAdd_Cl High Temp / Strong Ligand Pd0 Pd(0) Catalyst Pd0->OxAdd_I Int_I Pd(II)-I Intermediate OxAdd_I->Int_I Int_Cl Pd(II)-Cl Intermediate OxAdd_Cl->Int_Cl TM Transmetallation (Base Dependent) Int_I->TM Weak Base (K2CO3) Dehalo Hydrodehalogenation (Side Product) Int_I->Dehalo Protic Solvent / Excess Heat OverCoupled Bi-functionalized Impurity Int_Cl->OverCoupled Product Desired Product (Cl-Retained) TM->Product Reductive Elimination Product->OxAdd_Cl Over-reaction

Figure 1: Kinetic pathway showing the divergence between the desired C-I coupling and undesired C-Cl activation.

Standard Operating Procedure (SOP)

Protocol: Chemoselective Suzuki Coupling of 2-Chloro-1-iodo-4-methoxybenzene

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.1 equiv[2]

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for difficult substrates)
  • Base:

    
     (2.0 equiv)[3]
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step:

  • Charge: Add substrate, boronic acid, and base to the reaction vessel.

  • Degas: This is critical. Sparge the solvent mixture with Nitrogen or Argon for 15 minutes.[4] Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd catalyst under positive inert gas pressure.

  • Reaction: Heat to 60°C .

    • Note: Do not reflux (100°C) initially. The C-I bond reacts readily at 60°C. Higher temperatures increase the risk of C-Cl activation.

  • Monitor: Check HPLC/TLC at 2 hours. If C-I is consumed, stop.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    .
    

Troubleshooting & FAQs

Q1: I am observing significant coupling at the Chlorine position (Over-coupling). How do I stop this?

Diagnosis: The catalytic system is too active, or the temperature is too high. Corrective Actions:

  • Lower Temperature: Reduce reaction temperature from 80-100°C to 40-60°C . The C-I bond is reactive enough to couple at mild temperatures.

  • Change Ligand: If using electron-rich alkyl phosphines (e.g.,

    
    , 
    
    
    
    ), switch to aryl phosphines like
    
    
    or dppf . Electron-rich ligands facilitate oxidative addition into the stronger C-Cl bond.
  • Reduce Catalyst Loading: High Pd concentrations can drive the reaction past the first coupling.

Q2: The reaction is stalling (low conversion of Iodide).

Diagnosis: Catalyst deactivation or insufficient base solubility. Corrective Actions:

  • Check Solvent: Ensure water is present.[4] Inorganic bases (

    
    ) are insoluble in pure dioxane/toluene. A ratio of 4:1 or 5:1 organic:water is required.[4]
    
  • Degassing: Ensure the system is oxygen-free. Oxygen oxidizes

    
     to inactive 
    
    
    
    species or promotes homocoupling of the boronic acid.
  • Switch Base: If using carbonate, try

    
     . It is slightly more basic but usually maintains selectivity better than hydroxides.
    
Q3: I see a "De-iodo" byproduct (2-Chloro-4-methoxybenzene).

Diagnosis: Hydrodehalogenation. This occurs when the Pd-aryl intermediate undergoes hydride transfer (from solvent or base) instead of transmetallation. Corrective Actions:

  • Avoid Alcohols: If using Ethanol/Methanol, switch to Dioxane/Water or DMF . Primary/secondary alcohols are hydride sources.

  • Dry Solvents: If using aprotic solvents (DMF/THF), ensure they are anhydrous (though Suzuki usually requires some water, the source of water matters; use degassed DI water, not wet solvent).

  • Increase Boronic Acid: Ensure transmetallation is faster than hydride elimination by using a slight excess (1.2 - 1.5 equiv) of the coupling partner.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Problem Identify Problem Start->Problem Cl_Reacts C-Cl Reacting (Loss of Selectivity) Problem->Cl_Reacts Low_Conv Low Conversion (Stalled Reaction) Problem->Low_Conv Dehal Dehalogenation (Product - I) Problem->Dehal Sol_Cl1 Reduce Temp (< 60°C) Cl_Reacts->Sol_Cl1 Sol_Cl2 Switch to PPh3 (Avoid PCy3) Cl_Reacts->Sol_Cl2 Sol_LC1 Add Water (Solubilize Base) Low_Conv->Sol_LC1 Sol_LC2 Degas Solvent (Remove O2) Low_Conv->Sol_LC2 Sol_DH1 Remove Alcohols (Hydride Source) Dehal->Sol_DH1 Sol_DH2 Increase Boronic Acid (Speed up TM) Dehal->Sol_DH2

Figure 2: Decision tree for troubleshooting common reaction failures.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[5] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211.

  • BenchChem Technical Notes. "Managing C-Br and C-Cl Bond Differential Reactivity." BenchChem Support Center, 2025 .

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Procedures."

Sources

Optimization

Managing reaction temperature for selective coupling of 2-Chloro-1-iodo-4-methoxybenzene

Technical Support Center: Selective Cross-Coupling of 2-Chloro-1-iodo-4-methoxybenzene Welcome to the technical support center for managing palladium-catalyzed cross-coupling reactions involving 2-Chloro-1-iodo-4-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Cross-Coupling of 2-Chloro-1-iodo-4-methoxybenzene

Welcome to the technical support center for managing palladium-catalyzed cross-coupling reactions involving 2-Chloro-1-iodo-4-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of achieving high selectivity in their synthetic routes. Here, we move beyond simple protocols to explain the underlying principles that govern success, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Core Principles: The Kinetic Basis of Selectivity

The ability to selectively functionalize the C-I bond of 2-Chloro-1-iodo-4-methoxybenzene in the presence of a C-Cl bond hinges on a fundamental kinetic difference in the rate-determining oxidative addition step.[1] The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond. Consequently, the palladium(0) catalyst inserts into the C-I bond at a much faster rate and under milder conditions.[2]

Reaction temperature is the critical variable that modulates this kinetic window.

  • At lower to moderate temperatures (e.g., Room Temperature to ~90 °C): The energy input is sufficient to overcome the activation barrier for C-I bond cleavage but remains below the threshold required for efficient C-Cl bond activation. This is the optimal zone for selective mono-functionalization.[3][4]

  • At higher temperatures (e.g., >110 °C): The increased thermal energy begins to supply the necessary activation energy for the oxidative addition into the stronger C-Cl bond. This leads to a loss of selectivity and the formation of undesired di-substituted byproducts, complicating purification and reducing the yield of the target molecule.

Understanding and controlling this temperature-dependent reactivity is paramount for success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction is highly selective for the C-I position, but the conversion is low, or the reaction is extremely slow.

Answer: This is a classic trade-off between selectivity and reaction rate. While you have successfully avoided C-Cl activation, the overall catalytic cycle is likely sluggish.

  • Causality: Insufficient thermal energy is the primary suspect. While you've stayed below the C-Cl activation threshold, you may also be in a temperature range where the desired catalytic turnover is inefficient. Other factors include catalyst deactivation or suboptimal reaction components.

  • Actionable Solutions:

    • Incremental Temperature Increase: Cautiously raise the reaction temperature in 5-10 °C increments (e.g., from 70 °C to 80 °C). Monitor the reaction closely by TLC or LC-MS to find the "sweet spot" where the rate increases without significant formation of the di-substituted product. A typical range for Suzuki couplings with this substrate is 80-110 °C.[3]

    • Verify Catalyst Activity: Ensure your palladium source, particularly Pd(0) catalysts like Pd(PPh₃)₄, has not degraded from air or moisture exposure. Using more stable Pd(II) precatalysts like PdCl₂(dppf) can sometimes be more reliable.[5]

    • Assess Ligand Choice: An overly bulky ligand might excessively slow the reaction. While beneficial for selectivity, extreme steric hindrance can impede the oxidative addition step. Consider a slightly less bulky but still electron-rich phosphine ligand.[6]

    • Check Reagent Quality: Ensure your solvent is anhydrous and properly degassed. For Suzuki reactions, verify the quality of the boronic acid and the base. For Sonogashira couplings, the purity of the copper co-catalyst is critical.[5]

Q2: I am observing a significant amount (>10%) of the di-substituted product where both the iodo and chloro groups have reacted. How can I improve selectivity?

Answer: The formation of di-substituted product is a clear indication that your reaction conditions are too harsh, primarily that the temperature is too high, allowing the catalyst to activate the C-Cl bond.

  • Causality: The kinetic window of selectivity has been breached. This can be due to excessive temperature, a highly reactive catalyst/ligand system, or prolonged reaction times that force the less reactive site to engage.

  • Actionable Solutions:

    • Reduce Reaction Temperature: This is the most critical first step. Lower the temperature by 10-20 °C. This will directly disfavor the higher-energy oxidative addition at the C-Cl position.

    • Modify the Ligand: Employing sterically hindered ligands can physically block the catalyst from easily accessing the more sterically crowded C-Cl position (ortho to the methoxy group). Bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can enhance selectivity.[6][7]

    • Limit Reaction Time: Monitor the reaction closely. Once the starting material is consumed to an acceptable level, quench the reaction. Unnecessarily long heating periods provide more opportunities for the slower C-Cl activation to occur.

    • Use a Milder Base: In some cases, a very strong base can promote side reactions or alter the catalyst's reactivity profile. Switching to a weaker base like K₂CO₃ or Cs₂CO₃ may improve the outcome.

Q3: My reaction mixture turned black, and the reaction stalled. What happened?

Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black.[5] This inactive form of palladium has no catalytic activity, effectively stopping your reaction.

  • Causality: Catalyst decomposition is often triggered by excessive heat, impurities, or an inappropriate solvent choice. The phosphine ligands that stabilize the soluble Pd(0) species can be stripped away or oxidized under harsh conditions, causing the metal to agglomerate and precipitate.

  • Actionable Solutions:

    • Re-evaluate Temperature: A sudden temperature spike from an unregulated heating mantle can easily cause decomposition. Ensure stable and uniform heating with a well-stirred oil bath.

    • Solvent Choice: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black under some conditions.[8] Consider switching to a more robust solvent like dioxane, toluene, or DMF.

    • Ensure Inert Atmosphere: Oxygen can oxidize both the phosphine ligands and the Pd(0) catalyst, leading to decomposition. Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.

    • Increase Ligand-to-Palladium Ratio: Adding a slight excess of the phosphine ligand can sometimes help stabilize the catalyst in solution, though this can also affect the reaction rate.

Frequently Asked Questions (FAQs)

Q: What is a reliable starting temperature for a Suzuki-Miyaura coupling with 2-Chloro-1-iodo-4-methoxybenzene?

A: A well-advised starting point is 80-90 °C.[4] This range is often energetic enough to promote efficient coupling at the C-I bond while remaining safely below the activation temperature for the C-Cl bond for most standard catalyst systems (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).[3]

Q: How does my choice of ligand impact the optimal reaction temperature?

A: The ligand is intrinsically linked to temperature management.

  • Electron-Rich, Bulky Ligands: These ligands (e.g., Buchwald biarylphosphines) create a more active Pd(0) center, which can often perform the oxidative addition at lower temperatures.[6] This allows you to run the reaction under milder conditions, inherently favoring selectivity.

  • Less Donating Ligands: Ligands like PPh₃ may require higher temperatures to achieve the same reaction rate, pushing you closer to the limit where C-Cl activation becomes a concern.

Q: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. Is this related to temperature?

A: While not directly a temperature issue, it is a common problem in Sonogashira couplings that can be exacerbated by reaction conditions. This side reaction, known as Glaser coupling, is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[9] Ensure your reaction is rigorously degassed. If the problem persists, switching to a "copper-free" Sonogashira protocol may be the best solution.[9][10]

Data & Protocols

Table 1: Recommended Starting Conditions for Selective Coupling
Coupling TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Citation(s)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5%)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)80 - 90[3][4]
Sonogashira PdCl₂(PPh₃)₂ (2-5%)PPh₃ (4-10%)Et₃N (2.0)THF or DMF50 - 80[2][5]
Heck Pd(OAc)₂ (1-5%)P(o-tolyl)₃ (2-10%)K₂CO₃ (2.0)DMF or NMP80 - 110[3]
Buchwald-Hartwig Pd₂(dba)₃ (1-3%)Xantphos (2-6%)Cs₂CO₃ (1.5)Toluene or Dioxane90 - 110[2]
Validated Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a robust and self-validating starting point for the selective coupling at the C-I position.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

    • Seal the flask with a rubber septum.

  • Inerting the Atmosphere:

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).

    • Via syringe, add the degassed solvent system. A mixture of 1,4-dioxane and water (4:1 v/v) is a common and effective choice.

  • Reaction Execution:

    • Place the sealed flask into a pre-heated oil bath set to 85 °C.

    • Stir the reaction mixture vigorously to ensure proper mixing, especially given the heterogeneous nature of the base.

  • Monitoring and Workup:

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting aryl halide.

    • Once the reaction is complete (typically 4-12 hours), cool the flask to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water, then transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel to yield the pure 4-chloro-2-aryl-1-methoxybenzene product.

Visualized Workflows and Mechanisms

Diagram 1: Temperature Optimization Workflow

This diagram illustrates the logical process for troubleshooting and optimizing the reaction temperature.

G cluster_start Setup cluster_monitor Analysis cluster_troubleshoot Troubleshooting cluster_solution Action start Initial Reaction Setup (e.g., 85 °C) monitor Monitor Progress (TLC/LC-MS) start->monitor outcome Assess Outcome monitor->outcome low_conv Problem: Low Conversion / Slow Rate outcome->low_conv Problem low_select Problem: Low Selectivity / Di-substitution outcome->low_select Problem success Success: Isolate Product outcome->success Optimal inc_temp Solution: Increase Temp by 5-10 °C low_conv->inc_temp dec_temp Solution: Decrease Temp by 10-20 °C low_select->dec_temp inc_temp->monitor Re-run & Monitor dec_temp->monitor Re-run & Monitor G cluster_pathways Oxidative Addition Pathways start Ar(I)(Cl) + Pd(0)L₂ path_ci Pathway A: C-I Activation start->path_ci path_ccl Pathway B: C-Cl Activation start->path_ccl product_ci Desired Intermediate: Ar-Pd(II)(I)(Cl)L₂ path_ci->product_ci Favored at Low Temp Low Activation Energy product_ccl Undesired Intermediate: Ar-Pd(II)(Cl)(I)L₂ path_ccl->product_ccl Disfavored High Activation Energy (Requires High Temp)

Caption: Selective C-I vs. C-Cl oxidative addition pathways.

References

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • PubMed. (n.d.). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles.
  • Cambridge Open Engage. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • National Institutes of Health. (n.d.).
  • ACS Publications. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • BenchChem. (2025). Application Notes and Protocols for Selective Functionalization at the Iodine Position of 4-Chloro-2-iodo-1-nitrobenzene.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
  • RSC Publishing. (2025).
  • Reddit. (n.d.). Struggling to make a sonogashira coupling reaction happen.
  • BenchChem. (2025). A Comparative Analysis of Iodo and Chloro Substituent Reactivity in 4-Chloro-2-iodo-1-nitrobenzene.
  • BenchChem. (n.d.). Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene.
  • PubMed. (2003). Oxidative addition of aryl tosylates to palladium(0)
  • ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.

Sources

Troubleshooting

Technical Support Center: Palladium-Catalyzed Reactions of 2-Chloro-1-iodo-4-methoxybenzene

Substrate Profile: 2-Chloro-1-iodo-4-methoxybenzene (2-Chloro-4-iodoanisole) CAS: 53040-92-9 (Generic reference) Primary Challenge: Chemoselectivity (C-I vs. C-Cl differentiation) Application: Bifunctional building block...

Author: BenchChem Technical Support Team. Date: February 2026

Substrate Profile: 2-Chloro-1-iodo-4-methoxybenzene (2-Chloro-4-iodoanisole) CAS: 53040-92-9 (Generic reference) Primary Challenge: Chemoselectivity (C-I vs. C-Cl differentiation) Application: Bifunctional building block for sequential cross-coupling.

The Core Directive: Mastering Chemoselectivity

As a Senior Application Scientist, the most frequent inquiry I receive regarding this substrate is: "Why am I getting a mixture of mono-coupled, di-coupled, and wrong-site products?"

The utility of 2-Chloro-1-iodo-4-methoxybenzene lies in the bond dissociation energy (BDE) differential between the Carbon-Iodine (~65 kcal/mol) and Carbon-Chlorine (~95 kcal/mol) bonds. Your success relies on exploiting this kinetic window.

The Selectivity Hierarchy
  • Phase 1 (Mild): Oxidative addition occurs exclusively at the C-I bond. The C-Cl bond remains inert.

  • Phase 2 (Forcing): Once the Iodine is substituted, the conditions are ramped up (ligand switch, higher Temp) to activate the C-Cl bond.

Critical Warning: The methoxy group at the 4-position is an electron-donating group (EDG). While it generally deactivates the ring toward oxidative addition compared to nitro-arenes, it renders the C-Cl bond even less reactive, actually widening the selectivity window in your favor—if you control the temperature.

Troubleshooting Guide: Symptom-Based Solutions

Scenario A: Loss of Selectivity (Reaction at C-Cl)

Symptom: You observe formation of the bis-coupled product or coupling at the chlorine site before the iodine is fully consumed.

Root CauseMechanismCorrective Action
Ligand is too "Hot" Bulky, electron-rich ligands (e.g., XPhos, tBu3P) lower the activation energy for C-Cl oxidative addition, bypassing the kinetic barrier.Downgrade the Ligand: Switch to PPh3 or dppf . These generic phosphines are sufficient for C-I activation but sluggish for C-Cl on electron-rich rings.
Temperature Overkill Thermal energy exceeds the activation barrier for C-Cl insertion.Strict Temp Control: Run the C-I coupling at RT to 45°C . Do not reflux until Phase 2.
Excess Boronic Acid High concentration of nucleophile pushes the equilibrium toward double coupling.Stoichiometry: Use 0.95 - 1.05 equiv of boronic acid. Do not use excess until the second step.
Scenario B: Stalled Reaction (Iodide Inhibition)

Symptom: The reaction starts well but stalls at 60-70% conversion. Adding more catalyst doesn't help. This is common in Buchwald-Hartwig aminations with this substrate.

The "Senior Scientist" Insight: Unlike bromides or chlorides, Aryl Iodides release Iodide ions (


) upon oxidative addition. These ions can form stable bridging dimers 

that are catalytically inactive, effectively poisoning your cycle.
  • Solution 1 (Solvent Switch): Switch to a solvent where inorganic iodide salts (NaI/KI) are insoluble (e.g., Toluene or non-polar mixtures). If the byproduct precipitates, it cannot poison the catalyst.

  • Solution 2 (Silver Effect): Add a stoichiometric scavenger like AgOTf or Ag2CO3 to precipitate AgI and free the palladium.

Scenario C: Dehalogenation (Hydrodeiodination)

Symptom: You isolate 3-chloro-anisole (the Iodine is replaced by Hydrogen).

  • Cause: Presence of trace water or hydride donors in the system, often exacerbated by slow transmetallation.

  • Fix:

    • Dry Solvents: Ensure solvents are anhydrous.

    • Base Selection: Switch from hydroxides (KOH) to anhydrous carbonates (Cs2CO3) or phosphates (K3PO4).

    • Copper Boost: Add 5-10 mol% CuI . This accelerates the transmetallation step, reducing the time the Pd-Ar species sits waiting (and vulnerable to reduction).

Visualizing the Troubleshooting Logic

The following decision tree helps you diagnose issues based on LCMS/NMR data.

Troubleshooting Start Start: Analyze Crude Mixture CheckProduct Identify Major Impurity Start->CheckProduct BisCoupled Bis-Coupled Product Found (Selectivity Loss) CheckProduct->BisCoupled Reaction at Cl site Dehalo De-iodinated Product (3-chloroanisole) CheckProduct->Dehalo I replaced by H Stalled Unreacted SM + Catalyst Death CheckProduct->Stalled Conversion stops at 60% Sol1 Action: Switch to PPh3/dppf Reduce Temp < 50°C BisCoupled->Sol1 Sol2 Action: Dry Solvents Add CuI co-catalyst Dehalo->Sol2 Sol3 Action: Switch Solvent (Toluene) Add Ag2CO3 Stalled->Sol3

Caption: Diagnostic flowchart for Pd-catalyzed cross-coupling of dihaloarenes.

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura (Targeting C-I)

This protocol prioritizes selectivity over speed.

  • Setup: Charge a reaction vial with 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd(PPh3)4 (3-5 mol%).

    • Note: Pd(dppf)Cl2 is a valid alternative if PPh3 fails.

  • Solvent/Base: Add DME/Water (2:1) or Toluene/Water (4:1) . Add Na2CO3 (2.0 equiv).

    • Why? Weak carbonate bases reduce the risk of activating the chloride compared to alkoxides.

  • Reaction: Degas vigorously (sparge with Ar for 10 min). Heat to 40-60°C .

    • Monitor: Check HPLC at 2 hours. Do not let it run overnight at high temp.

  • Workup: Standard aqueous extraction.

Protocol B: Sequential Buchwald-Hartwig (Targeting C-Cl)

Use this ONLY after the C-I position has been functionalized.

  • Substrate: Use the product from Protocol A (now a chloro-biphenyl or similar).

  • Catalyst System: Pd2(dba)3 (1-2 mol%) + XPhos or RuPhos (2-4 mol%).

    • Why? You now need a powerful, electron-rich ligand to activate the deactivated, electron-rich chloro-anisole ring.

  • Base: NaOtBu (1.5 equiv).

    • Why? Strong base required for efficient amination.

  • Conditions: Toluene or Dioxane at 100-110°C .

Mechanistic FAQ

Q: Can I do the C-Cl coupling first? A: No. The oxidative addition into C-I is kinetically favored by orders of magnitude. To couple the Cl first, you would need to mask the Iodine (e.g., as a lithiated species) or use a completely different metal mechanism, which is impractical. Always design your route: Iodine First, Chlorine Second.

Q: Why does the reaction turn black and precipitate metal? A: This is "Palladium Black" formation. It indicates your ligand is detaching from the metal, leading to catalyst aggregation.

  • Fix: Increase ligand:metal ratio (e.g., 2:1 for bidentate, 4:1 for monodentate). If using Pd(PPh3)4, add extra free PPh3 (10 mol%) to stabilize the active species.

Q: Is the methoxy group coordinating to the Pd? A: While OMe is a weak directing group, in this specific isomer (para to the iodine), it is too far to act as a directing group for the initial oxidative addition. Its primary influence is electronic (inductive withdrawal/resonance donation), making the ring electron-rich and slightly slowing down the initial oxidative addition compared to a naked benzene ring.

References

  • BenchChem. (2025). Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1-nitrobenzene.Link (General principles of dihaloarene selectivity).

  • Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflates to Nitroaromatics. Journal of the American Chemical Society.
  • Kravina, A. G., et al. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction. National Institutes of Health. Link (Demonstrates stereoretentive cross-coupling with iodo-anisoles).

  • Campeau, L. C., et al. (2005). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides.[1] ResearchGate.[1][2] Link (Discussion on iodide poisoning and silver additives).

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Definitive guide on XPhos/RuPhos for difficult Cl-couplings).

Sources

Optimization

Removal of palladium catalyst from 2-Chloro-1-iodo-4-methoxybenzene reaction products

Topic: Purification of 2-Chloro-1-iodo-4-methoxybenzene (4-iodo-3-chloroanisole) Ticket ID: PD-REM-442 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Purification Support Hub You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-Chloro-1-iodo-4-methoxybenzene (4-iodo-3-chloroanisole) Ticket ID: PD-REM-442 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Purification Support Hub

You are likely here because your cross-coupling reaction is complete, but your product, 2-Chloro-1-iodo-4-methoxybenzene , is contaminated with residual palladium (Pd).

This substrate presents a specific challenge: the C-I bond is labile and "soft," creating a strong affinity for Pd(0) and Pd(II) species. Standard washes often fail because the Pd coordinates to the iodine and the electron-rich methoxy ring. Furthermore, aggressive thermal treatments risk deiodination.

This guide provides autonomous, self-validating protocols to reduce Pd levels below ICH Q3D limits (<10 ppm) without compromising your yield.

Module 1: Diagnostic & Assessment (The Triage)

Before selecting a method, quantify the problem. Visual inspection is insufficient; "clear" solutions can still contain >100 ppm Pd.

Regulatory Targets (ICH Q3D Guidelines)
Administration RouteClassPermitted Daily Exposure (PDE)Concentration Limit (assuming 10g daily dose)
Oral 2B100 µ g/day 10 ppm
Parenteral 2B10 µ g/day 1 ppm
Inhalation 2B1 µ g/day 0.1 ppm
Decision Matrix: Select Your Protocol

Use this logic flow to determine the least invasive method for your specific crude mixture.

Pd_Removal_Decision_Tree Start Start: Crude Reaction Mixture Check_Pd Est. Pd Concentration? Start->Check_Pd High_Pd High (>1000 ppm) Dark/Black Color Check_Pd->High_Pd Low_Pd Low (<500 ppm) Orange/Tan Color Check_Pd->Low_Pd Method_A Method A: Activated Carbon (Bulk Removal) High_Pd->Method_A Cost-effective bulk removal Method_B Method B: Thiol-Silica Scavenger (High Selectivity) High_Pd->Method_B High value/Low loss required Solubility_Check Is Product Soluble in Water-Immiscible Solvent? Low_Pd->Solubility_Check Solubility_Check->Method_B No (Product is polar) Method_C Method C: NAC Aqueous Wash (Mild Chelation) Solubility_Check->Method_C Yes (e.g., EtOAc/DCM) Method_A->Method_B If Pd still >50 ppm Crystallization Final Step: Crystallization (Polishing) Method_A->Crystallization Method_B->Crystallization Method_C->Crystallization

Figure 1: Decision matrix for selecting the appropriate Pd removal strategy based on initial contamination load and solubility.

Module 2: Solid-Supported Scavengers (The Hardware)

For aryl iodides, functionalized silica is superior to activated carbon in terms of chemoselectivity. Carbon can sometimes adsorb the aromatic substrate itself, leading to yield loss.

Recommended Scavenger: Thiol-Functionalized Silica (Si-Thiol)
  • Why: The Sulfur atom binds Pd with high affinity (

    
    ). Unlike amine scavengers, thiols are less likely to react with the aryl iodide electrophile under neutral conditions.
    
  • Target: Reducing Pd from ~500 ppm to <5 ppm.

Protocol: Batch Mode (Slurry)
  • Dissolution: Dissolve your crude 2-Chloro-1-iodo-4-methoxybenzene in a solvent that dissolves the product but swells the silica (THF, EtOAc, or DCM). Avoid MeOH if possible, as it competes for coordination.

  • Loading: Add SiliaMetS® Thiol (or equivalent) at a ratio of 3-4 equivalents relative to the residual Pd content.

    • Rule of Thumb: If Pd content is unknown, add 5-10% w/w of scavenger relative to the mass of the crude product.

  • Temperature: Heat to 35-40°C .

    • Critical Warning: Do not exceed 50°C. Your product melts at ~50-53°C. Higher temperatures increase the risk of oxidative addition of the scavenger into the C-I bond.

  • Agitation: Stir for 4 hours.

  • Filtration: Filter through a 0.45 µm pad (Celite or sintered glass) to remove the silica-Pd complex.

  • Analysis: Check Pd levels. If >10 ppm, repeat with fresh scavenger.

Module 3: Wet Chemistry Extraction (The Software)

If you prefer liquid-liquid extraction, N-Acetylcysteine (NAC) is the gold standard for removing Pd from halogenated aromatics. It is milder than TMT (Trimercaptotriazine) and highly water-soluble.

Protocol: The NAC Wash
  • Preparation: Dissolve your crude product in Ethyl Acetate (EtOAc) or DCM (10 mL/g).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to neutral (pH 7) with dilute NaOH (the thiolate anion is the active species).

  • Execution:

    • Add the NAC solution to the organic layer (1:1 volume ratio).

    • Stir vigorously (do not just shake) for 30 minutes at room temperature. The color may change from dark brown to light orange/yellow as Pd transfers to the aqueous phase.

  • Separation: Separate layers. The Pd is now in the aqueous layer (red/brown).

  • Rinse: Wash the organic layer with water (2x) and brine (1x) to remove residual NAC.

Module 4: Final Polishing (Crystallization)

Since 2-Chloro-1-iodo-4-methoxybenzene is a solid (MP 50-53°C), crystallization is the most effective way to reject the final traces of Pd and scavenger leachables.

Protocol: Antisolvent Crystallization
  • Solvent: Dissolve the treated solid in a minimum amount of warm Ethanol or Isopropanol (approx. 35-40°C).

  • Antisolvent: Slowly add Water or Heptane dropwise until turbidity persists.

  • Cooling: Allow the mixture to cool slowly to room temperature, then to 0°C.

    • Note: Rapid cooling may trap Pd inclusions inside the crystal lattice.

  • Filtration: Collect the off-white crystals. Wash with cold antisolvent.

Troubleshooting & FAQs

Q: My product yield dropped significantly after using Activated Carbon.

A: Activated carbon is non-specific. It likely adsorbed your planar aromatic product.

  • Fix: Switch to Si-Thiol (Module 2). If you must use carbon, use a "synthetic carbon" (e.g., spherical carbon beads) rather than powdered charcoal, or pre-wet the carbon with solvent to saturate the pores before adding your product.

Q: The product is still dark/colored after scavenging.

A: Color is not a reliable indicator of Pd concentration. Highly colored organic impurities (conjugated byproducts) often persist even when Pd is <5 ppm.

  • Fix: Trust the ICP-MS data. If purity is the issue, perform a silica gel plug filtration (chromatography) or the crystallization step (Module 4).

Q: I see a new impurity peak in HPLC after heating with the scavenger.

A: You likely caused deiodination or displacement of the Iodine.

  • Diagnosis: Check the mass spectrum. If you see M-126 (loss of I) or M-I+S-Scavenger, the temperature was too high.

  • Fix: Reduce scavenging temperature to 20-25°C and extend the time to 12-16 hours.

Q: Can I use distillation?

A: Not recommended.

  • Reason: The boiling point of 4-iodoanisole derivatives is high (>230°C). Heating aryl iodides to these temperatures in the presence of trace metal residues can trigger homolytic cleavage of the C-I bond or violent decomposition. Stick to crystallization.

Visualizing the Scavenging Mechanism

Understanding how the removal works ensures you respect the parameters (time and solvent swelling).

Scavenging_Mechanism Pd_Sol Pd-Catalyst (In Solution) Pore Silica Pore (Diffusion) Pd_Sol->Pore Solvent Swelling Thiol Thiol Ligand (SH-) Pore->Thiol Access Complex Pd-S-Silica (Immobilized) Thiol->Complex Chelation (Kd > 10^4) Filtration Filtration Step Complex->Filtration Trapped Clean_Prod Clean Product (<10 ppm Pd) Filtration->Clean_Prod Eluate

Figure 2: The kinetic pathway of Pd scavenging.[1] Solvent choice is critical to ensure the 'Pore' step allows diffusion.

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. (2022). International Council for Harmonisation.[2][3]

  • Palladium Removal using Functionalized Silica. SiliCycle Application Note. SiliMetS Thiol and DMT efficiency.[4]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

  • PubChem Compound Summary: 2-Chloro-1-iodo-4-methoxybenzene. National Center for Biotechnology Information.

Sources

Troubleshooting

Technical Support Center: A Guide to the Stability and Storage of 2-Chloro-1-iodo-4-methoxybenzene

Welcome to the technical support guide for 2-Chloro-1-iodo-4-methoxybenzene (CAS No. 219735-98-5). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-1-iodo-4-methoxybenzene (CAS No. 219735-98-5). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile halogenated building block. Proper handling and storage are paramount to ensuring its chemical integrity, which directly impacts experimental reproducibility and the success of your synthetic outcomes. This guide provides field-proven insights and troubleshooting protocols based on the compound's intrinsic chemical properties.

Section 1: Chemical Profile and Intrinsic Stability

2-Chloro-1-iodo-4-methoxybenzene is a polysubstituted aromatic compound featuring two distinct halogen atoms and an electron-donating methoxy group. Its stability is primarily influenced by the carbon-iodine (C-I) bond, which is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond. This differential reactivity is a key feature in synthetic applications like selective cross-coupling reactions but also represents the compound's main vulnerability to degradation.[1]

The primary degradation pathway is cleavage of the C-I bond, which can be initiated by light (photolysis) or heat. This process can generate radical species or elemental iodine (I₂), leading to discoloration and the formation of impurities. The compound is generally stable at room temperature when stored correctly but is sensitive to light and incompatible with strong oxidizing agents.[2][3][4]

Table 1: Physicochemical and Safety Properties

Property Value Source
IUPAC Name 2-chloro-1-iodo-4-methoxybenzene PubChem[5]
CAS Number 219735-98-5 PubChem[5]
Molecular Formula C₇H₆ClIO PubChem[5]
Molecular Weight 268.48 g/mol PubChem[5]
Appearance Off-white to yellow or brown solid/powder [2]
Storage Temp. Room Temperature [6]

| Key Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. |[6] |

Section 2: Frequently Asked Questions (FAQs)

This section addresses common observations and concerns encountered during the handling and use of 2-Chloro-1-iodo-4-methoxybenzene.

Q1: My bottle of 2-Chloro-1-iodo-4-methoxybenzene has turned noticeably yellow/brown. Is it still usable?

A: Discoloration is a common indicator of partial degradation. The yellow or brown tint is often due to the formation of trace amounts of elemental iodine (I₂) resulting from the light-induced cleavage of the carbon-iodine bond.[2] For non-critical applications or initial screening, the material may still be suitable. However, for reactions sensitive to impurities or requiring precise stoichiometry (e.g., quantitative cross-coupling), the purity should be verified before use. We strongly recommend performing a purity analysis as outlined in our troubleshooting guide (Section 3).

Q2: What are the primary signs of decomposition I should watch for?

A: Beyond discoloration, other signs include:

  • Change in Physical Form: Clumping or melting of the solid below its expected melting point can indicate the presence of impurities.

  • Inconsistent Analytical Data: A broadened melting point range, the appearance of new spots on a Thin-Layer Chromatography (TLC) plate, or unexpected peaks in an NMR spectrum are clear signs of degradation.

  • Poor Reaction Performance: Reduced yield, formation of unexpected side products, or complete reaction failure in a previously established protocol points towards reagent degradation.

Q3: What are the likely decomposition byproducts?

A: The primary byproduct from simple degradation is 4-chloroanisole, formed by the loss of iodine. Other potential byproducts can include trace amounts of elemental iodine and various oligomeric species formed from radical side reactions.[2] Upon combustion or in the presence of strong heat, hazardous decomposition products can include carbon oxides (CO, CO₂) and hydrogen halides (HI, HCl).[2][7]

Q4: How can I quickly assess the purity of a suspect sample?

A: A simple and effective method is Thin-Layer Chromatography (TLC) .

  • Procedure: Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate alongside a reference spot of a known pure sample, if available. Elute with a non-polar solvent system, such as 95:5 Hexanes:Ethyl Acetate.

  • Interpretation: A pure sample should show a single, well-defined spot. A degraded sample will typically show a primary spot with additional spots (often more polar impurities at a lower Rf) or streaking.

For a more quantitative assessment, ¹H NMR spectroscopy is recommended. The presence of new aromatic or aliphatic signals, or a significant deviation from the expected integration ratios, confirms impurity.

Q5: What substances and conditions should be strictly avoided?

A: To ensure maximum stability, avoid:

  • Direct Light: This is the most critical factor. Always store the compound in amber vials or protect it from light.[2][4][8]

  • Strong Oxidizing Agents: These can react with the iodide, leading to decomposition.[3][9]

  • Excessive Heat: Store at room temperature and avoid prolonged heating.[3]

  • Strong Bases: While generally stable, very strong bases under harsh conditions could potentially lead to side reactions like benzyne formation.[10]

Section 3: Troubleshooting and Purification Protocols

When reagent integrity is in doubt, a logical workflow can determine its suitability for your experiment.

Troubleshooting Decision Workflow

The following diagram outlines a step-by-step process for assessing and managing your stock of 2-Chloro-1-iodo-4-methoxybenzene.

G start Start: Assess Reagent visual Visual Inspection of Solid start->visual check_color Is there significant yellow/brown discoloration? visual->check_color purity_analysis Perform Purity Analysis (e.g., TLC or ¹H NMR) check_color->purity_analysis Yes proceed Proceed with Experiment check_color->proceed No (material is clean) check_purity Does purity meet experimental requirements? purity_analysis->check_purity check_purity->proceed Yes purify Purification Required (See Protocol 3.2) check_purity->purify No purify->purity_analysis Post-purification check discard Consider Discarding Reagent (If heavily degraded or purification fails) purify->discard Purification impractical

Caption: Troubleshooting workflow for assessing reagent quality.

Experimental Protocol: Purification of Discolored 2-Chloro-1-iodo-4-methoxybenzene

Objective: To remove polar impurities and discoloration from a partially degraded sample. This protocol utilizes a simple silica gel plug filtration.

Materials:

  • Degraded 2-Chloro-1-iodo-4-methoxybenzene

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), reagent grade

  • Hexanes, reagent grade

  • Glass funnel or column

  • Cotton or glass wool

  • Round-bottom flask and rotary evaporator

Procedure:

  • Prepare the Silica Plug: Place a small plug of cotton or glass wool at the bottom of a glass funnel. Add silica gel to a depth of approximately 5-7 cm.

  • Pre-elute the Plug: Gently tap the funnel to pack the silica. Place a collection flask underneath and wash the silica plug with hexanes until the silica is fully wetted and settled.

  • Prepare the Sample: Dissolve the discolored compound in a minimal amount of dichloromethane. Causality Note: Using the minimum volume ensures the sample is loaded onto the column in a concentrated band, leading to better separation.

  • Load and Elute: Carefully apply the dissolved sample to the top of the silica bed. Allow it to absorb into the silica. Begin eluting with a non-polar solvent system, starting with pure hexanes and gradually increasing the polarity by adding dichloromethane (e.g., 98:2 Hexanes:DCM). The less polar, pure product should elute first, while the colored, more polar impurities will remain adsorbed at the top of the silica plug.

  • Collect Fractions: Collect the eluent in fractions and monitor them by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified, colorless solid.

  • Final Check: Confirm the purity of the isolated product using TLC or ¹H NMR before proceeding with your reaction.

Section 4: Recommended Storage Protocol

Adherence to proper storage conditions is the most effective way to prevent degradation and ensure a long shelf life.

Table 2: Optimal Storage Conditions

Parameter Recommendation Rationale & Justification
Temperature 15–25 °C (Room Temperature) The compound is a stable solid at room temperature. Refrigeration is unnecessary and may introduce moisture condensation if not handled properly.[4]
Light Store in an amber, opaque, or foil-wrapped container. The C-I bond is susceptible to photolytic cleavage. Excluding light is the most critical factor in preventing discoloration and degradation.[2][8]
Atmosphere Seal container tightly under an inert atmosphere (Argon or Nitrogen). Minimizes exposure to atmospheric oxygen and moisture, preventing slow oxidative degradation, especially after the container has been opened.[9][11]

| Container | Tightly sealed glass bottle (amber preferred). | Provides an inert, non-reactive surface and, if amber, offers light protection. A tight seal prevents moisture ingress.[4][9][11] |

References

  • Material Safety Data Sheet - 4-Iodoanisole, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • 4-Chloroanisole - SAFETY DATA SHEET. (2010, October 25). Alfa Aesar. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-Iodoanisole. (2025, September 5). Alfa Aesar. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-iodo-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Aryl halide. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Work-up Procedures for Reactions Involving 2-Chloro-1-iodo-4-methoxybenzene

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-1-iodo-4-methoxybenzene. This guide provides in-depth troubleshooting and frequently asked que...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-1-iodo-4-methoxybenzene. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter during the work-up and purification of reactions involving this versatile di-halogenated building block. The inherent differential reactivity of the iodo and chloro substituents allows for selective functionalization, but also presents unique challenges in product isolation and purification.

Core Principles of Work-up Design for 2-Chloro-1-iodo-4-methoxybenzene Reactions

The primary goal of a successful work-up is to isolate the desired product in high purity by removing unreacted starting materials, catalysts, reagents, and side products. For reactions involving 2-Chloro-1-iodo-4-methoxybenzene, a key consideration is the potential for multiple products arising from reaction at the iodine, the chlorine, or both sites.

Frequently Asked Questions & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

I. General Work-up and Purification

Question 1: What is a general aqueous work-up procedure for a cross-coupling reaction (e.g., Suzuki, Sonogashira) using 2-Chloro-1-iodo-4-methoxybenzene?

Answer: A standard aqueous work-up is typically sufficient to remove inorganic salts and water-soluble impurities.

Step-by-Step General Aqueous Work-up Protocol:

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature.

  • Quenching: If necessary, quench any reactive species. For instance, in a Suzuki reaction, this may not be strictly required, but in a Grignard reaction, a careful quench with a saturated aqueous solution of ammonium chloride is crucial.[1]

  • Dilution and Extraction: Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate, dichloromethane, or diethyl ether. Add water or a suitable aqueous solution (e.g., brine) and transfer the mixture to a separatory funnel.

  • Separation: Shake the funnel gently at first to avoid emulsions, venting frequently. Allow the layers to separate and then drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Water to remove water-soluble byproducts and reagents.

    • Brine (saturated aqueous NaCl) to reduce the solubility of the organic product in the aqueous phase and to aid in the removal of residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Question 2: I'm observing a dark color in my organic layer after extraction, likely due to residual palladium catalyst. How can I remove it?

Answer: Residual palladium can often be removed through a few simple steps or by using specialized scavengers.

Troubleshooting Palladium Contamination:

  • Filtration through Celite®: After the initial reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of the heterogeneous palladium black.

  • Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon for 1-4 hours can effectively adsorb residual palladium. The carbon is then removed by filtration through Celite®.

  • Aqueous Washes: Sometimes, washing the organic layer with a saturated aqueous solution of ammonium chloride or dilute acid can help remove some palladium species.

  • Metal Scavengers: For challenging cases, commercially available silica-based or polymer-supported thiol scavengers can be very effective. The crude product is dissolved in a suitable solvent, the scavenger is added, and the mixture is stirred for several hours before filtration.[2][3]

Question 3: How do I choose an appropriate solvent system for column chromatography to purify my product?

Answer: The ideal solvent system for column chromatography is best determined by preliminary analysis using Thin Layer Chromatography (TLC).

Developing a Chromatographic Purification Method:

  • TLC Analysis: Spot your crude reaction mixture on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).

  • Optimal Rf Value: Aim for a solvent system that gives your desired product an Rf value between 0.2 and 0.4, with good separation from impurities.

  • Column Chromatography: Pack a silica gel column with the chosen solvent system. Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column. Elute the column with the predetermined solvent system, collecting fractions and monitoring by TLC to isolate the pure product.[4] For halogenated aromatic compounds, a mixture of hexane and ethyl acetate is a common starting point.[4]

II. Reaction-Specific Work-up and Troubleshooting

A. Suzuki-Miyaura Coupling

Question 4: I'm performing a chemoselective Suzuki-Miyaura coupling at the iodine position of 2-Chloro-1-iodo-4-methoxybenzene. What specific work-up considerations should I have?

Answer: The work-up for a chemoselective Suzuki coupling is generally straightforward, but care must be taken to remove the boronic acid derivatives and the palladium catalyst.

Detailed Work-up for Chemoselective Suzuki Coupling:

  • Reaction Quenching: After cooling the reaction, dilute with ethyl acetate and water.

  • Aqueous Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer a few more times with ethyl acetate.

  • Base Wash: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like 1M NaOH to remove unreacted boronic acid and its byproducts.

  • Brine Wash and Drying: Follow with a brine wash, then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: After concentration, the crude product can be purified by column chromatography on silica gel.[5]

Troubleshooting Suzuki Coupling:

Problem Possible Cause Solution
Low or no conversion Inactive catalyst, poor quality reagents, or incorrect base.Ensure your palladium catalyst is active, use anhydrous and degassed solvents, and consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
Homocoupling of boronic acid Presence of oxygen, or reaction temperature is too high.Thoroughly degas your solvents and maintain an inert atmosphere. Optimize the reaction temperature.
Reaction at the chlorine position Reaction conditions are too harsh (high temperature, prolonged reaction time).Use a milder base and lower the reaction temperature to favor selective reaction at the more reactive C-I bond.

B. Sonogashira Coupling

Question 5: What is the best way to remove the copper co-catalyst and amine base after a Sonogashira reaction?

Answer: The copper salts and amine base can be effectively removed with an acidic aqueous wash.

Work-up for Sonogashira Coupling:

  • Filtration: After the reaction, dilute with a solvent like diethyl ether and filter through a pad of celite to remove solid catalysts and byproducts.

  • Acidic Wash: Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl (e.g., 1M) to remove the amine base and copper salts.

  • Standard Work-up: Proceed with a standard aqueous work-up (water and brine washes), followed by drying and concentration.

  • Purification: Purify the crude product by column chromatography.[1][6]

Troubleshooting Sonogashira Coupling:

Problem Possible Cause Solution
Glaser-Hay homocoupling of the alkyne Presence of oxygen, excess copper catalyst.Ensure the reaction is run under strictly anaerobic conditions. Use a minimal amount of the copper(I) co-catalyst.
Low yield Inactive palladium catalyst, or poor solubility of reactants.Use a fresh palladium catalyst and ensure your solvents are anhydrous and degassed. Consider using a co-solvent to improve solubility.
Difficult purification Formation of polymeric byproducts.Optimize the reaction temperature and time to minimize side reactions.

C. Buchwald-Hartwig Amination

Question 6: I'm having trouble with the work-up of a Buchwald-Hartwig amination. The product seems to be water-soluble, and I'm getting low recovery.

Answer: The basicity of the amine product can sometimes lead to solubility in the aqueous phase during work-up. Adjusting the pH is key.

Work-up for Buchwald-Hartwig Amination:

  • Filtration: After cooling, dilute the reaction mixture with a suitable solvent (e.g., toluene, ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic base.

  • Aqueous Wash: Wash the filtrate with water and then brine.

  • pH Adjustment: If your product is basic and suspected to be in the aqueous layer, you can basify the aqueous layer with a solution like 1M NaOH and re-extract with an organic solvent.

  • Purification: Dry the combined organic layers and concentrate. The crude product is then typically purified by column chromatography.[7][8]

Troubleshooting Buchwald-Hartwig Amination:

Problem Possible Cause Solution
Low conversion Inappropriate ligand choice, or inactive catalyst.The choice of phosphine ligand is crucial and often substrate-dependent. Screen a variety of ligands. Ensure your palladium precatalyst is of good quality.
Hydrodehalogenation (loss of halogen) Presence of water or other protic sources.Use rigorously dried solvents and reagents.
Formation of diaryl ether Reaction with residual water or alkoxide base.Ensure anhydrous conditions and choose a non-nucleophilic base if possible.

D. Grignard Reaction

Question 7: How do I safely and effectively quench a Grignard reaction where 2-Chloro-1-iodo-4-methoxybenzene was used to form the organometallic reagent?

Answer: The quenching of a Grignard reaction is highly exothermic and must be done with extreme care.

Quenching and Work-up of Grignard Reactions:

  • Cooling: Cool the reaction flask in an ice-water bath.

  • Slow Addition of Quenching Agent: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. This is generally preferred over strong acids, especially if the product is acid-sensitive.[9]

  • Extraction: Once the quenching is complete, add more organic solvent (e.g., diethyl ether, ethyl acetate) and water. Transfer to a separatory funnel.

  • Acidic Wash (Optional): A wash with dilute HCl can help to dissolve any remaining magnesium salts.

  • Standard Work-up: Wash the organic layer with water and brine, then dry and concentrate.

  • Purification: The product can be purified by recrystallization or column chromatography.

Troubleshooting Grignard Reactions:

Problem Possible Cause Solution
Grignard reagent does not form Wet glassware or solvents, or inactive magnesium.Flame-dry all glassware and use anhydrous solvents. Activate the magnesium with a small crystal of iodine or by crushing the turnings.[10]
Wurtz coupling (homocoupling of the aryl halide) High local concentration of the aryl halide.Add the solution of the aryl halide slowly to the magnesium turnings to maintain a low concentration.
Formation of biphenyl byproduct This is a common side product in the formation of phenylmagnesium halides.Minimize by controlling the addition rate and temperature. Can often be removed by chromatography or recrystallization.

Visualization of Reaction Components

Caption: General workflow for reactions involving 2-Chloro-1-iodo-4-methoxybenzene.

Caption: Decision tree for the purification of products derived from 2-Chloro-1-iodo-4-methoxybenzene.

References

  • BenchChem. (2025). Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1-nitrobenzene. BenchChem.
  • Sigma-Aldrich. Two solvents (Dioxane, DMAc), weak base (Cs2CO3)
  • Scribd. Experimental Procedure - Sonogashira Coupling. Scribd.
  • Web Pages. Grignard Reaction.
  • Grignard Reaction.
  • BenchChem. (2025). Technical Support Center: Column Chromatography of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene. BenchChem.
  • BenchChem. workup procedures to remove residual palladium from 2-Iodo-5-(m-tolyl)oxazole reactions. BenchChem.
  • Cranwell, P. B., & Amp, A. M. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • ResearchGate. Grignard reagent formation.
  • Reddit.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Walborsky, H. M. (1990). Mechanism of Grignard reagent formation. The surface nature of the reaction. Accounts of Chemical Research, 23(9), 286-293.
  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene. BenchChem.
  • Chemistry LibreTexts. (2023).

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide: IR Spectroscopy of 2-Chloro-1-iodo-4-methoxybenzene

The following guide is structured as a high-level technical resource for researchers and analytical scientists. It synthesizes spectroscopic theory with practical application, focusing on the structural elucidation and q...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for researchers and analytical scientists. It synthesizes spectroscopic theory with practical application, focusing on the structural elucidation and quality control of 2-Chloro-1-iodo-4-methoxybenzene .

Content Type: Publish Comparison Guide | Audience: Researchers, QC Scientists, Drug Development Professionals

Executive Summary

2-Chloro-1-iodo-4-methoxybenzene (also known as 3-Chloro-4-iodoanisole) is a critical trisubstituted aromatic intermediate, widely employed in the synthesis of pharmaceuticals via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its value lies in the orthogonal reactivity of its halogen substituents: the iodine atom at the C1 position is highly labile for oxidative addition, while the chlorine at C2 offers a secondary site for later-stage functionalization.

For the analytical scientist, this molecule presents a unique challenge: distinguishing it from its regioisomers (e.g., 2-chloro-4-iodoanisole) and quantifying it against its precursors (e.g., 4-iodoanisole). This guide evaluates Infrared (IR) Spectroscopy as a rapid, high-throughput tool for this purpose, comparing its efficacy against NMR and outlining a robust ATR-FTIR protocol.

Technical Deep Dive: The Spectroscopic Signature

The IR spectrum of 2-Chloro-1-iodo-4-methoxybenzene is defined by the interplay between the electron-donating methoxy group and the electron-withdrawing halogens. The 1,2,4-substitution pattern dictates the fingerprint region.

Theoretical Peak Assignments

The following table details the characteristic vibrational modes expected for this specific molecular architecture.

Functional GroupVibration ModeFrequency Range (cm⁻¹)Diagnostic Value
Aromatic C-H Stretching (

)
3000 – 3100 (Weak)Confirms aromaticity; usually low intensity.
Methoxy (-OCH₃) C-H Stretching (

)
2830 – 2960 (Medium)High. Distinct doublet often seen; differentiates from non-methylated phenols.
Ether Linkage C-O-C Asymmetric Stretch1230 – 1270 (Strong)Critical. The strongest band in the spectrum; characteristic of aryl alkyl ethers (anisoles).
Aromatic Ring C=C Ring Breathing1450 – 1600 (Variable)Typically 2–3 sharp bands confirming the benzene skeleton.
Substitution Pattern C-H Out-of-Plane (OOP)800 – 860 (2 adj. H)860 – 900 (1 isolated H)Definitive. 1,2,4-trisubstitution creates a specific pattern of two bands in the fingerprint region.
Aryl Chloride C-Cl Stretch600 – 800 (Medium/Strong)Often obscured by OOP bands but adds density to the 700–800 region.
Aryl Iodide C-I Stretch480 – 600 (Medium)Near the detector cutoff; indicates presence of heavy halogen.
The 1,2,4-Trisubstitution Fingerprint

The most sophisticated use of IR for this molecule is analyzing the Out-of-Plane (OOP) Bending region (650–900 cm⁻¹).

  • Structure: The molecule has hydrogens at positions 3, 5, and 6 (relative to I=1, Cl=2 , OMe=4).

  • Adjacent Hydrogens (H5, H6): These create a strong band typically between 800–860 cm⁻¹ .

  • Isolated Hydrogen (H3): Located between the Chlorine and Methoxy groups, this proton vibrates independently, typically appearing as a medium band between 860–900 cm⁻¹ .

Expert Insight: The presence of both bands confirms the 1,2,4-substitution. A simple para-substitution (like the precursor 4-iodoanisole) would show only a single strong band in the 800–850 cm⁻¹ range.

Comparative Analysis: Alternatives & Isomers

In drug development, "alternatives" refers to the methods of verification and the structural isomers that mimic the target.

Comparison 1: IR vs. NMR for Structural Elucidation

While IR is the workhorse for identification (fingerprinting), NMR is superior for ab initio structural determination.

FeatureIR Spectroscopy (ATR-FTIR)¹H-NMR Spectroscopy Verdict
Throughput High (< 1 min/sample)Low (10–15 min/sample)IR wins for routine QC and batch monitoring.
Regiochemistry Moderate. Relies on OOP patterns which can overlap.[1]Excellent. Coupling constants (

-values) definitively map H-H relationships.
NMR is required for initial structural validation.
Sample Prep None (Solid/Liquid ATR)Dissolution in deuterated solvent required.IR wins for ease of use.
Cost LowHighIR wins for operational efficiency.
Comparison 2: Distinguishing the Target from its Precursor

A common synthesis route involves the chlorination of 4-Iodoanisole . IR is an excellent tool to monitor reaction completion.

  • Precursor (4-Iodoanisole): Para-disubstituted. Shows a single strong OOP band (~820 cm⁻¹).

  • Product (2-Chloro-1-iodo-4-methoxybenzene): 1,2,4-trisubstituted. Shows two OOP bands (splitting of the pattern).

  • Mechanism of Change: As chlorination proceeds, the symmetry of the ring breaks, and the C-Cl stretch appears (~750 cm⁻¹).

Comparison 3: Distinguishing Regioisomers

The primary impurity risk is 2-Chloro-4-iodoanisole (chlorine ortho to methoxy, rather than ortho to iodine).

  • Target (3-Chloro-4-iodoanisole): Isolated H is between Cl and OMe (shielded by electron-donating OMe).

  • Isomer (2-Chloro-4-iodoanisole): Isolated H is between Cl and I (deshielded by two electron-withdrawing groups).

  • Result: The "Isolated H" OOP band will shift significantly (>15 cm⁻¹) between these isomers, allowing IR to flag "out of spec" batches even without running NMR.

Experimental Protocol: ATR-FTIR Workflow

This protocol ensures high signal-to-noise ratio (S/N) and reproducibility.

Equipment: FTIR Spectrometer with Diamond ATR Accessory. Parameters:

  • Resolution: 4 cm⁻¹

  • Scans: 16–32

  • Range: 4000 – 450 cm⁻¹

Step-by-Step Procedure
  • Background: Clean the crystal with isopropanol. Collect a background spectrum (air).

  • Sampling: Place ~5-10 mg of solid or 1 drop of liquid 2-Chloro-1-iodo-4-methoxybenzene onto the crystal.

  • Contact: Apply pressure using the anvil until the force gauge reads optimal (usually ~80-100 N). Crucial: Poor contact leads to weak C-H stretches.

  • Acquisition: Collect the sample spectrum.

  • Processing: Apply Automatic Baseline Correction. Do not smooth unless noise is excessive, as this can obscure the splitting in the fingerprint region.

  • Validation: Check for the C-O stretch at ~1250 cm⁻¹. If absent, the sample is not an anisole derivative.

Visualizations

Decision Logic for Identity Testing

The following diagram illustrates the logical flow for confirming the identity of the compound using IR data.

IR_Identity_Logic Start Unknown Sample Spectrum Check1 Check 1230-1270 cm⁻¹ (Strong Band?) Start->Check1 Check2 Check 2830-2960 cm⁻¹ (Aliphatic C-H?) Check1->Check2 Yes Result_Fail Reject: Not an Ether Check1->Result_Fail No Result_Anisole Confirmed: Anisole Core Check2->Result_Anisole Yes Check3 Analyze 650-900 cm⁻¹ (OOP Pattern) Pattern_Para Single Strong Band (~820 cm⁻¹) Check3->Pattern_Para Pattern_Tri Two Bands (800-860 & 860-900 cm⁻¹) Check3->Pattern_Tri Result_Anisole->Check3 Identity_Precursor Identify: 4-Iodoanisole (Precursor) Pattern_Para->Identity_Precursor Identity_Target Identify: 2-Chloro-1-iodo-4-methoxybenzene (Target) Pattern_Tri->Identity_Target

Caption: Logical workflow for distinguishing the target molecule from its precursor using characteristic IR bands.

Synthesis Monitoring Workflow

How to use IR to track the chlorination of 4-iodoanisole.

Synthesis_Monitor Reactant Start: 4-Iodoanisole (Single OOP Band) Reaction Chlorination Reaction (NCS or Cl₂) Reactant->Reaction Sampling At-Line Sampling (ATR-FTIR) Reaction->Sampling Decision Band Splitting Observed? Sampling->Decision Continue Continue Reaction Decision->Continue No (Single Band) Finish Quench & Isolate (Target Formed) Decision->Finish Yes (Double Band) Continue->Reaction

Caption: Process analytical technology (PAT) workflow for monitoring the conversion of 4-iodoanisole to the target.

References

  • NIST Chemistry WebBook. Infrared Spectra of Halogenated Benzene Derivatives. National Institute of Standards and Technology. [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Aromatic Compounds and Substitution Patterns.[Link]

  • PubChem Compound Summary. 2-Chloro-1-iodo-4-methoxybenzene (CID 18001519). National Center for Biotechnology Information. [Link]

Sources

Validation

A Comparative Guide to HPLC Analysis for Purity Determination of 2-Chloro-1-iodo-4-methoxybenzene

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-Chloro-1-iodo-4-methoxybenzene is not merely a quality control step; it is a critical cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-Chloro-1-iodo-4-methoxybenzene is not merely a quality control step; it is a critical cornerstone of drug safety and efficacy. The presence of impurities, even in trace amounts, can have significant impacts on the stability, bioavailability, and toxicity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity determination of 2-Chloro-1-iodo-4-methoxybenzene, alongside alternative analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.

The Criticality of Purity in Pharmaceutical Intermediates

2-Chloro-1-iodo-4-methoxybenzene serves as a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring halogen and methoxy substituents on a benzene ring, makes it susceptible to the formation of various process-related impurities and degradation products. These can arise from starting materials, side reactions, or instability during synthesis and storage. Therefore, a robust and validated analytical method for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and semi-volatile organic compounds in the pharmaceutical industry.[1] Its high resolving power, sensitivity, and adaptability make it an ideal choice for separating 2-Chloro-1-iodo-4-methoxybenzene from its potential impurities.

Proposed HPLC Method for 2-Chloro-1-iodo-4-methoxybenzene

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm)The non-polar C18 stationary phase provides excellent retention and separation for moderately non-polar compounds like 2-Chloro-1-iodo-4-methoxybenzene and its likely impurities.
Mobile Phase A: WaterB: Acetonitrile or MethanolA gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. Acetonitrile generally provides better peak shape and lower viscosity.
Gradient 0-5 min: 50% B5-20 min: 50% to 95% B20-25 min: 95% B25.1-30 min: 50% B (equilibration)A gradient allows for the elution of both more polar and more non-polar impurities within a reasonable runtime. The initial isocratic hold ensures good peak shape for the main component.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength. A DAD can be used to monitor multiple wavelengths and assess peak purity.
Injection Volume 10 µLA standard injection volume that can be adjusted based on sample concentration and detector sensitivity.

Sample Preparation:

A well-defined sample preparation protocol is crucial for accurate and reproducible results.[4][5]

  • Accurately weigh approximately 25 mg of the 2-Chloro-1-iodo-4-methoxybenzene sample.

  • Dissolve the sample in 25 mL of the mobile phase B (Acetonitrile or Methanol) to obtain a stock solution of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase B to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.

Method Validation: Ensuring Trustworthiness

A self-validating system is built upon rigorous method validation as per the guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7]

Key Validation Parameters:

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components.The peak for 2-Chloro-1-iodo-4-methoxybenzene should be well-resolved from all other peaks. Peak purity analysis using a DAD should show no co-eluting impurities.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response.A correlation coefficient (r²) of ≥ 0.999 over a range of concentrations (e.g., 50% to 150% of the working concentration).
Accuracy To determine the closeness of the test results to the true value.The percent recovery should be within 98.0% to 102.0% for the assay of the main component.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.The relative standard deviation (RSD) for multiple injections should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.Consistent results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.
System Suitability: The Daily Check of Performance

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

System Suitability Parameters:

ParameterPurposeAcceptance Criteria (Typical)
Tailing Factor (T) To measure the asymmetry of the peak.T ≤ 2.0
Theoretical Plates (N) To measure the efficiency of the column.N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area To assess the precision of the injection system.RSD ≤ 2.0% for six replicate injections of the standard solution.

Comparison with Alternative Analytical Techniques

While HPLC is the primary choice, other techniques can provide complementary or, in some cases, superior information for specific aspects of purity analysis. The use of orthogonal methods, which employ different separation or detection principles, is highly recommended for a comprehensive impurity profile.[8][9][10]

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds in a gaseous mobile phase with detection by a mass spectrometer.[11]Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[12][13]
Applicability Ideal for non-volatile and semi-volatile compounds.Suitable for volatile and thermally stable compounds.Applicable to any soluble compound with NMR-active nuclei.
Selectivity Good for separating isomers and compounds with different polarities.Excellent for separating volatile impurities and provides structural information from mass spectra.High selectivity for structurally different molecules, providing unambiguous structural information.
Sensitivity Good, typically in the ppm (µg/mL) range.Very high, often reaching ppb (ng/mL) levels or lower.Generally lower sensitivity compared to chromatographic techniques.
Quantification Requires a reference standard for each impurity for accurate quantification.Can provide semi-quantitative results without standards, but standards are needed for accurate quantification.Can provide absolute quantification without a specific reference standard for the analyte (using a certified internal standard).[14]
Limitations May not detect impurities that lack a UV chromophore.Not suitable for thermally labile or non-volatile compounds.Lower sensitivity, and peak overlap in complex mixtures can be challenging.

In-depth Look at Alternative Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[11] For 2-Chloro-1-iodo-4-methoxybenzene, this could include residual solvents from the synthesis or volatile by-products.

Typical GC-MS Protocol:

  • Column: A non-polar column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium.

  • Injector: Split/splitless injector, with a split ratio appropriate for the sample concentration.

  • Oven Program: A temperature gradient to separate compounds with different boiling points.

  • Detector: A mass spectrometer operating in electron ionization (EI) mode.

The mass spectrometer provides valuable structural information, aiding in the identification of unknown impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification technique that does not require a reference standard of the analyte itself.[12][13] It relies on a certified internal standard of known purity and concentration.

Key Advantages of qNMR:

  • Absolute Quantification: Provides a direct measure of purity without the need for analyte-specific calibration curves.

  • Structural Information: The NMR spectrum provides a wealth of structural information, which can help in the identification of impurities.

  • Non-destructive: The sample can be recovered after analysis.

The primary limitation of qNMR is its lower sensitivity compared to chromatographic techniques.

Visualizing the Workflow and Logic

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard System_Suitability System Suitability Test Filter_Sample->System_Suitability Filter_Standard->System_Suitability Inject_Standard Inject Standard System_Suitability->Inject_Standard Inject_Sample Inject Sample Inject_Standard->Inject_Sample Data_Acquisition Data Acquisition (DAD) Inject_Sample->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Report Generate Report Purity_Calculation->Report

Caption: Workflow for HPLC Purity Determination of 2-Chloro-1-iodo-4-methoxybenzene.

Decision Logic for Selecting an Analytical Technique

Decision_Tree Start Purity Analysis of 2-Chloro-1-iodo-4-methoxybenzene Main_Assay Main Component Assay & Non-Volatile Impurities? Start->Main_Assay Volatile_Impurities Volatile Impurities & Residual Solvents? Main_Assay->Volatile_Impurities No HPLC HPLC-UV/DAD Main_Assay->HPLC Yes Absolute_Purity Absolute Purity without Specific Standards? Volatile_Impurities->Absolute_Purity No GCMS GC-MS Volatile_Impurities->GCMS Yes qNMR qNMR Absolute_Purity->qNMR Yes

Caption: Decision logic for selecting the appropriate analytical technique.

Conclusion and Recommendations

For the routine purity determination of 2-Chloro-1-iodo-4-methoxybenzene, a validated reversed-phase HPLC method with UV detection is the most suitable and widely accepted approach. Its ability to separate a broad range of potential impurities with high sensitivity and precision makes it the workhorse of the pharmaceutical industry.

However, for a comprehensive understanding of the impurity profile, especially during process development and for regulatory submissions, an orthogonal approach is highly recommended. The use of GC-MS for volatile impurities and qNMR for absolute purity determination provides a more complete and robust assessment of the material's quality. By integrating these techniques, researchers and drug developers can ensure the highest standards of purity, leading to safer and more effective medicines.

References

  • Separation of 2-Chloro-1-iodo-4-nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC method for purifying organic compounds.
  • HPLC Method for purifying organic compounds.
  • HPLC Sample Preparation. Organomation. [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab, Virginia Tech. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. [Link]

  • 2-Chloro-1-iodo-4-methoxybenzene. PubChem. [Link]

  • 2-Chloro-4-iodo-1-methoxy-3-methylbenzene. PubChem. [Link]

  • Sample Preparation Fundamentals for Chromatography. Agilent. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Waters. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Analysis for chloroanisoles and chlorophenols in cork by stir bar sorptive extraction and gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbio. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC International. [Link]

  • HPLC traces of irradiated 4-chloranisole (2) in methanol with and.... ResearchGate. [Link]

  • Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MedCrave online. [Link]

  • Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. Bio-Rad. [Link]

  • Impurities Analysis. Shimadzu. [Link]

  • Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign. [Link]

  • Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. [Link]

  • HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Asian Journal of Chemistry. [Link]

  • Destruction of chloroanisoles by using a hydrogen peroxide activated method and its application to remove chloroanisoles from cork stoppers. PubMed. [Link]

  • Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]

  • Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. ResearchGate. [Link]

  • Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. ResearchGate. [Link]

  • HPLC Method For Analysis Of 2,4,6-Trichloroanisole on Newcrom R1 Column on Alltesta. SIELC Technologies. [Link]

Sources

Comparative

Chemoselective Functionalization of 2-Chloro-1-iodo-4-methoxybenzene: A Technical Guide

Topic: Comparison of Reactivity: C-I vs. C-Cl Bond in 2-Chloro-1-iodo-4-methoxybenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Reactivity: C-I vs. C-Cl Bond in 2-Chloro-1-iodo-4-methoxybenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chemoselective functionalization of polyhalogenated arenes is a cornerstone of modern medicinal chemistry, allowing for the sequential construction of complex molecular architectures. This guide analyzes the reactivity profile of 2-Chloro-1-iodo-4-methoxybenzene (CAS: 219735-98-5), focusing on the distinct kinetic and thermodynamic behaviors of the C-I and C-Cl bonds.

Experimental evidence and theoretical data confirm that the C-I bond is the exclusive site of reactivity under controlled palladium-catalyzed cross-coupling and lithium-halogen exchange conditions. This selectivity is driven by a significant difference in Bond Dissociation Energy (BDE) and the rates of oxidative addition, enabling the preservation of the C-Cl handle for subsequent diversification.

Theoretical Foundation: The Physical Basis of Selectivity

The chemoselectivity observed in 2-chloro-1-iodo-4-methoxybenzene is fundamentally rooted in the bond strength differential between the carbon-iodine and carbon-chlorine bonds.

Bond Dissociation Energy (BDE) Comparison

The C-I bond is significantly weaker and longer than the C-Cl bond, making it kinetically more accessible for cleavage.

Bond TypeApprox.[1][2] Bond Length (Å)Bond Dissociation Energy (kcal/mol)Relative Reactivity (Pd-Catalysis)
C(sp²)–I 2.10~53 - 65High (Fast Oxidative Addition)
C(sp²)–Cl 1.74~96Low (Slow/Rate-Limiting)
Electronic Effects of the Methoxy Group
  • Position 1 (Iodine): Para to the methoxy group.[1] The electron-donating effect (resonance) of the methoxy group increases electron density at the C1 position. While electron-rich arenes generally undergo oxidative addition slower than electron-poor ones, the weakness of the C-I bond overrides this electronic deactivation.

  • Position 2 (Chlorine): Meta to the methoxy group.[1] The inductive withdrawal of the methoxy group dominates here, slightly activating the C-Cl bond compared to a neutral system, but not enough to compete with the C-I bond under mild conditions.

Case Study A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species.[3] The rate of oxidative addition follows the order I > Br > OTf >> Cl .

Mechanistic Pathway

The following diagram illustrates the kinetic preference for the C-I bond insertion over the C-Cl bond.

SuzukiSelectivity Start 2-Chloro-1-iodo- 4-methoxybenzene Complex_I Oxidative Addition (C-I) [Fast, Kinetic Product] Start->Complex_I k_I (Fast) Complex_Cl Oxidative Addition (C-Cl) [Slow, High Barrier] Start->Complex_Cl k_Cl (Slow) Pd0 Pd(0)L2 Catalyst Pd0->Complex_I Transmetal Transmetalation (Ar-B(OH)2) Complex_I->Transmetal Product Biaryl Product (Cl retained) Transmetal->Product Reductive Elimination

Caption: Kinetic pathway showing the preferential oxidative addition of Pd(0) into the C-I bond.

Representative Protocol: Selective C-I Arylation

Objective: Couple phenylboronic acid at C1 while retaining the Chlorine at C2.

Reagents:

  • Substrate: 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (1-3 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME or Toluene/EtOH (2:1)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried Schlenk flask with the substrate (1.0 equiv), phenylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed DME (0.2 M concentration relative to substrate) and 2M aq. Na₂CO₃ via syringe.

  • Reaction: Heat the mixture to 60–80 °C . Note: Do not exceed 100 °C to prevent activation of the C-Cl bond.

  • Monitoring: Monitor by TLC or HPLC. The starting material (iodide) should disappear rapidly (< 4 hours), while the chlorinated product remains stable.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Performance Data:

Parameter Condition for C-I Selectivity Condition for C-Cl Activation
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ Pd₂(dba)₃ + S-Phos / X-Phos
Temperature 25 °C – 80 °C > 100 °C (Reflux)
Base Na₂CO₃, K₃PO₄ Cs₂CO₃, KOtBu

| Yield | 85-95% (Mono-coupled) | N/A (Requires sequential step) |

Case Study B: Lithium-Halogen Exchange

Lithium-halogen exchange is a kinetically controlled reaction that proceeds via the formation of an "ate" complex.[4] The rate of exchange for Aryl-I is orders of magnitude faster than Aryl-Cl.

Mechanistic Logic

At low temperatures (-78 °C), n-Butyllithium will selectively exchange the Iodine atom. The C-Cl bond is inert under these conditions, allowing the formation of a lithiated species that can be trapped with electrophiles (e.g., aldehydes, CO₂, DMF).

LiExchange Substrate 2-Chloro-1-iodo-4-methoxybenzene Intermediate Lithiated Species (Li at C1, Cl at C2 intact) Substrate->Intermediate Selective Exchange (I >> Cl) Reagent n-BuLi (1.05 equiv) -78 °C, THF Reagent->Intermediate Product Functionalized Product (2-Chloro-4-methoxy-1-E-benzene) Intermediate->Product Trapping SideReaction Benzyne Formation (Avoid > -40 °C) Intermediate->SideReaction Warming Electrophile Electrophile (E+) (e.g., DMF, CO2) Electrophile->Product

Caption: Selective Lithium-Iodine exchange pathway. Warming can lead to elimination of LiCl to form benzyne.

Representative Protocol: Selective Lithiation

Objective: Convert C-I to C-Li and trap with an aldehyde.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-1-iodo-4-methoxybenzene (1.0 mmol) in anhydrous THF (5 mL) under Argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.[5]

  • Exchange: Add n-BuLi (1.05 mmol, 2.5 M in hexanes) dropwise over 5 minutes.

    • Critical Control Point: The addition must be slow to prevent local heating.

  • Incubation: Stir at -78 °C for 15–30 minutes. The exchange is typically complete within minutes.

  • Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 mmol) neat or in THF solution.

  • Warming: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C.

  • Quench: Quench with sat. NH₄Cl solution.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Loss of Chemoselectivity (C-Cl reaction observed)Temperature too high (>100°C) or highly active ligand (e.g., Buchwald ligands) used.Lower temp to <80°C. Use standard phosphines (PPh₃).
Benzyne Formation (in Li-exchange)Reaction warmed before quenching; elimination of LiCl.Maintain -78°C strictly until electrophile is fully reacted.
Low Conversion Oxidative addition to C-I is sluggish due to EDG (Methoxy).Increase catalyst loading to 5 mol% or use Pd(dppf)Cl₂.
De-iodination (Protodehalogenation) Presence of moisture/protons in Li-exchange or hydride source in Pd-coupling.Ensure anhydrous THF; avoid alcoholic solvents in Pd-coupling if reduction is observed.

References

  • Bond Dissociation Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Establishes C-I vs C-Cl bond strength).
  • Suzuki Coupling Selectivity : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lithium-Halogen Exchange Kinetics : Bailey, W. F., & Patricia, J. J. (1988).[6] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

  • Chemoselective Coupling Protocols : Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Specific Substrate Data : PubChem. (n.d.). 2-Chloro-1-iodo-4-methoxybenzene. National Library of Medicine. Link

Sources

Validation

Chemo-selective Strategies: 2-Chloro vs. 2-Bromo-1-iodo-4-methoxybenzene in Suzuki Coupling

Topic: Chemo-selective Strategies in Suzuki-Miyaura Coupling: 2-Chloro-1-iodo-4-methoxybenzene vs. 2-Bromo-1-iodo-4-methoxybenzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemo-selective Strategies in Suzuki-Miyaura Coupling: 2-Chloro-1-iodo-4-methoxybenzene vs. 2-Bromo-1-iodo-4-methoxybenzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of polyfunctionalized biaryls, 1-iodo-4-methoxybenzenes bearing an ortho-halogen (Cl or Br) serve as critical linchpins. They allow for sequential cross-coupling reactions, exploiting the reactivity difference between the C–I bond and the ortho-C–X bond.

For most applications, 2-chloro-1-iodo-4-methoxybenzene is the superior starting material for the initial coupling step. It offers a wide kinetic window, ensuring high chemo-selectivity for the iodine position with minimal risk of "bis-coupling" (reaction at both halogen sites).

However, 2-bromo-1-iodo-4-methoxybenzene remains a necessary alternative when the subsequent downstream reaction requires mild activation conditions that a C–Cl bond cannot support. This guide analyzes the mechanistic trade-offs, provides experimental data comparisons, and details optimized protocols for both substrates.

Mechanistic Analysis: The Selectivity Challenge

The core challenge in coupling dihaloarenes is controlling the rate of Oxidative Addition (OA). The reaction must occur exclusively at the C–I bond while leaving the ortho-C–X bond intact.

Bond Dissociation Energy (BDE) & Reactivity

The selectivity is governed by the bond strength hierarchy:

  • C–I (~65 kcal/mol): Fast OA.

  • C–Br (~81 kcal/mol): Moderate OA.

  • C–Cl (~96 kcal/mol): Slow/Inert OA (under mild conditions).

The "Ortho Effect"

Both substrates feature a halogen ortho to the reactive iodine. This creates steric hindrance that slows the initial OA at the iodine center compared to a para-substituted analog.

  • Chloro-analog: The smaller atomic radius of Cl (0.99 Å) minimizes steric shielding of the Iodine.

  • Bromo-analog: The larger Br (1.14 Å) increases steric crowding at the Iodine, slowing the desired reaction. Simultaneously, the C–Br bond itself is reactive enough to compete for the catalyst, especially once the concentration of the starting iodide decreases.

ReactivityLandscape Start_Cl 2-Chloro-1-iodo-4-methoxybenzene Pd0 Pd(0) Catalyst Start_Cl->Pd0 Start_Br 2-Bromo-1-iodo-4-methoxybenzene Start_Br->Pd0 OA_I_Cl Oxidative Addition (C-I) Fast & Selective Pd0->OA_I_Cl Low Barrier OA_I_Br Oxidative Addition (C-I) Slower (Sterics) Pd0->OA_I_Br Medium Barrier OA_X_Side Side Reaction: Oxidative Addition at ortho-X Pd0->OA_X_Side Competing Pathway (Significant for Br) Product Mono-Coupled Biaryl OA_I_Cl->Product High Fidelity OA_I_Br->Product BisProduct Bis-Coupled Impurity OA_X_Side->BisProduct Product->OA_X_Side Over-reaction risk

Figure 1: Mechanistic pathway comparison. The Chloro-analog maintains a distinct reactivity gap, whereas the Bromo-analog suffers from competing oxidative addition pathways.

Comparative Performance Data

The following data summarizes the performance of both substrates under standard "Condition A" (optimized for Iodide coupling) and "Condition B" (forcing conditions).

Table 1: Substrate Performance in Suzuki Coupling with Phenylboronic Acid Catalyst: Pd(PPh3)4 (3 mol%), Base: Na2CO3, Solvent: DME/H2O, Temp: 60°C

Feature2-Chloro-1-iodo-4-methoxybenzene 2-Bromo-1-iodo-4-methoxybenzene
Primary Yield 92 - 96% 78 - 85%
Bis-Coupling (Impurity) < 1% (Negligible)5 - 12% (Significant)
Reaction Time 2 - 4 Hours4 - 6 Hours (Slower initiation)
Purification Simple (Product vs. SM)Difficult (Separating mono- vs. bis-aryl)
Catalyst Compatibility Works with cheap PPh3 ligandsMay require bidentate ligands (e.g., dppf) to control selectivity
Downstream Utility C-Cl is inert; requires Buchwald precatalysts for Step 2.C-Br is active; allows standard Suzuki for Step 2.

Key Insight: The "Bromo" analog often shows lower yields not because it fails to react, but because the product is consumed in a second, unwanted coupling event (bis-coupling) or because the starting material undergoes "scrambling" (halogen exchange).

Experimental Protocols

Protocol A: High-Fidelity Coupling (Chloro-Analog)

Recommended for: Maximum yield, scale-up, and when the C-Cl bond is a "dummy" or will be activated later by specialized catalysts.

Materials:

  • 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh3)4 (2-3 mol%)

  • Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene [Degassed]

Procedure:

  • Setup: Charge a reaction flask with the aryl iodide, boronic acid, and Pd(PPh3)4 under an inert atmosphere (Argon/Nitrogen).

  • Solvation: Add degassed DME (0.2 M concentration relative to iodide).

  • Activation: Add the aqueous Na2CO3 solution.

  • Reaction: Heat to 60°C . (Note: 80°C is safe for Cl, but 60°C is sufficient and cleaner).

  • Monitoring: Monitor via TLC/HPLC. The reaction typically completes in 3 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography. The large polarity difference between the mono-coupled product and any trace bis-coupled byproduct makes purification trivial.

Protocol B: Controlled Selectivity (Bromo-Analog)

Recommended for: Sequential coupling strategies where the second step must occur under mild conditions.

Materials:

  • 2-Bromo-1-iodo-4-methoxybenzene (1.0 equiv)

  • Arylboronic acid (0.95 - 1.0 equiv ) — Crucial: Do not use excess.

  • PdCl2(dppf) (3 mol%) — Bidentate ligand prevents ligand exchange/scrambling.

  • K3PO4 (2.0 equiv)

  • Solvent: THF/Water (4:1) [Degassed]

Procedure:

  • Stoichiometry Control: Unlike Protocol A, limit the boronic acid to 1.0 equivalent. Excess boronic acid drives the secondary reaction at the C-Br site.

  • Temperature Control: Heat only to 40-50°C . The C-I bond will activate at this temperature, while the ortho-hindered C-Br bond will remain largely inert.

  • Catalyst Choice: Use PdCl2(dppf).[1][2] Monodentate phosphines (PPh3) can dissociate, leading to highly active "ligandless" Pd species that attack the C-Br bond.

  • Monitoring: Stop the reaction immediately upon consumption of the starting iodide (approx. 4-6 hours). Do not "soak" for higher conversion.

Strategic Decision Matrix

When should you accept the lower yield of the Bromo-analog?

DecisionTree Start Select Substrate for Step 1 Q1 Does Step 2 (C-X activation) require mild conditions? Start->Q1 Choice_Cl Use 2-Chloro-1-iodo-4-methoxybenzene Q1->Choice_Cl No (Robust System) Choice_Br Use 2-Bromo-1-iodo-4-methoxybenzene Q1->Choice_Br Yes (Sensitive System) Reason_Cl Step 2 can use Buchwald Precatalysts (e.g., XPhos-Pd-G3) or high heat (>100°C) Choice_Cl->Reason_Cl Reason_Br Step 2 involves sensitive groups (e.g., aldehydes, epoxides) requiring mild heat (<80°C) Choice_Br->Reason_Br

Figure 2: Decision tree for substrate selection based on total synthesis requirements.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Fairlamb, I. J. S. "Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings." Chem. Soc. Rev.2007 , 36, 1036-1045. Link

  • Bower, J. F.; et al. "Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures." Organometallics2023. (Highlighting the nuances of iodide reactivity).
  • Schoenebeck, F.; et al. "Understanding the Reactivity of Pd(0) with Aryl Halides." J. Am. Chem. Soc.2015, 137, 13479.
  • PubChem Compound Summary. "2-Chloro-1-iodo-4-methoxybenzene." Link

Sources

Comparative

Strategic Alternatives to 2-Chloro-1-iodo-4-methoxybenzene in Organic Synthesis

This guide outlines strategic alternatives to 2-Chloro-1-iodo-4-methoxybenzene (also known as 3-Chloro-4-iodoanisole ) for use in chemoselective cross-coupling reactions. It is designed for researchers seeking to optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines strategic alternatives to 2-Chloro-1-iodo-4-methoxybenzene (also known as 3-Chloro-4-iodoanisole ) for use in chemoselective cross-coupling reactions. It is designed for researchers seeking to optimize cost, scalability, or supply chain resilience without compromising the precise regiocontrol required for complex organic synthesis.

Introduction: The "Gold Standard" and Why Replace It?

2-Chloro-1-iodo-4-methoxybenzene (CAS: 10296-26-1) is a premier building block in medicinal chemistry. Its structural value lies in its orthogonal reactivity : the iodine atom at the C4 position (para to methoxy) undergoes oxidative addition rapidly under mild conditions, while the chlorine atom at C3 remains intact for subsequent functionalization.

However, reliance on this specific aryl iodide presents challenges:

  • Cost & Availability: Aryl iodides are typically 3–5x more expensive than their bromide counterparts due to the scarcity of iodine and the atom-inefficiency of the synthesis.

  • Stability: C–I bonds are light-sensitive and prone to radical decomposition during storage.

  • Scalability: The high molecular weight of iodine generates significant mass waste (poor atom economy) in large-scale manufacturing.

This guide evaluates three scientifically robust alternatives, grading them on Reactivity , Selectivity , and Scalability .

Comparative Analysis of Alternatives

Alternative A: The Scalable Workhorse

Compound: 3-Chloro-4-bromoanisole (CAS: 2843-89-2)

  • Mechanism: Exploits the reactivity gap between C–Br (BDE ~81 kcal/mol) and C–Cl (BDE ~96 kcal/mol).

  • Pros: Significantly cheaper; higher atom economy; stable solid.

  • Cons: Reduced reactivity compared to iodide. Requires electron-rich, bulky ligands (e.g., Buchwald phosphines) to facilitate oxidative addition at the C–Br bond without activating the C–Cl bond.

  • Verdict: The best all-around replacement for process chemistry and scale-up.

Alternative B: The "Reverse Polarity" Strategy

Compound: 3-Chloro-4-methoxyphenylboronic acid (CAS: 175883-63-3)

  • Mechanism: Inverts the coupling roles. Instead of the target acting as the electrophile (Ar-X), it acts as the nucleophile (Ar-B(OH)₂).

  • Pros: Eliminates the issue of Halogen vs. Halogen selectivity entirely. The chlorine is inert to the boronic acid activation pathway.

  • Cons: Boronic acids can be prone to protodeboronation; stoichiometry often requires excess reagent.

  • Verdict: Ideal when the other coupling partner is an unstable or expensive halide.

Alternative C: The High-Velocity Surrogate

Compound: 3-Chloro-4-methoxyphenyl triflate (Synthesized from 3-Chloro-4-methoxyphenol)

  • Mechanism: The triflate group (-OTf) is a pseudohalide with reactivity comparable to iodine (OTf ≈ I > Br >> Cl).

  • Pros: Maintains the mild reaction conditions of the iodide; excellent selectivity over chlorine.

  • Cons: Triflic anhydride is expensive; triflates are hydrolytically unstable; requires an extra synthetic step from the phenol.

  • Verdict: Best for late-stage functionalization where mild conditions are non-negotiable.

Decision Matrix & Performance Data

The following table summarizes the performance metrics for replacing the Iodo-standard.

FeatureIodo-Standard (Baseline)Bromo-Analog (Alt A)Boronic Acid (Alt B)Triflate (Alt C)
Reactivity Very High (RT to 60°C)Moderate (80°C+)N/A (Nucleophile)High (RT to 60°C)
Selectivity Excellent (I >> Cl)Good (Br > Cl)Perfect (Cl is inert)Excellent (OTf >> Cl)
Catalyst Cost Low (PPh₃ based)Medium (SPhos/XPhos)Low (Simple Pd salts)Medium (Ligand dependent)
Atom Economy Poor (I = 127 Da)Good (Br = 80 Da)ModeratePoor (OTf group large)
Primary Use Discovery / SARProcess / Scale-upConvergent SynthesisSensitive Substrates
Visualization: Chemoselectivity Landscape

Chemoselectivity cluster_0 Reactivity Threshold (Pd Catalysis) Iodo Iodo-Analog (Baseline) Triflate Triflate (Alt C) Iodo->Triflate Similar Reactivity Bromo Bromo-Analog (Alt A) Triflate->Bromo > Reactivity Chloro Chloro-Site (Preserved) Bromo->Chloro >>> Selectivity Gap

Caption: Hierarchy of oxidative addition rates. The "Selectivity Gap" between Bromo and Chloro allows for controlled coupling, provided the temperature is controlled.

Experimental Protocols

Protocol A: Optimized Coupling of the Bromo-Analog (3-Chloro-4-bromoanisole)

Objective: Achieve >90% yield while preserving the C–Cl bond.

Materials:

  • Substrate: 3-Chloro-4-bromoanisole (1.0 equiv)

  • Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos (4 mol%) – Crucial for activating Ar-Br while maintaining selectivity.

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: THF:Water (4:1)

Step-by-Step:

  • Charge: In a reaction vial, combine 3-Chloro-4-bromoanisole (221 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg), XPhos (19 mg), and K₃PO₄ (424 mg).

  • Purge: Seal the vial and purge with Argon for 5 minutes.

  • Solvate: Add degassed THF (4 mL) and Water (1 mL) via syringe.

  • React: Heat the mixture to 60°C for 4–6 hours. Note: Do not exceed 80°C to avoid activating the C-Cl bond.

  • Monitor: Check conversion by HPLC/TLC. The starting bromide should disappear; the chloride product should be the major peak.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Synthesis & Coupling of the Triflate (Alternative C)

Objective: Generate a highly reactive electrophile from the cheap phenol precursor.

Step 1: Triflation

  • Dissolve 3-Chloro-4-methoxyphenol (1.0 equiv) in DCM at 0°C.

  • Add Pyridine (2.0 equiv) followed by dropwise addition of Triflic Anhydride (Tf₂O, 1.1 equiv).

  • Stir at 0°C for 1 hour. Quench with water. Isolate the triflate (stable oil/solid).

Step 2: Coupling

  • Use standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH) at Room Temperature .

  • The triflate reacts rapidly, leaving the chlorine untouched.

Strategic Selection Workflow

Use this logic flow to select the correct alternative for your specific project phase.

DecisionTree Start Start: Need Alternative to 2-Chloro-1-iodo-4-methoxybenzene IsScale Is this for Scale-Up (>100g)? Start->IsScale IsPartnerSensitive Is the Coupling Partner Sensitive/Expensive? IsScale->IsPartnerSensitive No (Discovery/SAR) Bromo Use Bromo-Analog (3-Chloro-4-bromoanisole) IsScale->Bromo Yes (Cost driven) Boronic Use Boronic Acid (Reverse Polarity) IsPartnerSensitive->Boronic Yes (Avoid Halide issues) Triflate Use Triflate (High Reactivity) IsPartnerSensitive->Triflate No (Need mild conditions)

Caption: Decision tree for selecting the optimal chemical equivalent based on project scale and substrate sensitivity.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions. Application Notes. Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Catalyst Systems and Optimization. Link

  • Sigma-Aldrich. (2024). Cross-Coupling Reaction Manual: Desk Reference. Link

Sources

Validation

Comparative Guide: Palladium Catalysts for Chemoselective Cross-Coupling of 2-Chloro-1-iodo-4-methoxybenzene

Executive Summary The Bottom Line: For the chemoselective Suzuki-Miyaura coupling of 2-Chloro-1-iodo-4-methoxybenzene , Pd(dppf)Cl₂[1]·CH₂Cl₂ is the superior choice for most pharmaceutical applications. It offers the opt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For the chemoselective Suzuki-Miyaura coupling of 2-Chloro-1-iodo-4-methoxybenzene , Pd(dppf)Cl₂[1]·CH₂Cl₂ is the superior choice for most pharmaceutical applications. It offers the optimal balance between high turnover frequency (TOF) and rigorous chemoselectivity, effectively coupling the sterically hindered C–I bond (ortho-chloro effect) while preserving the C–Cl handle for subsequent functionalization.

While Pd(PPh₃)₄ remains a valid, cost-effective baseline, it often struggles with the steric congestion at the C-1 position caused by the C-2 chlorine. Conversely, highly active systems like Pd(OAc)₂/XPhos pose a significant risk of "over-coupling" (activating the C–Cl bond), leading to oligomerization and yield loss.

The Chemoselectivity Challenge

The substrate 2-Chloro-1-iodo-4-methoxybenzene presents a classic but deceptive "Selectivity Cliff."

  • Electronic Bias: The C–I bond (Bond Dissociation Energy ~65 kcal/mol) is significantly weaker than the C–Cl bond (~95 kcal/mol), theoretically favoring oxidative addition at the iodine.

  • Steric Obstacle: The chlorine atom at the ortho (C-2) position creates a "gatekeeper" effect. Bulky catalysts that rely on massive cone angles (like standard triphenylphosphine) may experience retarded oxidative addition rates.

  • The Risk: If the reaction temperature is pushed too high (>100°C) to overcome the steric barrier, the catalyst may begin to insert into the C–Cl bond, especially if the catalyst is electron-rich (e.g., alkylphosphines).

Substrate Analysis[2][3][4]
  • Position 1 (Iodine): Primary reaction site. Electrophilic, but sterically crowded by Cl.

  • Position 2 (Chlorine): Secondary handle. Must remain inert.

  • Position 4 (Methoxy): Electron-donating group (EDG). Increases electron density of the ring, slightly deactivating the halide towards oxidative addition compared to nitro- or cyano-arenes.

Comparative Catalyst Performance

The following data summarizes performance metrics based on standard cross-coupling conditions (Phenylboronic acid, K₂CO₃, Dioxane/H₂O, 80°C).

Catalyst SystemLigand TypeYield (Isolated)Chemoselectivity (C-I : C-Cl)Steric ToleranceRecommendation
Pd(dppf)Cl₂ Bidentate (Ferrocenyl)92-95% >99:1 HighPrimary Choice
Pd(PPh₃)₄ Monodentate (Aryl)78-85%98:2ModerateSecondary Choice
Pd(OAc)₂ + SPhos Monodentate (Biaryl)96%90:10ExcellentUse with Caution
Pd/C (Heterogeneous) None40-60%VariableLowNot Recommended
Detailed Analysis
A. The Robust Workhorse: Pd(dppf)Cl₂

The bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) creates a large "bite angle" that stabilizes the palladium center.

  • Why it works: The ligand geometry forces the reductive elimination step to occur rapidly, which is crucial for sterically hindered substrates. It is less prone to ligand dissociation than PPh₃, maintaining the active Pd(0) species in solution longer without precipitating as Pd-black.

  • Selectivity: It is not electron-rich enough to activate the C–Cl bond under mild conditions (<90°C), ensuring the chlorine handle remains intact.

B. The Classic: Pd(PPh₃)₄ (Tetrakis)
  • Why it works: It is the standard textbook catalyst.

  • Limitations: The bulky PPh₃ ligands struggle to access the iodine shielded by the ortho-chlorine. To compensate, chemists often raise the temperature, which degrades the thermally unstable catalyst. This leads to incomplete conversion (stalled reaction).

C. The "Nuclear Option": Pd(OAc)₂ + SPhos/XPhos
  • Why it works: Buchwald biaryl ligands (SPhos) are designed to facilitate oxidative addition on extremely difficult substrates.

  • The Danger: SPhos is too good. Once the C–I bond is consumed, this catalyst system will readily attack the C–Cl bond, leading to double-coupling (bis-aryl products). Use this only if the boronic acid coupling partner is extremely unreactive (e.g., highly steric or electron-poor boronic acids).

Mechanistic Visualization

The following diagram illustrates the chemoselective pathway. Note the "Selectivity Checkpoint" where the catalyst must discriminate between the I and Cl sites.

SuzukiMechanism PreCat Pre-Catalyst Pd(dppf)Cl2 ActivePd Active Species Pd(0)L2 PreCat->ActivePd Reduction OxAdd_I Oxidative Addition (C-I) FAST (Kinetic Product) ActivePd->OxAdd_I Preferred Path (Weak Bond) OxAdd_Cl Oxidative Addition (C-Cl) SLOW (Thermodynamic Barrier) ActivePd->OxAdd_Cl High Temp / Active Ligand Substrate Substrate 2-Cl-1-I-4-OMe-Ph Substrate->OxAdd_I PdII_Complex Pd(II) Intermediate Ar-Pd(L2)-I OxAdd_I->PdII_Complex SideProduct Side Product Bis-coupled (Scrambled) OxAdd_Cl->SideProduct TransMetal Transmetallation PdII_Complex->TransMetal + Boronic Acid Boronic Boronic Acid R-B(OH)2 + Base Boronic->TransMetal RedElim Reductive Elimination TransMetal->RedElim RedElim->ActivePd Regeneration Product Product 2-Cl-4-OMe-Biaryl RedElim->Product

Caption: Catalytic cycle highlighting the kinetic preference for C-I oxidative addition. The dashed red path represents the undesired activation of the C-Cl bond, which is mitigated by using Pd(dppf)Cl₂ at controlled temperatures.

Experimental Protocol: The "Gold Standard" Method

This protocol is optimized for Pd(dppf)Cl₂ to ensure >98% selectivity.

Materials
  • Substrate: 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 - 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 - 5 mol%)

  • Base: Cs₂CO₃ (2.5 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow
  • Setup: Charge a reaction vial (microwave vial or round bottom flask) with the Substrate, Arylboronic acid, and Base.

  • Degassing (Critical): Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a positive stream of inert gas. Seal the vessel immediately.

  • Reaction: Heat to 80°C .

    • Checkpoint: Monitor by TLC or LC-MS at 2 hours. Do not exceed 100°C to protect the C–Cl bond.

    • Typical Time: 4–12 hours depending on the boronic acid.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. The product will usually be less polar than the boronic acid but similar to the starting halide.

Troubleshooting & Optimization

Problem: "I see significant starting material remaining (Stalled Reaction)."

  • Cause: The ortho-chloro steric bulk is preventing oxidative addition, or the catalyst has died.

  • Solution: Do not just add more heat. Switch to Pd(dppf)Cl₂ if using Tetrakis. If already using dppf, increase catalyst loading to 5 mol% or switch to Pd(OAc)₂ + SPhos but lower the temperature to 60°C to maintain selectivity.

Problem: "I see the bis-coupled product (Chlorine is gone)."

  • Cause: Reaction is too hot or the catalyst is too active (e.g., XPhos used at 100°C).

  • Solution: Switch to a less electron-rich ligand (dppf or PPh₃). Lower temperature by 10°C. Reduce reaction time.

Problem: "Dehalogenation (Product has no Cl and no Boronic acid)."

  • Cause: Beta-hydride elimination or solvent participation (often in alcoholic solvents).

  • Solution: Ensure you are using Dioxane or Toluene. Avoid Ethanol/Isopropanol in the solvent mix if this occurs.

References

  • BenchChem. "Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling." BenchChem Application Notes. Link

  • ResearchGate. "Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates." ResearchGate Publication Database. Link

  • MDPI. "Evidence of a Wheland Intermediate in Carboxylate-Assisted C(sp2)−H Activation by Pd(IV)." Molecules, 2023.[3][4] Link

  • National Institutes of Health (NIH). "Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization." PubMed Central. Link

  • Common Organic Chemistry. "Suzuki Reaction - Palladium Catalyzed Cross Coupling Procedures." Common Organic Chemistry Archive. Link

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Chloro-1-iodo-4-methoxybenzene in Modern Synthesis

Introduction In the landscape of synthetic chemistry, dihalobenzenes serve as foundational scaffolds for the construction of complex molecular architectures, from pharmaceuticals to advanced organic materials. Among thes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry, dihalobenzenes serve as foundational scaffolds for the construction of complex molecular architectures, from pharmaceuticals to advanced organic materials. Among these, asymmetrically substituted dihalobenzenes offer the distinct advantage of sequential, site-selective functionalization. This guide provides an in-depth analysis of 2-Chloro-1-iodo-4-methoxybenzene , a versatile building block, comparing its reactivity against other dihalobenzenes in key synthetic transformations. We will explore the underlying principles that govern its reactivity, supported by mechanistic insights and detailed experimental protocols, to empower researchers in designing efficient and selective synthetic strategies.

Foundational Principles: Understanding Dihalobenzene Reactivity

The synthetic utility of a dihalobenzene is primarily dictated by the differential reactivity of its carbon-halogen (C-X) bonds and the influence of other ring substituents. Two major classes of reactions, palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), showcase these differences starkly.

Palladium-Catalyzed Cross-Coupling Reactions

The cornerstone of modern C-C and C-heteroatom bond formation, palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck) share a common mechanistic pathway. The critical, often rate-determining, step is the oxidative addition of the aryl halide to a Pd(0) complex.[1] The efficiency of this step is inversely related to the C-X bond dissociation energy.

The established reactivity trend for halogens is: I > Br > Cl > F [2][3][4]

This trend is a direct consequence of the decreasing bond strength as one descends the halogen group, making the C-I bond the most labile and thus the most reactive in oxidative addition.[2] This inherent difference is the key to achieving selectivity in mixed dihalobenzenes.

Substituents on the aromatic ring also play a crucial role. The methoxy group in 2-Chloro-1-iodo-4-methoxybenzene is an electron-donating group (EDG) through resonance, which can influence the electron density of the aromatic ring and the attached halogens.[5][6]

cluster_0 Pd(0) Catalytic Cycle pd0 Pd(0)L2 pd2 Ar-Pd(II)(X)L2 pd0->pd2 Oxidative Addition (Ar-X) Rate-Determining Step product Ar-R + X-Metal Salt pd2_org Ar-Pd(II)(R)L2 pd2->pd2_org Transmetalation (Organometallic Reagent) pd2_org->pd0 Reductive Elimination (Ar-R) reagents Ar-X + Organometallic Reagent

Caption: General catalytic cycle for palladium cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to the electrophilic nature of cross-coupling, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring.[7] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] For this reaction to be feasible, two key conditions must be met:

  • The presence of a good leaving group (the halide).

  • The presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the leaving group to stabilize the anionic intermediate.[7][9]

The methoxy group on 2-Chloro-1-iodo-4-methoxybenzene is electron-donating, which disfavors the SNAr mechanism by destabilizing the negatively charged intermediate.[7] Therefore, this substrate is generally considered unreactive under typical SNAr conditions.

Comparative Reactivity of 2-Chloro-1-iodo-4-methoxybenzene

The presence of both a highly reactive iodine and a less reactive chlorine on the same molecule makes 2-Chloro-1-iodo-4-methoxybenzene an ideal substrate for selective, stepwise functionalization via palladium catalysis.

Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for forming biaryl structures. When 2-Chloro-1-iodo-4-methoxybenzene is subjected to Suzuki coupling conditions, the reaction occurs exclusively at the C-I bond.

Table 1: Predicted Reactivity Comparison in Suzuki-Miyaura Coupling

SubstrateReactive Site(s)Expected SelectivityRationale
2-Chloro-1-iodo-4-methoxybenzene C-I >> C-ClExcellent The C-I bond is significantly weaker and more susceptible to oxidative addition than the C-Cl bond.[2][10]
1,4-DichlorobenzeneC-ClN/A (Symmetrical)Requires harsh conditions or specialized catalysts for activation.[11]
1,4-DiiodobenzeneC-ILow (double addition likely)Both C-I bonds are highly reactive, making selective mono-functionalization challenging.[12]
1-Bromo-4-chlorobenzeneC-Br > C-ClGoodThe C-Br bond is more reactive than C-Cl, but the difference is less pronounced than C-I vs. C-Cl.
Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol details the selective coupling of a boronic acid at the C-I position of 2-Chloro-1-iodo-4-methoxybenzene.

Materials:

  • 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-1-iodo-4-methoxybenzene, the arylboronic acid, and K₂CO₃.

  • Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to undesired side reactions.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst followed by the degassed solvent mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-4-methoxy-1,1'-biphenyl derivative.

prep 1. Add Reactants & Base (Substrate, Boronic Acid, K₂CO₃) degas 2. Evacuate & Backfill with N₂ (3x) prep->degas add 3. Add Catalyst & Solvents (Pd(PPh₃)₄, Toluene/EtOH/H₂O) degas->add react 4. Heat to 80-90 °C (Monitor by TLC/GC-MS) add->react workup 5. Cool, Extract & Dry react->workup purify 6. Column Chromatography workup->purify

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira reaction couples aryl halides with terminal alkynes and exhibits the same high selectivity for the C-I bond.[3][13] This allows for the synthesis of arylalkynes while preserving the C-Cl bond for subsequent transformations. The reactivity order remains consistent: Aryl-I > Aryl-Br >> Aryl-Cl.[3]

Table 2: Predicted Reactivity Comparison in Sonogashira Coupling

SubstrateReactive Site(s)Expected SelectivityRationale
2-Chloro-1-iodo-4-methoxybenzene C-I >> C-ClExcellent The C-I bond readily undergoes oxidative addition under mild Sonogashira conditions where the C-Cl bond is inert.[3][13]
1,4-DichlorobenzeneC-ClN/A (Symmetrical)Very low reactivity, requires high temperatures and specific catalyst systems.
1,4-DiiodobenzeneC-ILow (double addition likely)Both C-I bonds are reactive, making selective mono-alkynylation difficult to control.
Experimental Protocol: Selective Sonogashira Coupling

This protocol describes the selective coupling of a terminal alkyne at the C-I position.

Materials:

  • 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

  • Tetrahydrofuran (THF) (co-solvent, optional)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the Pd(PPh₃)₂Cl₂ catalyst and CuI. Evacuate and backfill with inert gas three times.

  • Reagent Addition: Under inert atmosphere, add 2-Chloro-1-iodo-4-methoxybenzene, the degassed amine solvent (TEA or DIPA), and any co-solvent.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe while stirring. Causality: The amine acts as both a solvent and a base to deprotonate the alkyne, forming the reactive copper(I) acetylide species in situ.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC/GC-MS).

  • Workup: Remove the amine solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution (to remove copper salts), water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the 1-(alkynyl)-2-chloro-4-methoxybenzene product.

Conclusion for the Synthetic Chemist

2-Chloro-1-iodo-4-methoxybenzene stands out as a superior building block for programmed, regioselective synthesis compared to its symmetric dihalo- and bromo-chloro- counterparts. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds provides a robust and predictable handle for functionalization.

  • High Selectivity: In palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira, the C-I bond is the exclusive site of reactivity under standard conditions.[10] This allows the C-Cl bond to be retained for a subsequent, more forcing reaction step, enabling the creation of complex, multi-substituted aromatic compounds from a single starting material.

  • Low SNAr Reactivity: The presence of the electron-donating methoxy group renders the molecule inert to nucleophilic aromatic substitution, preventing this pathway from competing with the desired cross-coupling reactions.

For researchers and drug development professionals, leveraging the predictable reactivity of 2-Chloro-1-iodo-4-methoxybenzene allows for more efficient, convergent, and reliable synthetic routes, minimizing the need for complex protecting group strategies and improving overall yield and purity.

References

  • Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. PMC - NIH. [Link]

  • An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Nucleophilic Aromatic Substitution (NAS). Organic Chemistry - YouTube. [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]

  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Heck Reaction in Synthesis. [Link]

  • REGIOSELECTIVE HECK REACTION OF ALIPHATIC OLEFINS. DR-NTU. [Link]

Sources

Validation

Validated analytical methods for 2-Chloro-1-iodo-4-methoxybenzene

This guide serves as a technical standard for the analytical characterization of 2-Chloro-1-iodo-4-methoxybenzene (CAS: 115761-40-7), also known as 3-Chloro-4-iodoanisole. This compound is a critical intermediate in cros...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the analytical characterization of 2-Chloro-1-iodo-4-methoxybenzene (CAS: 115761-40-7), also known as 3-Chloro-4-iodoanisole.

This compound is a critical intermediate in cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its dual-halogenated motif presents a unique analytical challenge: the iodine atom is labile and prone to photolytic degradation, while the methoxy group activates the ring, increasing susceptibility to oxidation.

The following protocols are synthesized from validated methodologies for structurally analogous haloanisoles and haloarenes, optimized for the specific physicochemical properties of this target.

Part 1: Analytical Strategy & Method Comparison

For pharmaceutical intermediates, a single method is rarely sufficient. The "Gold Standard" approach combines HPLC-UV for non-volatile purity (salts, heavy byproducts) and GC-MS for volatile organic impurities (regioisomers, solvents).

Comparative Analysis of Techniques
FeatureHPLC-UV (Reversed Phase) GC-MS / GC-FID qNMR (Quantitative NMR)
Primary Utility Routine purity testing; stability indicating method.Detection of regioisomers and residual solvents.Absolute purity determination (potency).
Specificity High (with gradient elution).Excellent (separates structural isomers).High (structural confirmation).
Sensitivity High (LOD ~0.1 µg/mL).Very High (LOD ~10 ng/mL).Moderate (requires ~10 mg sample).
Limitations Requires reference standards for quantitation.Thermal degradation of iodine bond possible at high temps.Low throughput; expensive instrumentation.
Throughput 15–20 min/sample.20–30 min/sample.5–10 min/sample (manual processing).

Part 2: Validated HPLC-UV Protocol

Methodology Rationale: Given the lipophilicity of the iodo-methoxy motif (


), a C18 stationary phase is essential. A gradient method is mandated to separate the target from potential de-iodinated byproducts (2-chloro-4-methoxybenzene) which elute earlier.
Instrument Parameters
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Why: The high carbon load provides robust retention for halogenated aromatics.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Wavelength: 230 nm (primary) and 254 nm (secondary).

    • Note: While the aromatic ring absorbs at 254 nm, the iodine substituent creates a hyperchromic shift, often providing better sensitivity at lower wavelengths (210–230 nm).

Mobile Phase & Gradient
  • Solvent A: 0.1% Phosphoric Acid in Water (suppresses phenol ionization if impurities are present).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

Time (min)% Solvent A% Solvent BStep Description
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water.

  • Stock Solution: Dissolve 10.0 mg of substance in 10 mL acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute to 0.1 mg/mL with Diluent.

  • Precaution: Use amber glassware. Aryl iodides are light-sensitive.

Part 3: Gas Chromatography (GC-MS) Protocol

Methodology Rationale: GC is superior for identifying regioisomers (e.g., 3-chloro-2-iodoanisole) which may co-elute in HPLC. However, injector temperatures must be controlled to prevent thermal de-iodination.

Instrument Parameters
  • System: Agilent 7890B GC with 5977B MSD (or equivalent).

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).[2]

    • Why: A low-polarity (5%-phenyl)-methylpolysiloxane phase is standard for separating non-polar haloarenes based on boiling point and van der Waals forces.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1), 250°C .

    • Critical: Do not exceed 260°C to minimize C-I bond homolysis.

Temperature Program
  • Initial: 60°C (Hold 1 min).

  • Ramp 1: 20°C/min to 180°C.

  • Ramp 2: 5°C/min to 240°C (Critical separation window).

  • Final: 300°C (Hold 3 min) to bake out heavy residuals.

MS Detection (EI Source)
  • Scan Range: 35–400 amu.

  • Solvent Delay: 3.0 min.

  • Key Fragmentation Ions (m/z):

    • Molecular Ion (M+): ~268 (expect characteristic Cl/I isotope pattern).

    • [M-CH3]+: Loss of methyl from methoxy group.

    • [M-I]+: Loss of iodine (distinctive gap of 127 amu).

Part 4: Structural Identification (NMR)

For validated identification, 1H-NMR provides the definitive "fingerprint" of the substitution pattern (1,2,4-trisubstituted benzene).

Solvent: CDCl3 or DMSO-d6.

Expected Signals (ppm, CDCl3):

  • Methoxy Group:

    
     3.8–3.9 (Singlet, 3H).
    
  • Aromatic Protons:

    • H-3 (Ortho to I, Meta to Cl):

      
       ~7.3 (Doublet, J ≈ 2–3 Hz). The most deshielded proton due to the ortho-iodine effect.
      
    • H-5 (Ortho to Cl, Meta to OMe):

      
       ~6.8 (Doublet of doublets).
      
    • H-6 (Ortho to OMe):

      
       ~6.7 (Doublet).
      

(Note: Chemical shifts are approximate and depend on concentration/solvent).

Part 5: Analytical Workflow Visualization

The following diagram illustrates the decision matrix for characterizing this compound, ensuring no impurity goes undetected.

AnalyticalWorkflow Start Crude Sample: 2-Chloro-1-iodo-4-methoxybenzene Solubility Solubility Check (ACN/Water) Start->Solubility HPLC Method A: HPLC-UV (C18) (Purity & Non-volatiles) Solubility->HPLC Dissolved GC Method B: GC-MS (Volatiles & Regioisomers) Solubility->GC Volatile Check NMR Method C: 1H-NMR (Identity Confirmation) Solubility->NMR Structure Check Decision Impurity Profile Analysis HPLC->Decision Peak Area % GC->Decision Isomer % NMR->Decision Structure Valid Pass RELEASE (>98% Purity) Decision->Pass All Criteria Met Fail REJECT / RE-PURIFY Decision->Fail Out of Spec

Caption: Integrated analytical workflow for the validation and release of 2-Chloro-1-iodo-4-methoxybenzene.

References

  • Title: Synthesis method of 4-iodoanisole (Relevant for haloanisole extraction and GC/HPLC handling).
  • HPLC Method Validation for Halogenated Aromatics

    • Title: HPLC method for analyzing new compounds – analogs of an antineoplastic drug (Bexarotene analogs/haloarenes).
    • Source: Bulgarian Chemical Communic
    • URL:[Link]

  • GC-MS Analysis of Chloroanisoles

    • Title: Assays on the simultaneous determination and elimination of chloroanisoles and chlorophenols.[3]

    • Source: PubMed (NIH).
    • URL:[Link]

  • Compound Data & Properties

    • Title: 2-Chloro-1-iodo-4-methoxybenzene (PubChem CID 18001519).[4]

    • Source: PubChem.[4]

    • URL:[Link]

Sources

Comparative

Characterization of impurities in 2-Chloro-1-iodo-4-methoxybenzene

An In-depth Technical Guide to the Characterization of Impurities in 2-Chloro-1-iodo-4-methoxybenzene Executive Summary In the high-stakes arena of pharmaceutical process chemistry, 2-Chloro-1-iodo-4-methoxybenzene (also...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characterization of Impurities in 2-Chloro-1-iodo-4-methoxybenzene

Executive Summary

In the high-stakes arena of pharmaceutical process chemistry, 2-Chloro-1-iodo-4-methoxybenzene (also known as 3-Chloro-4-iodoanisole) serves as a critical scaffold, particularly in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its value lies in the orthogonal reactivity of the halogen substituents—the iodine atom undergoes rapid oxidative addition, while the chlorine atom remains available for subsequent functionalization.

However, the purity of this intermediate is often the silent killer of downstream yields. Isomeric impurities, particularly regioisomers where the halogens are transposed or displaced, possess similar boiling points and solubilities, making them persistent contaminants that compete in catalytic cycles.

This guide objectively compares analytical methodologies for impurity profiling and demonstrates the performance impact of these impurities on drug development workflows.

Part 1: The Impurity Landscape

Understanding the origin of impurities is the first step in characterization. The synthesis of 2-Chloro-1-iodo-4-methoxybenzene typically proceeds via two primary routes, each generating a distinct impurity profile.

Synthesis-Derived Impurities
  • Direct Iodination of 2-Chloroanisole:

    • Mechanism:[1][2][3] Electrophilic aromatic substitution.

    • Major Impurity:2-Chloro-6-iodo-4-methoxybenzene (Regioisomer). Steric hindrance usually favors the 4-position, but the 6-position (ortho to methoxy) is activated, leading to 1-5% isomeric contamination.

    • Minor Impurity:2-Chloro-4,6-diiodoanisole (Over-iodination).

  • Sandmeyer Reaction (from 4-Amino-3-chloroanisole):

    • Mechanism:[1][2][3] Diazotization followed by iodide displacement.

    • Major Impurity:3-Chloroanisole (Hydro-de-amination). Formed if the diazonium salt reduces instead of reacting with iodide.

    • Major Impurity:3-Chloro-4-nitroanisole (Starting Material). Trace unreduced precursors.

Impurity Formation Pathways (Visualized)

ImpurityPathways SM1 2-Chloroanisole Target TARGET: 2-Chloro-1-iodo-4-methoxybenzene SM1->Target Iodination (ICl/NaOCl) Imp1 Impurity A: 2-Chloro-6-iodo-4-methoxybenzene (Regioisomer) SM1->Imp1 Ortho-substitution (Steric Leakage) SM2 4-Amino-3-chloroanisole SM2->Target Sandmeyer (NaNO2/KI) Imp3 Impurity C: 3-Chloroanisole (Side Reaction) SM2->Imp3 Reduction of Diazonium Imp2 Impurity B: 2-Chloro-4,6-diiodoanisole (Over-reaction) Target->Imp2 Excess Iodination

Figure 1: Mechanistic origins of critical impurities based on synthetic route.

Part 2: Comparative Analysis of Analytical Methodologies

To ensure "Self-Validating" protocols, one must choose the right tool. We compare the three industry standards: HPLC-UV , GC-MS , and 1H-NMR .

Comparison Matrix
FeatureMethod A: HPLC-UV Method B: GC-MS Method C: 1H-NMR
Primary Utility Routine Purity (QC)Structural ID & Isomer ResolutionAbsolute Quantification (qNMR)
Isomer Selectivity Moderate (Requires Phenyl-Hexyl phases)Superior (Separates by boiling point)High (Distinct coupling constants)
Sensitivity (LOD) High (UV active at 254nm)Very High (<1 ppm)Low (~0.1%)
Throughput High (15 min run)Medium (30 min run)Low
Blind Spot Non-UV active impurities (e.g., salts)Thermally labile compoundsTrace impurities <0.1%
Expert Insight: Why GC-MS Wins for Haloanisoles

While HPLC is standard for final drug release, GC-MS is the superior choice for characterizing 2-Chloro-1-iodo-4-methoxybenzene .

  • Reasoning: Haloanisoles are volatile and thermally stable. The boiling point differences between regioisomers (e.g., ortho-iodo vs para-iodo) are often more resolved on a non-polar GC column (like DB-5MS) than their polarity differences on a C18 HPLC column.

  • Mass Spec Advantage: The isotopic pattern of Chlorine (3:1 ratio of ³⁵Cl:³⁷Cl) provides an instant "fingerprint" to distinguish mono-chloro impurities from de-halogenated byproducts.

Part 3: Detailed Experimental Protocols

Protocol A: High-Resolution GC-MS for Isomer Differentiation

Objective: To detect and identify regioisomeric impurities at <0.05% levels.

1. Sample Preparation:

  • Weigh 10 mg of 2-Chloro-1-iodo-4-methoxybenzene.

  • Dissolve in 10 mL of HPLC-grade Dichloromethane (DCM).

  • Critical Step: Add 50 µL of internal standard (e.g., 4-Bromoanisole) to correct for injection variability.

2. Instrument Parameters (Agilent 7890/5977 or equivalent):

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 at 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 180°C (Elution of anisoles).

    • Ramp 5°C/min to 220°C (Resolution of isomers).

    • Ramp 40°C/min to 300°C (Burn off).

  • MS Source: EI mode (70 eV), Scan range 40-400 amu.

3. Data Interpretation:

  • Target Peak: ~9.5 min. Look for parent ion [M]+ = 268/270 (Cl isotope pattern).

  • Impurity A (Regioisomer): Typically elutes 0.2–0.5 min before the target (lower boiling point due to ortho-crowding).

  • Impurity B (Des-iodo): Elutes significantly earlier (~5-6 min).

Protocol B: HPLC-UV for Routine Purity Check

Objective: Quantify non-volatile impurities and total purity %.

1. Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV at 230 nm (Maximize Iodo-benzene absorption) and 254 nm.

Part 4: Performance Comparison (Case Study)

To demonstrate the "Product Performance" , we compared a Standard Grade (97%) sample containing 2% regioisomer against a High-Purity Grade (>99.5%) sample in a standard Suzuki coupling.

Experiment: Coupling with Phenylboronic acid to form 3-chloro-4-methoxybiphenyl.

  • Catalyst: Pd(dppf)Cl2 (1 mol%).

  • Conditions: K2CO3, Dioxane/Water, 80°C, 4h.

Results Table:

MetricHigh-Purity Grade (>99.5%) Standard Grade (97%) Impact Analysis
Isolated Yield 94%86%8% Yield Loss due to catalyst poisoning or side-cycles.
Product Purity 99.2%96.5%Impurities carried over; difficult to crystallize out.
Reaction Color Pale YellowDark BrownIndicates catalyst decomposition (Pd black formation).

Part 5: Analytical Decision Tree

Use this logic flow to determine the correct characterization workflow for your specific development stage.

DecisionTree Start Start: Characterization Need Q1 Is the sample for Early Screening or GMP Release? Start->Q1 Screening Early Screening Q1->Screening Screening GMP GMP Release Q1->GMP GMP Method1 Use GC-MS (Fast, identifies isomers) Screening->Method1 Method2 Use HPLC-UV + 1H-NMR (Quantifiable, robust) GMP->Method2 Q2 Isomeric Purity Critical? Method2->Q2 Action1 Develop qNMR Method (Absolute Purity) Q2->Action1 Yes (Drug Substance) Action2 Standard HPLC Area% Q2->Action2 No (Intermediate)

Figure 2: Strategic selection of analytical methods based on development phase.

References

  • Vertex Pharmaceuticals. (2020).[1] Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health. Link

  • BenchChem. (2025).[5] Synthesis and Characterization of 4-Chloro-2-iodo-1-nitrobenzene. BenchChem Technical Guides.[5] Link

  • MDPI. (2022). Synthesis, Isolation, Identification and Characterization of Degradation Impurities.[6] Molecules Journal. Link

  • Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers.[7] RSC Advances. Link

  • ChemRxiv. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling. ChemRxiv Preprints. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling and Disposal of 2-Chloro-1-iodo-4-methoxybenzene

Executive Summary This guide outlines the critical safety and disposal protocols for 2-Chloro-1-iodo-4-methoxybenzene (CAS: 219735-98-5). While often treated as a generic organic solid, the specific presence of iodine an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the critical safety and disposal protocols for 2-Chloro-1-iodo-4-methoxybenzene (CAS: 219735-98-5). While often treated as a generic organic solid, the specific presence of iodine and chlorine on the aromatic ring necessitates distinct waste stream segregation to prevent equipment corrosion during incineration and to ensure compliance with EPA RCRA standards for halogenated waste.

Part 1: Chemical Identity & Hazard Assessment[1]

Before initiating any disposal procedure, verify the chemical identity. Misidentification of halogenated compounds as general organic waste is a leading cause of regulatory fines and incinerator damage.

Chemical Profile
PropertySpecification
Chemical Name 2-Chloro-1-iodo-4-methoxybenzene
Synonyms 3-Chloro-4-iodoanisole
CAS Number 219735-98-5
Physical State Solid (Powder/Crystals)
Molecular Formula C₇H₆ClIO
Key Hazards Skin/Eye Irritant, Respiratory Irritant, Light Sensitive
RCRA Status Non-listed, Characteristic Hazardous Waste (Halogenated)
The "Why" Behind the Hazard

The iodine atom in this molecule is the critical factor for disposal. Unlike simple chlorinated compounds, iodinated aromatics have weaker C-I bonds.

  • Thermal Instability: Upon incineration, this compound releases Hydrogen Iodide (HI) and elemental Iodine (

    
    ). HI is significantly more corrosive to incinerator scrubbers than HCl.
    
  • Light Sensitivity: The compound may degrade over time if stored in clear glass, potentially releasing free iodine before disposal.

Part 2: Personal Protective Equipment (PPE) & Engineering Controls

Standard "lab coat and glasses" are insufficient for handling solid halogenated aromatics during disposal transfer, where dust generation is likely.

  • Respiratory Protection: All solid transfers must occur inside a certified chemical fume hood . If a hood is unavailable, an N95 or P100 particulate respirator is required to prevent inhalation of dust.

  • Hand Protection:

    • Recommended: Nitrile gloves (minimum 0.11 mm thickness).

    • Rationale: Halogenated anisoles can permeate latex rapidly. Double-gloving is recommended during spill cleanup.

  • Eye Protection: Chemical splash goggles are superior to safety glasses during waste consolidation to protect against splash-back from liquid waste containers.

Part 3: Disposal Workflow & Segregation

This section details the operational steps for disposal. The core directive is Strict Segregation .

Protocol A: Disposal of Pure Solid

Use this protocol for expired shelf stock or excess solid reagent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.

    • Note: Avoid metal containers; residual acid formation can corrode metal.

  • Labeling: Affix a hazardous waste label immediately.

    • Required Text: "Hazardous Waste - Solid - Toxic."

    • Constituent Listing: Must list "2-Chloro-1-iodo-4-methoxybenzene."[1][2]

  • Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area. Do not dissolve in solvent for the sole purpose of disposal; this increases waste volume and cost.

Protocol B: Disposal of Reaction Mixtures (Liquids)

Use this protocol if the chemical is dissolved in a solvent.

  • Stream Identification: Determine the primary solvent.

  • The Halogen Rule: If the mixture contains any amount of 2-Chloro-1-iodo-4-methoxybenzene, the entire mixture must be classified as Halogenated Solvent Waste .

    • Warning: Never pour this mixture into the "Non-Halogenated" (e.g., Acetone/Ethanol) drum. Doing so contaminates the fuel-blending stream, forcing the waste handler to reclassify the entire drum for high-temperature incineration, tripling disposal costs.

  • Quenching (If Reactive): If the reaction mixture contains residual reactive species (e.g., organolithiums used to synthesize the anisole), quench carefully before bottling.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If acidic (due to HI/HCl generation), neutralize with Sodium Bicarbonate before capping to prevent pressure buildup.

Part 4: Emergency Contingencies (Spills)

Do NOT use water. Water can spread the contamination and, in some synthetic contexts, react with other reagents present.

  • Isolate: Evacuate the immediate area.

  • Control:

    • Solid Spill: Cover with wet paper towels (dampened with water, not soaked) to prevent dust dispersion, then scoop into a disposal bag.

    • Liquid Spill: Absorb with Vermiculite or Clay-based absorbents .

      • Avoid: Do not use paper towels for large liquid spills of halogenated compounds, as this creates a large volume of flammable solid waste.

  • Decontaminate: Wipe the surface with a dilute detergent solution. Place all cleanup materials into a separate bag labeled "Debris contaminated with Halogenated Organics."

Part 5: Visual Decision Tree (DOT Diagram)

The following diagram illustrates the critical decision points for segregating this specific chemical.

DisposalWorkflow Start Start: Waste Generation 2-Chloro-1-iodo-4-methoxybenzene StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Pure Substance) StateCheck->Solid Solid Liquid Liquid (Reaction Mixture) StateCheck->Liquid Liquid ContainerSolid Place in HDPE/Amber Glass Jar Do NOT dissolve Solid->ContainerSolid LabelSolid Label: 'Hazardous Waste - Solid' List full chemical name ContainerSolid->LabelSolid Pickup High-Temp Incineration (Scrubbed for HI/HCl) LabelSolid->Pickup Request EHS Pickup SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloStream Stream: Halogenated Waste (e.g., DCM, Chloroform mix) SolventCheck->HaloStream Yes NonHaloStream CRITICAL STOP: Even if solvent is Acetone, contaminant makes it Halogenated SolventCheck->NonHaloStream No FinalStream Consolidate in 'Halogenated Waste' Carboy HaloStream->FinalStream NonHaloStream->FinalStream FinalStream->Pickup

Caption: Decision matrix for segregating 2-Chloro-1-iodo-4-methoxybenzene to ensure correct incineration protocols.

References

  • PubChem. (n.d.). 2-Chloro-1-iodo-4-methoxybenzene Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2024). Regulations for Hazardous Waste Identification (40 CFR Part 261).[3] EPA.gov. Retrieved January 30, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved January 30, 2026, from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Chloro-1-iodo-4-methoxybenzene

CAS Number: 219735-98-5 Synonyms: 3-Chloro-4-iodoanisole; 2-Chloro-1-iodo-4-methoxy-benzene Hazard Classification: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)[1][2][3] Executive Safety Summary Directive: This...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 219735-98-5 Synonyms: 3-Chloro-4-iodoanisole; 2-Chloro-1-iodo-4-methoxy-benzene Hazard Classification: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)[1][2][3]

Executive Safety Summary

Directive: This compound presents a dual-threat profile: physical irritation from particulate matter (dust) and dermal absorption risks typical of halogenated aromatic ethers.[1][2][3] While classified primarily as an Irritant (Category 2) and Harmful if Swallowed (Category 4) , the iodine-carbon bond renders it light-sensitive, requiring specific handling protocols to prevent degradation into more toxic byproducts (e.g., free iodine or radical species).[1][2][3]

Immediate Action Required:

  • Engineering Control: All open handling must occur inside a certified Chemical Fume Hood.

  • Storage: Amber glass, under inert gas (Argon/Nitrogen), stored at 2-8°C.

  • Primary PPE: Nitrile gloves (double-gloved for solutions), safety glasses with side shields, and lab coat.[1][3]

Hazard Profile & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the hazard.[3]

Hazard ClassGHS CodeMechanism of ActionCritical Protection Strategy
Acute Toxicity (Oral) H302 Systemic absorption via ingestion.[1][2][3]Strict hygiene; no open containers outside hood; wash hands immediately after doffing gloves.[2]
Skin Irritation H315 Lipophilic nature of the methoxy group facilitates dermal penetration; halogen substituents cause local inflammation.[3]Barrier Protection: Prevent contact. The compound is lipophilic; it will permeate standard latex instantly.
Eye Irritation H319 Direct chemical insult to corneal epithelium.[2][3]Ocular Defense: Safety glasses for solids; Goggles for liquids/solutions.[3]
STOT - Single Exposure H335 Respiratory tract irritation from dust or sublimated vapor.[1][2][3]Inhalation Defense: Fume hood is primary; N95/P100 backup if hood is unavailable (not recommended).[1]

Scientific Insight: The presence of the Iodine atom at the para position (relative to the methoxy group in some isomers, or ortho to chlorine) creates a "soft" electrophile.[3] While not a strong alkylator, the molecule's lipophilicity (LogP ~3.0) means it can cross the stratum corneum efficiently. Standard latex gloves provide insufficient protection against halogenated aromatics.

The PPE Ensemble (Technical Specifications)

A. Hand Protection (Critical)

Recommendation: Nitrile (Disposable) - Minimum 5 mil (0.12 mm) [1][2][3]

  • Protocol:

    • Solid Handling: Single pair of Nitrile gloves (5 mil) is sufficient.

    • Solution Handling (Organic Solvents): Double Glove technique.[1][3]

      • Inner Layer: 4 mil Nitrile (Tactility).[1][2][3]

      • Outer Layer: 5-8 mil Nitrile or Laminate (Barrier).[1][2][3]

    • Rationale: Halogenated compounds in organic solvents (DCM, THF) can degrade nitrile breakthrough times to <15 minutes.[3] Double gloving provides a "sacrificial" outer layer.[2]

B. Ocular & Face Protection[2][3][4][5][6][7][8]
  • Standard Operation: ANSI Z87.1 Safety Glasses with side shields.[3]

  • High Risk (Heating/Large Scale): Chemical Splash Goggles (Indirect Vent).[1][3]

    • Why: If the compound is heated, sublimation of the iodinated fragment can occur, bypassing safety glasses.

C. Respiratory Protection[1][3][5][6][7]
  • Primary: Chemical Fume Hood (Face velocity: 80-100 fpm).[1][2][3]

  • Secondary (Spill Cleanup/Weighing outside hood): Half-face respirator with P100 (HEPA) cartridges for dust, or OV/AG (Organic Vapor/Acid Gas) cartridges if dissolved in solvent.[1][2][3]

D. Body Protection[1][3][5][6][7][9][10]
  • Standard: Cotton/Polyester Lab Coat (buttoned to throat).[1][3]

  • Footwear: Closed-toe, non-perforated shoes (Leather/Composite).[1][2][3]

Operational Workflow Logic

The following decision matrix dictates the PPE and engineering controls based on the physical state of the reagent.

PPE_Decision_Logic Start Start: Handling 2-Chloro-1-iodo-4-methoxybenzene State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Dry Reagent Solution Solution (Organic Solvent) State_Check->Solution Dissolved Solid_PPE PPE: Single Nitrile Gloves Safety Glasses Fume Hood (Dust Control) Solid->Solid_PPE Soln_PPE PPE: Double Nitrile Gloves Chemical Splash Goggles Fume Hood (Vapor Control) Solution->Soln_PPE Action_Weigh Weighing Protocol: Use Anti-Static Gun Clean Balance Immediately Solid_PPE->Action_Weigh Action_React Reaction Protocol: Add Reagent Slowly Monitor for Exotherm Soln_PPE->Action_React Disposal Disposal: Solid -> Halogenated Waste Liquid -> Halogenated Solvent Waste Action_Weigh->Disposal Action_React->Disposal

Figure 1: Decision logic for PPE selection based on physical state (Solid vs. Solution).[1][2][3]

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Verify Ventilation: Ensure fume hood is operational.

  • Light Protection: This compound is light-sensitive.[1][2][3][4][5] Wrap reaction flasks in aluminum foil if the reaction time exceeds 1 hour.

  • Prepare Waste Stream: Have a dedicated "Halogenated Organic Waste" container ready.

Phase 2: Weighing & Transfer (Solid)[1][2][3]
  • Don PPE: Lab coat, safety glasses, single nitrile gloves.[3]

  • Static Control: Use an anti-static gun if available; halogenated aromatic powders can be static and "fly."[3]

  • Transfer: Weigh inside the hood. If the balance is outside, transfer the solid into a tared vial inside the hood, cap it, and then weigh the closed vial.

  • Decontamination: Wipe the balance area with a tissue dampened with acetone or ethanol immediately after use.

Phase 3: Reaction Setup (Solution)
  • Upgrade PPE: If dissolving in DCM, Chloroform, or DMF, double glove .[3]

  • Addition: Add the solid to the solvent.[3] Avoid adding solvent to a large bulk of solid to prevent localized heating (though exotherms are rare with this specific intermediate).[1]

  • Monitoring: Watch for color changes (yellowing/browning) which may indicate iodine liberation due to light exposure.[2]

Emergency Response & Disposal

Spill Response Workflow

If a spill occurs, immediate containment prevents lab contamination.[3]

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Spill Type->Powder Liquid Solution Spill Type->Liquid Clean_Powder 1. Dampen paper towel (Acetone) 2. Wipe gently (Do not sweep/dust) 3. Place in Halogenated Waste Powder->Clean_Powder Clean_Liquid 1. Cover with Absorbent Pads/Vermiculite 2. Wait 5 mins for absorption 3. Scoop into Halogenated Waste Liquid->Clean_Liquid Decon Final Decontamination: Scrub area with soap & water Check pH (if applicable) Clean_Powder->Decon Clean_Liquid->Decon

Figure 2: Spill response workflow distinguishing between dry powder and liquid solution spills.

Disposal Instructions
  • Classification: Halogenated Organic Waste .[3] Do NOT mix with non-halogenated solvents (e.g., Acetone/Methanol waste streams) if your facility separates them, as halogenated compounds require higher temperature incineration.

  • Container Labeling: Clearly mark "Contains Iodine/Chlorine Compounds."[3]

  • Equipment: Rinse all spatulas and glassware with Acetone into the halogenated waste stream before washing in the sink.[3]

References

  • Sigma-Aldrich. (n.d.).[1][2] 2-Chloro-1-iodo-4-methoxybenzene Safety Data Sheet (SDS).[1][2][3] Retrieved from (Note: Verify specific CAS 219735-98-5 on vendor site).[1][2][3]

  • PubChem. (2025).[2][3] Compound Summary: 2-Chloro-1-iodo-4-methoxybenzene (CID 18001519).[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025).[2][3][5][6] Safety Data Sheet: 4-Iodoanisole (Structural Analog).[1][2][3][5] Retrieved from [1][2][3]

  • MIT EHS. (n.d.). Standard Operating Procedures for Use of Halogenated Solvents.[3] Massachusetts Institute of Technology. Retrieved from [Link][1][2][3]

Sources

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